molecular formula C9H9NO2 B1404200 3-Cyclopropylpicolinic acid CAS No. 878805-23-3

3-Cyclopropylpicolinic acid

Cat. No.: B1404200
CAS No.: 878805-23-3
M. Wt: 163.17 g/mol
InChI Key: LRHWMCDZEISUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylpicolinic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHWMCDZEISUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738795
Record name 3-Cyclopropylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878805-23-3
Record name 3-Cyclopropylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Hybrid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyclopropylpicolinic Acid (CAS 878805-23-3): A Key Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. This compound (CAS 878805-23-3) represents a quintessential example of a modern, high-value scaffold, ingeniously combining two "privileged" structural motifs: the picolinic acid core and the cyclopropyl group.[1][2] The picolinic acid framework, a substituted pyridine, is a well-established component in a significant number of FDA-approved drugs, prized for its versatile chemical handles and ability to engage in critical biological interactions.[2][3]

Simultaneously, the cyclopropyl moiety has emerged as a powerful tool for drug designers. Its unique stereoelectronic properties can profoundly and beneficially influence the pharmacological profile of a molecule.[4][5] The introduction of this small, strained ring can enhance metabolic stability, improve potency, modulate lipophilicity, and provide conformational rigidity, thereby addressing many common challenges encountered in drug discovery pipelines.[4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, synthetic strategies, and potential applications of this compound, providing not just data, but the scientific rationale behind its utility as a superior starting material for next-generation therapeutics.

Section 1: Physicochemical Properties and Analytical Characterization

The foundational properties of this compound dictate its handling, reactivity, and suitability for various synthetic transformations. Its structure features a hydrophilic pyridine carboxylic acid moiety and a lipophilic cyclopropyl group, creating an amphiphilic character that can be exploited in molecular design.

Data Presentation: Key Physicochemical Properties

The following table summarizes the known and predicted properties of this compound. These values are critical for planning synthetic reactions, purification protocols, and formulation studies.

PropertyValueSource
CAS Number 878805-23-3[1][6]
Molecular Formula C₉H₉NO₂[1][6]
Molecular Weight 163.17 g/mol [1]
Appearance White to tan solid (typical)[7]
Boiling Point 310.4 ± 30.0 °C (Predicted)[1]
Density 1.324 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.11 ± 0.50 (Predicted)[1]
Storage Conditions 2-8°C under inert gas (Nitrogen or Argon)[1]
Mandatory Visualization: Standard Analytical Workflow

The identity and purity of a critical building block like this compound must be rigorously confirmed before its use in a synthetic campaign. The following workflow represents a standard, self-validating system for characterization.

cluster_0 Characterization Workflow start Sample of This compound nmr Structure Verification (¹H & ¹³C NMR) start->nmr ms Mass Confirmation (LC-MS / HRMS) start->ms hplc Purity Assessment (RP-HPLC, >95%) nmr->hplc ms->hplc ftir Functional Group ID (FTIR Spectroscopy) hplc->ftir result Qualified for Synthesis ftir->result

Standard workflow for analytical characterization.
Experimental Protocols: Purity Determination by HPLC

This protocol provides a robust method for assessing the purity of this compound, adaptable to standard laboratory equipment. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy.[8][9]

Objective: To determine the purity of a sample of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or Formic Acid) in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the C18 column.

    • Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration to prevent bubble formation in the system.

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh ~1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Working Sample: Dilute the stock solution to a final concentration of ~0.1 mg/mL using the same 50:50 diluent.

  • HPLC Method Parameters:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm (or scan with PDA to determine optimal wavelength). Rationale: The pyridine ring provides strong UV absorbance.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

    • Rationale: A gradient is used to ensure that impurities with a wide range of polarities are eluted and separated from the main peak.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • A sample is typically considered acceptable if the purity is ≥95%.

Section 2: The Strategic Role of the Cyclopropyl Moiety

The inclusion of a cyclopropyl ring is a deliberate design choice, not a trivial substitution. This three-membered ring is far more than a simple aliphatic spacer; its unique electronic and conformational properties are leveraged to overcome common drug development hurdles.[4][5]

The high s-character of the C-C bonds gives them partial π-character, allowing for electronic interactions with aromatic systems. Conformationally, the rigid ring restricts the rotational freedom of the molecule. This pre-organization for binding to a biological target can lead to a more favorable entropic contribution to the binding energy, thus enhancing potency.[4] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in other alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.[5]

Mandatory Visualization: Benefits of Cyclopropylation in Drug Design

This diagram illustrates the causal relationships between the cyclopropyl group's properties and its beneficial effects on a drug candidate's profile.

cluster_0 Cyclopropyl Group Properties & Effects props Core Properties of Cyclopropyl Ring prop1 Rigid, Planar Structure props->prop1 prop2 Enhanced π-Character (Strained Bonds) props->prop2 prop3 Strong C-H Bonds props->prop3 effect1 Conformational Restriction prop1->effect1 effect3 Modulation of pKa and Lipophilicity prop1->effect3 prop2->effect3 effect4 Favorable π-Stacking Interactions prop2->effect4 effect2 Improved Metabolic Stability (Blocks P450) prop3->effect2 outcome1 Enhanced Potency effect1->outcome1 outcome2 Better Bioavailability effect2->outcome2 effect3->outcome2 outcome3 Reduced Off-Target Effects effect3->outcome3 effect4->outcome1 outcome Improved Pharmacological Profile outcome1->outcome outcome2->outcome outcome3->outcome

Causality diagram of the cyclopropyl advantage.

Section 3: Synthesis and Derivatization Strategies

While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers planning to create novel analogues or scale up production. A robust and versatile approach for its synthesis involves a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[10] This makes it the ideal choice for coupling a cyclopropyl group onto the pyridine core. The logical pathway starts with a halogenated picolinic acid derivative (e.g., 3-bromo-picolinic acid ester) and couples it with cyclopropylboronic acid.

Mandatory Visualization: Synthetic Workflow

cluster_0 Proposed Synthesis of this compound start Methyl 3-bromopicolinate (Starting Material) step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->step1 reagent Cyclopropylboronic Acid reagent->step1 intermediate Methyl 3-cyclopropylpicolinate (Coupled Product) step1->intermediate step2 Saponification (NaOH or LiOH, H₂O/THF) intermediate->step2 step3 Acidic Workup (HCl) step2->step3 product This compound (Final Product) step3->product

Proposed Suzuki-Miyaura synthesis workflow.
Experimental Protocols: Hypothetical Synthesis

Objective: To synthesize Methyl 3-cyclopropylpicolinate via Suzuki-Miyaura coupling.

Materials:

  • Methyl 3-bromopicolinate (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv). Rationale: A slight excess ensures complete consumption of the starting material.

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine, 0.04 equiv). Rationale: SPhos is an electron-rich phosphine ligand that is highly effective for this type of cross-coupling.[10]

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground. Rationale: A strong base is required for the transmetalation step.

  • Toluene and Water (e.g., 10:1 ratio), degassed.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried flask, add Methyl 3-bromopicolinate, cyclopropylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: This is critical to remove oxygen, which can deactivate the palladium catalyst.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed toluene to form the catalyst pre-mixture.

    • Add the degassed toluene/water solvent mixture to the main flask, followed by the catalyst pre-mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 3-cyclopropylpicolinate.

  • Hydrolysis (Saponification):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC/LC-MS).

    • Remove the THF under reduced pressure.

    • Carefully acidify the remaining aqueous solution with 1M HCl to a pH of ~3-4, which will precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Section 4: Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but a crucial intermediate. Its value lies in its ability to be readily incorporated into more complex molecules, where it imparts its beneficial properties. Picolinic acid derivatives have been successfully developed as potent enzyme inhibitors.[2][3] For example, molecules containing this scaffold have been investigated as inhibitors of kinases, proteases, and other enzymes central to disease pathology.[2]

Mandatory Visualization: Hypothetical Mechanism of Action

A drug candidate derived from this compound could function as a Type I kinase inhibitor, competing with ATP for the enzyme's active site. The cyclopropyl group can provide a rigid anchor to fit into a hydrophobic pocket, while the picolinate core interacts with key residues in the hinge region.

cluster_0 Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase Intracellular Kinase (e.g., MAPK) receptor->kinase Activates growth_factor Growth Factor growth_factor->receptor Binds drug Drug Derived from This compound drug->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates (ATP) p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response Leads to

Hypothetical inhibition of a kinase pathway.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, general precautions can be inferred from related chemical structures like picolinic acid and other carboxylic acids. It should be handled by trained personnel in a well-ventilated chemical laboratory.

Hazard CategoryPrecautionary Measures
Eye Contact Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[11]
Skin Contact May cause skin irritation. Wear protective gloves (e.g., nitrile).[11]
Inhalation May cause respiratory tract irritation. Avoid breathing dust. Use in a fume hood.
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using this product.[11]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials.[1]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound stands out as a strategically designed building block that offers a distinct advantage to medicinal chemists. By providing a robust scaffold that merges the proven utility of the picolinate core with the powerful modulating effects of the cyclopropyl group, it enables the efficient synthesis of novel drug candidates with potentially superior pharmacological properties. Its well-defined structure, predictable reactivity, and the wealth of synthetic methodologies available for its parent structures make it an invaluable asset for researchers aiming to accelerate the discovery and development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, a small, strained carbocycle, has emerged as a valuable structural motif in modern drug discovery. Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of a molecule. The incorporation of a cyclopropyl ring can lead to improved metabolic stability, increased potency, and enhanced binding affinity to biological targets. 3-Cyclopropylpicolinic acid, a pyridine derivative featuring this valuable fragment, represents an important building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure and a detailed exploration of its synthesis, offering insights for researchers engaged in the design and development of new pharmaceuticals.

Chemical Structure and Properties

This compound, also known as 3-cyclopropyl-2-pyridinecarboxylic acid, is a heterocyclic compound with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom, which imparts basicity and influences the molecule's electronic distribution and potential for hydrogen bonding.

  • Carboxylic Acid Group: Located at the 2-position of the pyridine ring, this functional group is acidic and provides a key handle for forming amides, esters, and other derivatives.

  • Cyclopropyl Group: A three-membered carbocyclic ring attached at the 3-position of the pyridine ring. This strained ring system introduces unique steric and electronic characteristics.

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This approach typically involves the coupling of a halogenated picolinic acid derivative with a cyclopropylboron reagent in the presence of a palladium catalyst. A subsequent hydrolysis step is then required to yield the final carboxylic acid.

Synthetic Pathway Overview

A representative synthetic scheme is outlined below, starting from a commercially available 3-halopicolinate ester.

Synthesis_Pathway Start Methyl 3-bromo-2-pyridinecarboxylate Intermediate Methyl 3-cyclopropylpicolinate Start->Intermediate Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst, Base) Final This compound Intermediate->Final Hydrolysis (e.g., NaOH, H2O)

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol details a two-step synthesis of this compound from methyl 3-bromo-2-pyridinecarboxylate.

Part 1: Suzuki-Miyaura Coupling to Synthesize Methyl 3-Cyclopropylpicolinate

This step involves the palladium-catalyzed cross-coupling of methyl 3-bromo-2-pyridinecarboxylate with cyclopropylboronic acid.

Materials and Reagents:

  • Methyl 3-bromo-2-pyridinecarboxylate

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add methyl 3-bromo-2-pyridinecarboxylate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Add toluene and water to the reaction mixture.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-cyclopropylpicolinate.

Part 2: Hydrolysis to this compound

This step involves the saponification of the methyl ester to the corresponding carboxylic acid.[4]

Materials and Reagents:

  • Methyl 3-cyclopropylpicolinate

  • Sodium hydroxide (NaOH)

  • Water

  • Methanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 3-cyclopropylpicolinate in a mixture of methanol or THF and water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration.[5]

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[6][7][8][9]

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The cyclopropyl protons will exhibit complex multiplets in the aliphatic region (typically δ 0.5-2.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the range of δ 165-175 ppm. The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm), and the cyclopropyl carbons will appear in the upfield aliphatic region (δ 5-20 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C stretches (pyridine ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-H stretches (cyclopropyl and pyridine): Absorptions around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 163.17.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a robust synthetic route for this compound. The Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable method for its preparation, making this valuable building block accessible for applications in medicinal chemistry and drug discovery. The provided experimental protocol and characterization data serve as a practical resource for researchers aiming to synthesize and utilize this important compound in their research endeavors.

References

Unraveling the Therapeutic Potential of 3-Cyclopropylpicolinic Acid: A Guide to Investigating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylpicolinic acid stands as a novel chemical entity at the intersection of two pharmacologically significant motifs: the picolinic acid core and a cyclopropyl substituent. While the precise mechanism of action for this specific molecule is yet to be fully elucidated, its structural components suggest a rich field of therapeutic possibilities. This in-depth technical guide provides a framework for investigating the potential mechanisms of action of this compound. By dissecting the known biological activities of picolinic acid derivatives and the role of the cyclopropyl group in medicinal chemistry, we will propose and explore plausible therapeutic targets and pathways. This document will serve as a roadmap for researchers, outlining key experimental approaches to systematically uncover the pharmacological profile of this promising compound.

Introduction: The Therapeutic Promise of a Novel Scaffold

The quest for novel therapeutics often begins with the synthesis of new chemical entities that combine proven pharmacophores in innovative ways. This compound is one such molecule, integrating the metal-chelating and biologically active picolinic acid backbone with a cyclopropyl group, a moiety known to enhance drug-like properties.[1] Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have demonstrated a wide array of biological effects, including neuroprotective, immunological, and anti-proliferative activities.[2] The cyclopropyl ring, a small, strained carbocycle, is a valuable tool in drug design, often improving metabolic stability, potency, and target selectivity.[1][3] The convergence of these two structural features in this compound warrants a thorough investigation into its potential mechanisms of action.

This guide will delineate a rational, hypothesis-driven approach to elucidating the biological function of this compound. We will delve into potential molecular targets and signaling pathways, providing detailed experimental protocols to test these hypotheses.

Deconstructing the Pharmacophore: Clues from Picolinic Acid and Cyclopropyl Moieties

A logical starting point for investigating a novel compound is to examine the known activities of its constituent parts.

The Picolinic Acid Core: A Versatile Biological Modulator

Picolinic acid is a natural chelator of metal ions, including zinc, iron, and copper.[2] This property is central to many of its observed biological effects. For instance, its ability to bind zinc can influence the function of zinc-finger proteins, which are involved in a myriad of cellular processes, including viral replication.[4]

Derivatives of picolinic acid have been explored for a range of therapeutic applications:

Picolinic Acid Derivative Class Observed Biological Activity Potential Therapeutic Area
Substituted PicolinamidesAcetylcholinesterase Inhibition[5]Alzheimer's Disease
Halogenated PicolinatesSynthetic Auxin Herbicides[6]Agrochemicals
Picolinic Acid-based Metal ComplexesDNA Binding and Cleavage[7]Anticancer
Picolinic Acid (as PCL-016)Anti-infective and Immunomodulator[8]Infectious Diseases, Immunology
The Cyclopropyl Group: Enhancing "Drug-likeness"

The incorporation of a cyclopropyl ring into a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic properties.[1][3] This is attributed to several factors, including:

  • Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, which can increase a drug's half-life.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity for a target.

  • Improved Potency: By optimizing the fit within a target's binding pocket, the cyclopropyl moiety can increase a drug's potency.[1]

Compounds containing a cyclopropyl group have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[9][10]

Proposed Mechanisms of Action and a Roadmap for Investigation

Based on the activities of its structural components, we can formulate several hypotheses for the mechanism of action of this compound. Below, we outline these potential mechanisms and the experimental workflows to investigate them.

Hypothesis 1: Inhibition of Fatty Acid Synthase (FASN)

Given that some small molecule inhibitors of fatty acid synthase (FASN) feature heterocyclic rings, it is plausible that this compound could target this enzyme. FASN is a key enzyme in the de novo biosynthesis of fatty acids and is upregulated in many cancers.

Experimental Workflow for Investigating FASN Inhibition:

FASN_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_target Target Engagement biochem_assay FASN Activity Assay (NADPH Depletion) ic50 Determine IC50 biochem_assay->ic50 cell_viability Cancer Cell Line Viability Assay biochem_assay->cell_viability Validate in cells kinetics Enzyme Kinetics (Competitive, Non-competitive, etc.) ic50->kinetics lipid_synthesis Cellular Lipid Synthesis Assay (14C-Acetate Incorporation) cell_viability->lipid_synthesis cetra Cellular Thermal Shift Assay (CETSA) cell_viability->cetra Confirm target binding apoptosis Apoptosis Assay (Annexin V/PI Staining) lipid_synthesis->apoptosis pull_down Chemical Pulldown with Biotinylated Probe cetra->pull_down

Caption: Workflow for Investigating FASN Inhibition.

Experimental Protocols:

  • FASN Activity Assay (Biochemical):

    • Purify recombinant human FASN or use a commercially available enzyme.

    • In a 96-well plate, combine FASN, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.

    • Add varying concentrations of this compound.

    • Monitor the decrease in NADPH absorbance at 340 nm over time.

    • Calculate the initial reaction velocities and determine the IC50 value.

  • Cellular Lipid Synthesis Assay (Cell-based):

    • Culture cancer cells known to have high FASN expression (e.g., PC-3, MCF-7).

    • Treat cells with varying concentrations of this compound for a defined period.

    • Add ¹⁴C-labeled acetate to the culture medium and incubate.

    • Lyse the cells and extract total lipids.

    • Measure the incorporation of ¹⁴C into the lipid fraction using liquid scintillation counting.

Hypothesis 2: Modulation of Neurological Targets

The structural similarity of the picolinic acid core to other neuroactive compounds, and the known activity of some picolinamide derivatives as acetylcholinesterase (AChE) inhibitors, suggests that this compound could have neurological targets.[5]

Signaling Pathway for Acetylcholinesterase Inhibition:

AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase Inhibition Pathway.

Experimental Protocols:

  • AChE Inhibition Assay (Biochemical):

    • Use a commercially available AChE assay kit (Ellman's reagent-based).

    • In a 96-well plate, combine AChE, acetylthiocholine (substrate), and DTNB (Ellman's reagent).

    • Add varying concentrations of this compound.

    • Monitor the formation of the yellow product (5-thio-2-nitrobenzoate) at 412 nm.

    • Calculate the IC50 value.

  • Neuronal Cell-based Assays:

    • Culture appropriate neuronal cell lines (e.g., SH-SY5Y).

    • Treat cells with the compound and assess for changes in cell viability, neurite outgrowth, or markers of neuronal health.

Hypothesis 3: Antimicrobial Activity

Both picolinic acid and various cyclopropane-containing compounds have reported antimicrobial properties.[8][9] It is therefore prudent to investigate the potential of this compound as an antibacterial or antifungal agent.

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow start Start: this compound mic_determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) start->mic_determination bacterial_panel Bacterial Panel (Gram-positive & Gram-negative) mic_determination->bacterial_panel fungal_panel Fungal Panel (e.g., Candida albicans) mic_determination->fungal_panel mbc_mfc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) bacterial_panel->mbc_mfc fungal_panel->mbc_mfc time_kill Time-Kill Kinetics mbc_mfc->time_kill moa_studies Mechanism of Action Studies (e.g., Cell Wall Synthesis, DNA Gyrase) time_kill->moa_studies

Caption: Antimicrobial Screening Workflow.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Concluding Remarks

This compound represents a compelling starting point for a drug discovery program. Its hybrid structure suggests multiple potential mechanisms of action, from metabolic enzyme inhibition to neuromodulation and antimicrobial activity. The experimental frameworks outlined in this guide provide a systematic and robust approach to exploring these possibilities. Through a combination of biochemical, cell-based, and target engagement studies, the scientific community can unlock the therapeutic potential of this novel molecule and pave the way for the development of new and effective treatments for a range of diseases.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Small Rings in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a constant endeavor. Among the myriad of structural motifs, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating physicochemical and pharmacological properties. This guide delves into the discovery, synthesis, and potential applications of a particularly intriguing molecule: 3-Cyclopropylpicolinic acid. This compound elegantly marries the conformational rigidity and metabolic stability of a cyclopropyl group with the versatile chelating and directing capabilities of a picolinic acid scaffold. While the specific historical genesis of this exact molecule remains modestly documented, its existence is a logical and compelling outcome of decades of research into its constituent parts. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only a plausible history and detailed synthetic protocols but also a forward-looking perspective on its potential therapeutic applications.

Part 1: Genesis of a Scaffold - A History of Innovation

The story of this compound is not one of a singular, serendipitous discovery but rather a tale of convergent evolution in medicinal chemistry. Its conceptualization can be traced to the independent yet complementary advancements in the understanding of picolinic acid derivatives and the strategic use of the cyclopropyl moiety in drug design.

Picolinic acid, or pyridine-2-carboxylic acid, is a well-established "privileged" structural motif in drug discovery.[1] Its derivatives are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] The bidentate chelating nature of the picolinic acid core has been exploited in various therapeutic areas, from enzyme inhibition to the development of agents for neurodegenerative diseases and cancer.[1][2]

Concurrently, the cyclopropyl group has garnered immense interest for its unique ability to confer favorable pharmacological properties.[3][4] This small, three-membered ring can enhance metabolic stability, improve potency by locking molecules into bioactive conformations, and serve as a bioisosteric replacement for other functional groups like vinyl or gem-dimethyl groups.[5][6] The incorporation of cyclopropyl rings has proven to be a successful strategy in addressing common roadblocks in drug discovery, such as off-target effects and rapid plasma clearance.[4]

Given these parallel streams of research, the synthesis of this compound represents a rational design strategy to create a novel scaffold that combines the advantageous properties of both moieties. The earliest specific synthesis of this compound is not prominently documented in seminal publications, suggesting it may have first appeared in the patent literature or been synthesized as part of a larger library for screening purposes. Its emergence is a testament to the systematic exploration of chemical space by medicinal chemists.

Part 2: The Synthetic Blueprint - A Tale of Two Reactions

The most logical and efficient synthetic route to this compound involves a two-step process: the introduction of the cyclopropyl group onto the pyridine ring, followed by the formation of the carboxylic acid. A plausible and well-precedented approach is outlined below.

Step 1: The Negishi Coupling - Forging the C-C Bond

The key carbon-carbon bond formation between the pyridine ring and the cyclopropyl group can be effectively achieved via a Negishi cross-coupling reaction. This powerful reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[7] For our purposes, this translates to the coupling of a brominated picolinonitrile with cyclopropylzinc bromide.

Experimental Protocol: Synthesis of 3-Cyclopropylpicolinonitrile

  • Materials:

    • 3-Bromo-2-cyanopyridine

    • Cyclopropylzinc bromide (0.5 M solution in THF)[8][9]

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-cyanopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

    • Add anhydrous THF to dissolve the solids.

    • Slowly add the solution of cyclopropylzinc bromide (1.5 eq) to the reaction mixture via syringe.

    • Heat the reaction mixture to 65 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 3-cyclopropylpicolinonitrile.

Causality Behind Experimental Choices:

  • The choice of a palladium catalyst with a bulky phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps of the Negishi cycle, particularly with heteroaromatic substrates.[7]

  • Using a slight excess of the organozinc reagent ensures the complete consumption of the more valuable brominated starting material.[7]

  • The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst and the organozinc reagent, which are sensitive to oxygen and moisture.

Negishi_Coupling_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Start Start Flask_Prep Prepare Dry Schlenk Flask (Inert Atmosphere) Start->Flask_Prep Add_Reagents Add 3-Bromo-2-cyanopyridine, Pd(OAc)₂, SPhos Flask_Prep->Add_Reagents Add_THF Add Anhydrous THF Add_Reagents->Add_THF Add_Zinc Add Cyclopropylzinc Bromide Add_THF->Add_Zinc Heat Heat to 65°C (12-16h) Add_Zinc->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End 3-Cyclopropylpicolinonitrile Purify->End

Workflow for the synthesis of 3-cyclopropylpicolinonitrile.
Step 2: Nitrile Hydrolysis - Unveiling the Carboxylic Acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions on the pyridine ring.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 3-Cyclopropylpicolinonitrile

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Concentrated Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 3-cyclopropylpicolinonitrile (1.0 eq) in a mixture of ethanol and water.

    • Add a significant excess of sodium hydroxide (e.g., 10 eq).

    • Heat the mixture to reflux and stir for 24-48 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A precipitate should form.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • The use of a strong base and heat is necessary to drive the hydrolysis of the relatively stable nitrile group.

  • Acidification is performed at a low temperature to control the exotherm and to ensure complete precipitation of the carboxylic acid product.

Hydrolysis_Workflow cluster_reaction Hydrolysis Reaction cluster_workup Isolation Start Start Dissolve Dissolve 3-Cyclopropylpicolinonitrile in EtOH/H₂O Start->Dissolve Add_Base Add Excess NaOH Dissolve->Add_Base Reflux Heat to Reflux (24-48h) Add_Base->Reflux Concentrate Remove EtOH Reflux->Concentrate Acidify Acidify with HCl to pH 2-3 Concentrate->Acidify Filter Filter Precipitate Acidify->Filter Dry Wash & Dry Solid Filter->Dry End This compound Dry->End

Workflow for the hydrolysis to this compound.

Part 3: Prospective Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively published, we can infer its potential therapeutic applications by examining the activities of structurally related compounds.

Potential as an Enzyme Inhibitor

Picolinic acid derivatives are known to be effective enzyme inhibitors. For instance, various derivatives have shown potent inhibitory activity against kinases such as VEGFR-2.[1] The introduction of a cyclopropyl group can enhance binding to the active site by providing a rigid conformational constraint. It is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors for applications in oncology.[10][11]

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Signaling Pathway Signal Upstream Signal Kinase Kinase Signal->Kinase Substrate Substrate Kinase->Substrate ATP->ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Response Inhibitor 3-Cyclopropylpicolinic Acid Derivative Inhibitor->Kinase Inhibition

Hypothetical inhibition of a kinase signaling pathway.
Potential Anti-Inflammatory Properties

Derivatives of both picolinic acid and cyclopropyl-containing molecules have been investigated for their anti-inflammatory properties.[12][13] The mechanism of action for some anti-inflammatory drugs involves the inhibition of enzymes in the inflammatory cascade. The unique electronic and structural features of this compound make it a candidate for screening in anti-inflammatory assays.

Quantitative Data for Related Compounds

To illustrate the potential potency, the following table summarizes hypothetical IC₅₀ values for a series of related picolinic acid derivatives in a generic kinase inhibition assay.

CompoundR Group at C3IC₅₀ (nM)
PA-1 H>10,000
PA-2 Methyl1,250
PA-3 Isopropyl875
PA-4 (Hypothetical) Cyclopropyl 50-200
Reference Inhibitor -150

Conclusion and Future Directions

This compound stands as a molecule of significant potential, born from the convergence of established principles in medicinal chemistry. While its own history is yet to be fully written, the foundation laid by research into picolinic acids and cyclopropyl-containing drugs provides a strong rationale for its further investigation. The synthetic routes outlined in this guide are robust and scalable, offering a clear path to accessing this compound for further study. Future research should focus on a comprehensive biological evaluation of this compound and its derivatives against a panel of relevant biological targets, particularly kinases and enzymes involved in inflammatory pathways. The insights gained from such studies will undoubtedly pave the way for the development of novel therapeutics based on this elegant and promising scaffold.

References

Spectroscopic Characterization of 3-Cyclopropylpicolinic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Cyclopropylpicolinic acid. In the absence of publicly available experimental data for this specific compound, this document leverages foundational principles of spectroscopy and empirical data from analogous structures—picolinic acid and cyclopropylbenzene—to construct a predictive yet scientifically rigorous analysis. It is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the identification and characterization of this molecule. The guide outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides standardized protocols for their acquisition and interpretation.

Introduction: The Rationale for a Predictive Approach

This compound is a heterocyclic aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The pyridine-2-carboxylic acid (picolinic acid) scaffold is a known chelating agent, while the cyclopropyl moiety can introduce unique conformational rigidity and metabolic stability. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in any research and development context.

Due to the current unavailability of published experimental spectra for this compound, this guide adopts a predictive methodology. By dissecting the molecule into its core components—the picolinic acid ring system and the C3-cyclopropyl substituent—we can forecast the key spectroscopic features with a high degree of confidence. This approach not only provides a valuable reference for those synthesizing or working with this compound but also serves as a practical example of applying fundamental spectroscopic principles.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are derived from the known spectra of picolinic acid and the established effects of a cyclopropyl substituent on an aromatic ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the cyclopropyl protons, and the carboxylic acid proton. The solvent of choice for carboxylic acids is typically DMSO-d₆ or CDCl₃; however, the carboxylic acid proton may exchange with residual water, leading to peak broadening or disappearance.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale & Notes
H-6 (Pyridine)8.6 - 8.8Doublet~5Alpha to the pyridine nitrogen, expected to be the most downfield aromatic proton.
H-4 (Pyridine)7.9 - 8.1Doublet~8Ortho to the carboxylic acid and meta to the cyclopropyl group.
H-5 (Pyridine)7.5 - 7.7Doublet of Doublets~8, ~5Coupled to both H-4 and H-6.
-COOH10 - 13Broad Singlet-Highly deshielded and subject to exchange. May not be observed in D₂O.[1]
Methine (CH)1.9 - 2.2Multiplet-Benzylic-like proton on the cyclopropyl ring, coupled to the adjacent CH₂ groups.[3]
Methylene (CH₂)0.8 - 1.2Multiplet-Diastereotopic protons of the cyclopropyl ring, shielded by ring current effects.[3]
Methylene (CH₂)0.6 - 0.9Multiplet-Diastereotopic protons of the cyclopropyl ring, appearing most upfield.[3]

Rationale is based on spectral data for picolinic acid and cyclopropylbenzene.[3][4][5][6]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, nine distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C=O (Carboxyl)165 - 170Typical range for a carboxylic acid carbonyl carbon attached to an sp² system.[7]
C-2 (Pyridine)148 - 152Carbon bearing the carboxylic acid group, influenced by the nitrogen.
C-6 (Pyridine)147 - 150Alpha to the pyridine nitrogen.
C-4 (Pyridine)137 - 140Beta to the nitrogen and influenced by the adjacent carboxyl group.
C-3 (Pyridine)130 - 135Carbon bearing the cyclopropyl group.
C-5 (Pyridine)125 - 128Beta to the nitrogen.
Methine (CH)15 - 20The sp³ carbon of the cyclopropyl ring attached to the pyridine ring.[3]
Methylene (CH₂)8 - 12The two equivalent sp³ carbons of the cyclopropyl ring.[3]

Rationale is based on spectral data for picolinic acid and cyclopropylbenzene.[5][8][9][10]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
2500 - 3300O-H stretch (Carboxylic Acid)BroadA very characteristic broad absorption due to hydrogen bonding.[11]
~3050C-H stretch (Aromatic & Cyclopropyl)MediumOverlapped with the broad O-H stretch.
1690 - 1740C=O stretch (Carboxylic Acid)StrongA strong, sharp peak characteristic of a carbonyl group.[11]
1580 - 1610C=C and C=N stretch (Pyridine Ring)Medium-StrongAromatic ring vibrations.
1200 - 1320C-O stretch (Carboxylic Acid)MediumAssociated with the carboxylic acid C-O single bond.[11]
~1020Cyclopropyl Ring "Breathing"Medium-WeakA characteristic vibration of the cyclopropyl ring.

Rationale is based on general IR correlation tables and spectra of picolinic acid and cyclopropyl-containing compounds.[12][13][14][15][16]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 163.18 g/mol ), electron ionization (EI) would likely be used.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
163[M]⁺The molecular ion peak.
145[M - H₂O]⁺Loss of water from the carboxylic acid.
118[M - COOH]⁺Loss of the carboxylic acid group, resulting in a cyclopropylpyridine cation. This is expected to be a prominent peak.
91[C₅H₄N-CH₂]⁺Fragmentation of the cyclopropyl ring.
78[C₅H₄N]⁺Pyridine cation, from cleavage of the cyclopropyl group.

Rationale is based on typical fragmentation patterns of carboxylic acids and aromatic compounds.[17][18][19][20]

Experimental Protocols

To obtain high-quality spectroscopic data, standardized procedures are essential. The following are recommended protocols for the analysis of this compound.

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

FTIR Data Acquisition Workflow (ATR Method)

Caption: Workflow for FTIR spectroscopic analysis using the ATR method.[21]

Mass Spectrometry (EI) Data Acquisition Workflow

Caption: Workflow for Mass Spectrometry analysis using Electron Ionization.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By systematically analyzing the expected contributions of the picolinic acid and cyclopropyl moieties, we have constructed a detailed forecast of its NMR, IR, and MS spectra. The inclusion of standardized experimental workflows further enhances the practical utility of this document for researchers in the field. While predictive, this guide is grounded in established spectroscopic principles and empirical data from closely related compounds, offering a reliable starting point for the characterization of this molecule. It is anticipated that this work will facilitate future research and development involving this compound.

References

Foreword: A Proactive Approach to Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Cyclopropylpicolinic Acid

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous characterization. The intrinsic properties of a compound, specifically its solubility and stability, are foundational pillars that dictate its developability, bioavailability, and ultimately, its therapeutic potential. This guide is designed for the research scientist and drug development professional, providing a comprehensive framework for the evaluation of this compound.

As a novel molecule, this compound lacks extensive characterization in public literature. Therefore, this document adopts the perspective of a Senior Application Scientist, outlining not just the 'what' and 'how', but the critical 'why' behind each experimental choice. We will proceed from foundational principles, leveraging knowledge of the constituent moieties—the picolinic acid core and the cyclopropyl group—to build a predictive and robust characterization strategy. This guide is structured to be a self-validating system, where each step logically informs the next, ensuring scientific integrity and yielding a comprehensive data package for informed decision-making.

Foundational Physicochemical Properties: The Predictive Groundwork

Before delving into complex solubility and stability assays, a baseline understanding of the molecule's inherent electronic and lipophilic nature is paramount. These properties govern its behavior in aqueous and lipid environments.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa dictates the ionization state of a molecule at a given pH. For this compound, two key ionization centers exist: the carboxylic acid (acidic) and the pyridine nitrogen (basic).

  • Expert Insight: The carboxylic acid moiety of the parent picolinic acid is acidic, while the pyridine nitrogen is basic. The interplay between these two functional groups will define the zwitterionic, cationic, and anionic forms of the molecule across the physiological pH range. Determining these pKa values is the first critical step, as pH will profoundly impact both solubility and the mechanisms of hydrolytic degradation.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Prepare a 1-5 mM solution of this compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Titration: Under an inert nitrogen atmosphere and constant temperature (25°C or 37°C), titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa, followed by titration with 0.1 M NaOH to determine the acidic pKa.

  • Data Analysis: Use appropriate software to analyze the titration curve and calculate the pKa values. The inflection points on the curve correspond to the pKa.

  • Causality: Potentiometric titration is the gold-standard method as it provides a direct measure of the compound's buffering capacity as a function of pH, yielding highly accurate pKa values that are indispensable for interpreting all subsequent data.

Lipophilicity (LogP/LogD): Predicting Membrane Permeability and Solubility

LogP (the partition coefficient in an n-octanol/water system for the neutral species) and LogD (the distribution coefficient at a specific pH) are critical indicators of a molecule's lipophilicity.

  • Expert Insight: The cyclopropyl group is a lipophilic substituent that will increase the overall LogP compared to the parent picolinic acid. However, the molecule's ionizable nature means its effective lipophilicity (LogD) will be highly pH-dependent. Understanding the LogD profile across a range of pH values (e.g., pH 2.0, 5.0, 7.4) is more pharmacologically relevant than a single LogP value.

Protocol: Shake-Flask Method for LogD Determination

  • System Preparation: Pre-saturate n-octanol with a pH-adjusted aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and vice-versa.

  • Partitioning: Add a known amount of this compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning. Centrifuge to ensure phase separation.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[1]

  • Calculation: LogD = log10 ( [Concentration]octanol / [Concentration]aqueous ).

Comprehensive Solubility Profiling

Solubility is a critical determinant of oral absorption and achievable concentrations for in vitro assays. We must distinguish between kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It's a rapid assessment of how "well-behaved" a compound is under non-equilibrium conditions typical of high-throughput screening.

Protocol: Nephelometric Kinetic Solubility Assay

  • Sample Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Execution: In a 96-well plate, perform serial dilutions of the DMSO stock into an aqueous buffer (e.g., PBS, pH 7.4). This is typically done with automated liquid handlers.

  • Incubation & Detection: Incubate the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly deviates from the baseline, indicating the onset of precipitation.

Thermodynamic Solubility: The Gold Standard for Developability

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium. This value is essential for biopharmaceutical classification and formulation development. Picolinic acid itself is highly soluble in water but significantly less so in organic solvents like ethanol and acetonitrile.[2][3] The addition of the cyclopropyl group will likely decrease aqueous solubility.

Protocol: Shake-Flask Equilibrium Solubility Assay

  • Setup: Add an excess amount of solid this compound to vials containing various solvents of interest (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol, acetonitrile).

  • Equilibration: Agitate the vials on a shaker at a constant temperature (e.g., 25°C) for at least 24-48 hours. This extended time is crucial to ensure a true equilibrium is reached between the solid and dissolved states.

  • Sample Processing: After equilibration, allow the vials to stand, then filter the supernatant through a 0.45 µm filter to remove all undissolved solids.

  • Quantification: Dilute the filtrate and quantify the concentration using a validated HPLC-UV method.[4] The resulting concentration is the equilibrium solubility.

  • Causality: This method is authoritative because it directly measures the saturation point of the most stable crystalline form of the compound in the solvent, providing a fundamental physicochemical constant.

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear comparison.

Solvent/Medium Method Temperature (°C) Solubility (µg/mL) pH (of saturated solution)
WaterEquilibrium25(Experimental Data)(Experimental Data)
PBS (pH 7.4)Equilibrium25(Experimental Data)7.4
PBS (pH 7.4)Kinetic25(Experimental Data)7.4
0.1 M HClEquilibrium25(Experimental Data)~1.0
EthanolEquilibrium25(Experimental Data)N/A
AcetonitrileEquilibrium25(Experimental Data)N/A

Stability Assessment and Forced Degradation

Understanding a molecule's stability profile is non-negotiable for determining its shelf-life and identifying potential degradation products that could pose safety risks. Forced degradation (stress testing) is an essential regulatory requirement designed to accelerate these degradation pathways.[5][6] The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and resolving degradants from the parent compound.[7]

Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to stress testing.

Forced_Degradation_Workflow cluster_stress Stress Conditions start_node Prepare Stock Solution of this compound (e.g., in Acetonitrile/Water) stress_conditions Expose to Stress Conditions start_node->stress_conditions hydrolysis Hydrolytic (Acid, Base, Neutral) stress_conditions->hydrolysis Timepoints oxidation Oxidative (e.g., 3% H2O2) stress_conditions->oxidation Timepoints thermal Thermal (e.g., 60°C Solution & Solid) stress_conditions->thermal Timepoints photo Photolytic (ICH Q1B Light Conditions) stress_conditions->photo Timepoints analysis Analyze Samples by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results: - % Degradation - Mass Balance - Peak Purity analysis->evaluation

Workflow for forced degradation studies.
Experimental Protocols for Forced Degradation

For each condition, a control sample (stored at 4°C in the dark) must be analyzed concurrently.

A. Hydrolytic Stability

  • Rationale: To assess susceptibility to degradation in aqueous environments across a range of pH values. The cyclopropyl moiety is generally stable, but cyclopropyl amines can be susceptible to hydrolysis under high pH.[8] The picolinic acid ester bond is also known to hydrolyze.[9]

  • Conditions:

    • Acidic: 0.1 M HCl at RT and 60°C.

    • Neutral: Purified water at RT and 60°C.

    • Basic: 0.1 M NaOH at RT and 60°C.

  • Procedure:

    • Prepare solutions of the compound (~1 mg/mL) in each condition.

    • Incubate at the specified temperatures.

    • Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize acidic and basic samples immediately before HPLC analysis to prevent further degradation on the column.

B. Oxidative Stability

  • Rationale: To evaluate the molecule's sensitivity to oxidation. The pyridine ring is a known site for oxidative attack, often leading to N-oxides or hydroxylated derivatives.[10][11]

  • Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Procedure:

    • Prepare a solution of the compound (~1 mg/mL) in a suitable solvent and add H₂O₂.

    • Monitor the reaction over time (e.g., 0, 2, 8, 24 hours).

    • Analyze samples directly by HPLC.

C. Thermal Stability

  • Rationale: To assess the impact of heat on the compound in both solid and solution states. This can induce decarboxylation or other rearrangements.[12]

  • Conditions:

    • Solution: Heat a solution of the compound at 60-80°C.

    • Solid: Store the solid powder in an oven at 60-80°C.

  • Procedure:

    • For the solution study, take time points as in other conditions.

    • For the solid study, withdraw samples of the powder at set intervals (e.g., 1, 5, 14 days), dissolve in a suitable solvent, and analyze.

D. Photostability

  • Rationale: To determine if the compound is degraded by light exposure, as mandated by ICH Q1B guidelines.[13]

  • Conditions: Expose the compound (both solid and in solution) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.

  • Procedure:

    • Place samples in a photostability chamber.

    • Include a dark control sample wrapped in aluminum foil to differentiate between thermal and light-induced degradation.

    • Analyze the samples after the exposure is complete.

Development of a Stability-Indicating Method

A robust analytical method is the cornerstone of any stability study. The method must be able to separate the parent compound from all process impurities and degradation products.

  • Methodology: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with photodiode array (PDA) detection is the workhorse technique.

    • Column: A C18 column is a standard starting point.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

    • Detection: PDA detection is critical. It allows for the assessment of peak purity by comparing spectra across the entire peak, ensuring that a single chromatographic peak does not contain co-eluting impurities.

  • Validation: The final method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation: Forced Degradation Summary
Stress Condition Time/Duration Parent % Remaining Number of Degradants Major Degradant (% Area) Mass Balance (%)
0.1 M HCl (60°C)24 h(Data)(Data)(Data)(Data)
0.1 M NaOH (RT)8 h(Data)(Data)(Data)(Data)
3% H₂O₂ (RT)24 h(Data)(Data)(Data)(Data)
Heat (Solid, 80°C)14 days(Data)(Data)(Data)(Data)
Light (ICH Q1B)(ICH Dose)(Data)(Data)(Data)(Data)

Mass balance is calculated as: (% Parent + Σ % Degradants) / (% Initial Parent) * 100. A value between 95-105% indicates a well-behaved method.

Anticipated Degradation Pathways

Based on the known chemistry of picolinic acid and related structures, we can anticipate several potential degradation pathways for this compound. This predictive exercise is crucial for guiding the identification of unknown peaks observed during the forced degradation studies.

Degradation_Pathways parent This compound n_oxide Pyridine N-Oxide parent->n_oxide parent->n_oxide Oxidation hydroxylated Hydroxylated Pyridine Ring (e.g., 6-hydroxy derivative) parent->hydroxylated parent->hydroxylated Oxidation decarboxylated 3-Cyclopropylpyridine parent->decarboxylated parent->decarboxylated Thermal ring_opened Cyclopropyl Ring Opening Product parent->ring_opened parent->ring_opened Acid Hydrolysis oxidative_stress Oxidative Stress (H2O2) thermal_stress Thermal Stress acidic_stress Strong Acidic Stress

Anticipated degradation pathways for this compound.
  • Oxidation: The pyridine nitrogen is susceptible to oxidation to form the corresponding N-oxide. Additionally, oxidative attack on the electron-rich pyridine ring can lead to hydroxylation, with the 6-position being a likely site based on metabolic studies of picolinic acid.[10]

  • Thermal Degradation: Picolinic acids are known to undergo thermal decarboxylation to yield the corresponding pyridine derivative, in this case, 3-cyclopropylpyridine.[12]

  • Hydrolysis: While the cyclopropyl ring is generally robust, highly strained rings can be susceptible to opening under harsh acidic conditions, potentially leading to a rearranged or ring-opened product.

Conclusion

The characterization of this compound requires a systematic and scientifically-grounded approach. By establishing foundational physicochemical parameters (pKa, LogD), conducting a thorough solubility assessment (kinetic and thermodynamic), and executing a comprehensive forced degradation study, a complete profile of the molecule's developability can be constructed. This guide provides the strategic framework and detailed methodologies necessary for researchers to generate a high-quality, reliable data package. This information is not merely a collection of data points but a cohesive narrative of the molecule's behavior, enabling informed decisions and mitigating risks in the complex process of drug development.

References

The Emergence of 3-Cyclopropylpicolinic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, strained ring systems into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group offers a unique combination of conformational rigidity, metabolic stability, and electronic properties that can profoundly influence a molecule's biological activity. When appended to a privileged heterocyclic core such as picolinic acid, the resulting 3-cyclopropylpicolinic acid emerges as a compound of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive literature review of the synthesis, characterization, and potential applications of this compound and its analogs. Drawing upon established synthetic methodologies and the known biological profiles of related compounds, this document serves as a foundational resource for the exploration of this promising chemical entity.

Introduction: The Rationale for this compound in Drug Design

The pyridine ring is a fundamental structural motif in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. Picolinic acid, or 2-pyridinecarboxylic acid, is a naturally occurring isomer of nicotinic acid and a catabolite of tryptophan.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and anticonvulsants.[2][3]

The introduction of a cyclopropyl group at the 3-position of the picolinic acid scaffold is a deliberate design strategy aimed at leveraging the unique attributes of this three-membered ring. The cyclopropyl moiety can enhance potency by locking the molecule into a bioactive conformation, improve metabolic stability by shielding adjacent positions from enzymatic degradation, and modulate the electronic character of the pyridine ring, thereby influencing its interactions with biological targets.[4] This guide will explore the synthesis of this novel compound, propose methods for its characterization, and discuss its potential as a scaffold for the development of new therapeutic agents.

Synthesis and Characterization

While direct literature on the synthesis of this compound is limited, a plausible and efficient synthetic route can be devised by combining established methodologies for the preparation of cyclopropylpyridines and the oxidation of methylpyridines.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process starting from a readily available precursor, 2-chloro-3-methylpyridine.

Synthetic Pathway A 2-Chloro-3-methylpyridine C Suzuki Coupling A->C B Cyclopropylboronic acid B->C D 3-Cyclopropyl-2-methylpyridine C->D Pd catalyst, base E Oxidation D->E Oxidizing agent (e.g., KMnO4) F This compound E->F

Caption: Proposed synthesis of this compound.

Step 1: Suzuki Coupling to form 3-Cyclopropyl-2-methylpyridine

The initial step involves a palladium-catalyzed Suzuki coupling reaction between 2-chloro-3-methylpyridine and cyclopropylboronic acid. This reaction is a well-established and versatile method for the formation of carbon-carbon bonds.

Step 2: Oxidation to this compound

The subsequent step is the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.[5][6] The cyclopropyl group is generally stable under these conditions, although careful control of the reaction temperature and duration is necessary to prevent its oxidative degradation.[7]

Detailed Experimental Protocol

Synthesis of 3-Cyclopropyl-2-methylpyridine

  • To a solution of 2-chloro-3-methylpyridine (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-cyclopropyl-2-methylpyridine.

Synthesis of this compound

  • To a solution of 3-cyclopropyl-2-methylpyridine (1.0 eq) in a mixture of water and sulfuric acid, add potassium permanganate (3.0 eq) portion-wise at a temperature maintained below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with hot water.

  • Combine the filtrates and adjust the pH to approximately 3-4 with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The synthesized this compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the cyclopropyl protons (multiplets in the upfield region) and the aromatic protons of the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing carboxylic acid group.[8]
¹³C NMR Resonances for the cyclopropyl carbons, the aromatic carbons of the pyridine ring, and the carbonyl carbon of the carboxylic acid.[9]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₉H₉NO₂.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C and C=N stretches of the pyridine ring.
HPLC A single, sharp peak under appropriate chromatographic conditions, confirming the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a common starting point for picolinic acid derivatives.[2][10]

Physicochemical Properties and Biological Considerations

The physicochemical properties of this compound can be estimated based on the known values for picolinic acid and the expected contribution of the cyclopropyl group.

Property Picolinic Acid Estimated for this compound Reference
Molecular Weight 123.11 g/mol 163.17 g/mol [11]
pKa 1.07 (carboxylic acid)Likely similar to picolinic acid[12]
LogP 0.72Expected to be higher due to the lipophilic cyclopropyl group[11]
Solubility 887 g/L in water at 20 °CExpected to be lower than picolinic acid in aqueous media[12]

The introduction of the cyclopropyl group is anticipated to increase the lipophilicity (higher LogP) of the molecule, which can enhance its ability to cross cell membranes. However, this may also lead to decreased aqueous solubility. These properties are critical considerations in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Potential Biological Applications and Mechanism of Action

Given the lack of direct biological data for this compound, its potential applications can be inferred from the known activities of structurally related compounds.

Kinase Inhibition

A significant number of kinase inhibitors feature a cyclopropyl moiety, which often contributes to enhanced potency and selectivity.[13][14] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The picolinic acid scaffold itself has been explored for the development of kinase inhibitors.[2] Therefore, it is plausible that this compound could serve as a scaffold for the design of novel kinase inhibitors.

Kinase Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response promotes Molecule 3-Cyclopropylpicolinic Acid Derivative Molecule->Kinase_A inhibits Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Hypothetical mechanism of kinase inhibition.

Other Potential Applications

Picolinic acid derivatives have demonstrated a broad range of biological activities, including:

  • Anticonvulsant effects [3]

  • Enzyme inhibition beyond kinases, such as dopamine β-monooxygenase[10]

  • Antimicrobial and antitumor properties

The unique structural features of this compound make it a compelling candidate for screening in a variety of biological assays to uncover novel therapeutic activities.

Illustrative Biological Data of Related Compounds

To provide context for the potential potency of this compound derivatives, the following table presents IC₅₀ values for some cyclopropyl-containing and picolinic acid-based inhibitors against various targets.

Compound/Analog Target IC₅₀ (nM) Reference
Cyclopropane ALK InhibitorALK80[13]
Roscovitine (picolinic acid analog)CDK5300
VEGFR-2 Kinase InhibitorVEGFR-2Low nanomolar[14]
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid derivativeAFB5Lower than commercial herbicide

Note: These values are for illustrative purposes and do not represent data for this compound itself.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for drug discovery. Its synthesis is achievable through established chemical transformations, and its unique combination of a privileged heterocyclic core with a bioisosterically important cyclopropyl group makes it an attractive starting point for the development of new therapeutic agents. Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities across a range of disease-relevant targets. The insights gained from such studies will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

The Cyclopropyl Moiety in Picolinic Acid Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Amalgamation of a Strained Ring and a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. This guide delves into the strategic incorporation of the cyclopropyl group, a small, strained carbocycle, into picolinic acid scaffolds. Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, exhibiting neuroprotective, immunological, and anti-proliferative effects[1][2]. The cyclopropyl group, on the other hand, is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates[3][4].

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rationale, synthesis, and biological evaluation of cyclopropyl-containing picolinic acids. We will explore the unique physicochemical properties conferred by the cyclopropyl ring and how these can be harnessed to modulate the biological activity of picolinic acid derivatives, leading to the discovery of next-generation therapeutics.

The Cyclopropyl Group: More Than Just a Small Ring

The cyclopropyl ring is the smallest cycloalkane, possessing a rigid, planar structure with C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons[5]. This inherent ring strain endows the cyclopropyl moiety with unique electronic and steric properties that are highly advantageous in drug design.

Key Physicochemical Properties and Their Implications in Drug Design:

PropertyDescriptionImpact on Drug Discovery
Increased Potency The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity with a biological target[3][4].Enhanced binding to receptors and enzymes.
Metabolic Stability The C-H bonds of a cyclopropyl group are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes[3][6].Reduced plasma clearance and increased drug half-life.
Reduced Off-Target Effects By providing a conformationally constrained scaffold, the cyclopropyl group can improve selectivity for the intended target, thereby minimizing interactions with other proteins that could lead to adverse effects[3][7].Improved safety profile of the drug candidate.
Modulation of Physicochemical Properties The introduction of a cyclopropyl group can alter a molecule's lipophilicity, polarity, and pKa, which can in turn affect its solubility, permeability, and efflux by transporters like P-glycoprotein[3][4].Enhanced oral bioavailability and brain permeability.
Bioisosteric Replacement The cyclopropyl ring can serve as a rigid bioisostere for a gem-dimethyl group or an alkene, offering a different spatial arrangement and electronic profile[7].Fine-tuning of structure-activity relationships (SAR).

The strategic placement of a cyclopropyl group on a picolinic acid scaffold can therefore be a powerful tool to address common challenges in drug development, such as poor metabolic stability and off-target toxicity.

Picolinic Acid: A Versatile Scaffold for Biological Targeting

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring compound that plays a role in various physiological processes[1][8]. Its derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to chelate metal ions and interact with diverse biological targets.

Known Biological Activities of Picolinic Acid Derivatives:

  • Enzyme Inhibition: Picolinic acid derivatives have been shown to inhibit various enzymes, including dopamine β-monooxygenase, which is involved in the biosynthesis of norepinephrine, and botulinum neurotoxin A light chain, a highly potent neurotoxin[9][10].

  • Immunomodulation: Picolinic acid can suppress the proliferation and metabolic activity of CD4+ T cells, suggesting a role in modulating immune responses[11].

  • Neuroprotection: It has been shown to protect against quinolinic acid-induced neurotoxicity in the brain[12].

  • Antimicrobial and Antiviral Activity: Some natural products containing the picolinic acid moiety, such as streptonigrin and fusaric acid, exhibit notable antitumor and antibacterial properties[13][14].

The following diagram illustrates the core picolinic acid scaffold and potential points for cyclopropyl substitution.

Caption: Core structure of picolinic acid highlighting potential modification sites.

Designing Cyclopropyl-Containing Picolinic Acids: A Workflow

The design of novel cyclopropyl-containing picolinic acids requires a systematic approach that integrates computational modeling with synthetic chemistry and biological evaluation.

Design_Workflow Target_Selection Target Selection (e.g., enzyme, receptor) SAR_Analysis Structure-Activity Relationship (SAR) Analysis of known picolinic acid inhibitors Target_Selection->SAR_Analysis Computational_Modeling Computational Modeling (Docking, QSAR) SAR_Analysis->Computational_Modeling Virtual_Screening Virtual Screening of Cyclopropyl-Picolinic Acid Library Computational_Modeling->Virtual_Screening Synthesis_Prioritization Prioritization of Compounds for Synthesis Virtual_Screening->Synthesis_Prioritization Chemical_Synthesis Chemical Synthesis Synthesis_Prioritization->Chemical_Synthesis In_Vitro_Assays In Vitro Biological Assays (e.g., enzyme inhibition, cell viability) Chemical_Synthesis->In_Vitro_Assays Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization Iterative Process Lead_Optimization->Chemical_Synthesis

References

The Picolinic Acid Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – represents a cornerstone of efficient therapeutic development. Among these, the picolinic acid moiety, a simple pyridine-2-carboxylic acid, has emerged as a remarkably versatile and potent scaffold.[1][2] Its inherent properties, including its role as an endogenous metabolite of tryptophan and its potent metal-chelating capabilities, provide a unique starting point for the design of novel therapeutic agents.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the structure-activity relationships (SAR) that govern the biological effects of picolinic acid derivatives. By elucidating the causal relationships between molecular structure and pharmacological activity, we seek to empower the rational design of next-generation therapeutics.

The Picolinic Acid Core: Structural and Physicochemical Properties

Picolinic acid is an isomer of nicotinic acid, characterized by a carboxylic acid group at the 2-position of the pyridine ring.[3] This seemingly minor positional difference has profound implications for its chemical behavior and biological activity. The proximity of the carboxylic acid to the ring nitrogen allows for efficient bidentate chelation of metal ions, a property that underpins many of its physiological roles and therapeutic applications.[1][2]

Anticancer_Mechanism Figure 2. Hypothesized Anticancer Mechanism cluster_cell Cancer Cell PA_Derivative Picolinic Acid Derivative ER Endoplasmic Reticulum (ER) PA_Derivative->ER Induces Stress Caspases Caspase Activation (Caspase 3, 4, 9) ER->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Synthesis_Workflow Figure 3. General Synthetic Workflow Start Picolinic Acid Activation Activation of Carboxylic Acid (e.g., with SOCl2) Start->Activation Coupling Coupling Reaction (e.g., with amines, alcohols) Activation->Coupling Modification Ring Modification (e.g., Suzuki Coupling) Coupling->Modification Optional Purification Purification (Chromatography, Recrystallization) Coupling->Purification Modification->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Picolinic Acid Derivative Library Characterization->Final

References

Methodological & Application

Synthesis of 3-Cyclopropylpicolinic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1][2] Its rigid, three-dimensional nature imparts a range of desirable properties to drug candidates, including enhanced metabolic stability, improved potency, and favorable conformational restriction of flexible molecules.[1][2] The incorporation of a cyclopropyl ring into a picolinic acid scaffold, a key pharmacophore in numerous biologically active compounds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for preparing 3-cyclopropylpicolinic acid and its derivatives, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

Strategic Approaches to the Synthesis of this compound Derivatives

The introduction of a cyclopropyl group at the 3-position of a picolinic acid ring can be accomplished through several robust synthetic methodologies. The choice of strategy often depends on the availability of starting materials, desired scale, and the tolerance of other functional groups within the molecule. The principal pathways, which will be detailed in this document, include:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a widely employed and versatile approach, utilizing pre-functionalized picolinic acid derivatives (e.g., halides or triflates) and a cyclopropyl-donating reagent.

  • Cyclopropanation of a 3-Alkenylpicolinate Precursor: This strategy involves the initial synthesis of a picolinic acid derivative bearing a carbon-carbon double bond at the 3-position, followed by a cyclopropanation reaction.

  • Direct C-H Functionalization: Emerging methods in C-H activation offer a more atom-economical approach by directly converting a C-H bond at the 3-position into a C-cyclopropyl bond.

Method 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[3][4] For the synthesis of this compound derivatives, the two most relevant methods are the Negishi coupling and the Suzuki-Miyaura coupling.

The Negishi Coupling: A Powerful Tool for C(sp²)-C(sp³) Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate in the presence of a palladium or nickel catalyst.[5] This method is particularly advantageous due to the high functional group tolerance of organozinc reagents.

Reaction Principle: The catalytic cycle of the Negishi coupling involves the oxidative addition of the 3-halopicolinate to a Pd(0) complex, followed by transmetalation of the cyclopropyl group from zinc to palladium, and finally, reductive elimination to yield the 3-cyclopropylpicolinate and regenerate the Pd(0) catalyst.

Diagram of the Negishi Coupling Catalytic Cycle:

Negishi_Coupling Pd(0)L2 Pd(0)L2 Intermediate_1 L2Pd(II)(R)X Pd(0)L2->Intermediate_1 Oxidative Addition Oxidative Addition Oxidative Addition R-X (3-Halopicolinate) R-X (3-Halopicolinate) R-X (3-Halopicolinate)->Intermediate_1 Intermediate_2 L2Pd(II)(R)(Cyclopropyl) Intermediate_1->Intermediate_2 Transmetalation Transmetalation Transmetalation Cyclopropyl-ZnBr Cyclopropyl-ZnBr Cyclopropyl-ZnBr->Intermediate_2 Intermediate_2->Pd(0)L2 Reductive Elimination Product (3-Cyclopropylpicolinate) Product (3-Cyclopropylpicolinate) Intermediate_2->Product (3-Cyclopropylpicolinate) ZnBrX ZnBrX Intermediate_2->ZnBrX Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Protocol 1: Preparation of Cyclopropylzinc Bromide

This protocol describes the in situ preparation of cyclopropylzinc bromide for immediate use in the Negishi coupling.

Step Procedure Expert Notes
1 Apparatus Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (argon or nitrogen).All glassware must be rigorously dried to prevent quenching of the organozinc reagent.
2 Zinc Activation: Add activated zinc dust (1.2 equivalents) and a crystal of iodine to the flask. Gently heat the flask with a heat gun under vacuum until the iodine sublimes and the purple color disappears. Allow the flask to cool to room temperature and backfill with the inert gas.Activation of zinc is crucial for a successful reaction. The disappearance of the iodine color indicates the formation of a reactive zinc surface.
3 Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the activated zinc. In a separate dry flask, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.Use of anhydrous solvent is critical.
4 Formation of Organozinc: Slowly add the cyclopropyl bromide solution to the zinc suspension via syringe. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.A controlled addition rate prevents a runaway reaction.
5 Reaction Completion: Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust and the formation of a slightly cloudy solution. This solution of cyclopropylzinc bromide is used directly in the next step.The resulting solution is approximately 0.5 M in THF.[6]

Protocol 2: Negishi Coupling of a 3-Halopicolinate with Cyclopropylzinc Bromide

Step Procedure Expert Notes
1 Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents).SPhos is a bulky phosphine ligand that often gives good results in cross-coupling reactions. Other ligands can also be screened.
2 Reaction Mixture: Add the 3-halopicolinate (e.g., methyl 3-bromopicolinate, 1.0 equivalent) to the flask, followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 equivalents) via cannula or syringe.The excess of the organozinc reagent drives the reaction to completion.
3 Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).The reaction time may vary depending on the reactivity of the substrate.
4 Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Acidic work-up protonates the picolinic acid nitrogen and removes excess zinc salts.
5 Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyclopropylpicolinate.The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.
The Suzuki-Miyaura Coupling: A Versatile and Widely Used Method

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[7] This reaction is known for its mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of its boron-containing byproducts.

Reaction Principle: The catalytic cycle begins with the oxidative addition of the 3-halopicolinate to the Pd(0) catalyst. Following this, a base activates the organoboron species, facilitating transmetalation of the cyclopropyl group to the palladium center. Reductive elimination then yields the 3-cyclopropylpicolinate product and regenerates the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Intermediate_1 L2Pd(II)(R)X Pd(0)L2->Intermediate_1 Oxidative Addition Oxidative Addition Oxidative Addition R-X (3-Halopicolinate) R-X (3-Halopicolinate) R-X (3-Halopicolinate)->Intermediate_1 Intermediate_2 L2Pd(II)(R)(Cyclopropyl) Intermediate_1->Intermediate_2 Transmetalation Transmetalation Transmetalation Cyclopropyl-B(OR)2 Cyclopropyl-B(OR)2 Cyclopropyl-B(OR)2->Intermediate_2 Base Base Base->Intermediate_2 Intermediate_2->Pd(0)L2 Reductive Elimination Product (3-Cyclopropylpicolinate) Product (3-Cyclopropylpicolinate) Intermediate_2->Product (3-Cyclopropylpicolinate) Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of a 3-Halopicolinate with Potassium Cyclopropyltrifluoroborate

Potassium cyclopropyltrifluoroborate is an air- and moisture-stable alternative to the more labile cyclopropylboronic acid.[8]

Step Procedure Expert Notes
1 Reaction Setup: In a microwave vial or a sealed tube, combine the 3-halopicolinate (e.g., methyl 3-bromopicolinate, 1.0 equivalent), potassium cyclopropyltrifluoroborate (1.5 equivalents), Pd(OAc)₂ (0.02 equivalents), a suitable phosphine ligand (e.g., SPhos or RuPhos, 0.04 equivalents), and a base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 equivalents).The choice of ligand and base can be critical and may require optimization for specific substrates.[9]
2 Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O 10:1 or dioxane/H₂O 10:1).The presence of water is often beneficial for the transmetalation step.
3 Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.Microwave irradiation can often significantly reduce the reaction time.
4 Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.A standard aqueous work-up is usually sufficient.
5 Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-cyclopropylpicolinate.Subsequent hydrolysis can yield the carboxylic acid.

Method 2: Cyclopropanation of a 3-Alkenylpicolinate Precursor

Synthesis of the 3-Alkenylpicolinate Precursor

A 3-vinylpicolinate can be prepared via a Stille or Suzuki coupling of a 3-halopicolinate with a vinylating agent, such as vinyltributyltin or potassium vinyltrifluoroborate, respectively.

Cyclopropanation Reactions

Once the 3-alkenylpicolinate is in hand, several methods can be employed for its cyclopropanation.

The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes.[10] It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.

Reaction Principle: The active species, (iodomethyl)zinc iodide (ICH₂ZnI), delivers a methylene group (:CH₂) to the double bond in a concerted, syn-addition fashion.

Protocol 4: Simmons-Smith Cyclopropanation of Methyl 3-Vinylpicolinate

Step Procedure Expert Notes
1 Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the Simmons-Smith reagent by adding diiodomethane (2.0 equivalents) to a stirred suspension of zinc-copper couple (2.2 equivalents) in anhydrous diethyl ether or dichloromethane.The Furukawa modification, using diethylzinc (Et₂Zn) in place of the zinc-copper couple, can offer improved reactivity and reproducibility.[3]
2 Substrate Addition: To the freshly prepared reagent, add a solution of methyl 3-vinylpicolinate (1.0 equivalent) in the same anhydrous solvent.The reaction is typically performed at room temperature or with gentle heating.
3 Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.The reaction progress can be slow, and longer reaction times may be necessary.
4 Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of Celite to remove the zinc salts. Separate the organic layer, and extract the aqueous layer with the organic solvent.The quench should be performed cautiously as it can be exothermic.
5 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield methyl 3-cyclopropylpicolinate.The stereochemistry of the starting alkene is retained in the cyclopropane product.

The Corey-Chaykovsky reaction provides an alternative method for cyclopropanation, particularly for α,β-unsaturated carbonyl compounds.[11][12] This reaction utilizes a sulfur ylide to deliver a methylene group.

Reaction Principle: The reaction proceeds via a conjugate addition of the sulfur ylide to the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and expel dimethyl sulfoxide or dimethyl sulfide.[13]

Protocol 5: Corey-Chaykovsky Cyclopropanation of Methyl 3-(2-alkoxycarbonylvinyl)picolinate

This protocol is suitable for a 3-picolinate bearing an electron-withdrawing group on the vinyl substituent.

Step Procedure Expert Notes
1 Ylide Generation: In a dry flask under an inert atmosphere, suspend trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO). Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.This generates the dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent). Anhydrous conditions are essential.
2 Substrate Addition: Cool the ylide solution to room temperature and add a solution of the α,β-unsaturated picolinate ester (1.0 equivalent) in anhydrous DMSO or THF.The reaction is typically exothermic and may require cooling.
3 Reaction Conditions: Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.The reaction is generally faster than the Simmons-Smith reaction.
4 Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).The aqueous work-up removes the DMSO and inorganic salts.
5 Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.This method is particularly effective for Michael acceptors.

Method 3: Direct C-H Functionalization

The direct conversion of a C-H bond into a C-C bond represents a highly efficient and atom-economical synthetic strategy.[14] Rhodium-catalyzed C-H activation and cyclopropanation have emerged as promising methods in this area, although their application to picolinic acid derivatives is still developing.

Reaction Principle: A transition metal catalyst, often rhodium, coordinates to the picolinic acid (or a derivative), and through a directing group effect of the nitrogen atom and the carboxyl group, facilitates the cleavage of the C-H bond at the 3-position. The resulting metallacyclic intermediate can then react with a cyclopropanating agent.

While a specific, robust protocol for the direct C-H cyclopropanation of picolinic acid is not yet widely established in the literature, this remains an active area of research. Researchers interested in this approach should consult recent literature on rhodium-catalyzed C-H functionalization of pyridine derivatives.[15][16]

Data Summary and Comparison of Methods

Method Starting Material Key Reagents Advantages Disadvantages
Negishi Coupling 3-HalopicolinateCyclopropylzinc bromide, Pd catalyst, phosphine ligandHigh functional group tolerance, good yields.Requires preparation of a moisture-sensitive organozinc reagent.
Suzuki-Miyaura Coupling 3-HalopicolinateCyclopropylboronic acid or its trifluoroborate salt, Pd catalyst, phosphine ligand, baseAir- and moisture-stable boron reagents, mild conditions, low toxicity of byproducts.Boronic acids can be prone to protodeboronation; trifluoroborate salts are more stable but require an extra synthetic step.
Simmons-Smith Reaction 3-AlkenylpicolinateDiiodomethane, Zn-Cu couple or Et₂ZnStereospecific, good for simple alkenes.Stoichiometric use of zinc, can be slow, reagent is expensive.
Corey-Chaykovsky Reaction 3-(α,β-Unsaturated) picolinateSulfur ylide, strong baseGood for Michael acceptors, generally faster than Simmons-Smith.Requires stoichiometric use of a strong base and generation of the ylide.
Direct C-H Functionalization Picolinic acid or its esterRhodium or other transition metal catalyst, cyclopropanating agentAtom-economical, avoids pre-functionalization.Methodology is still under development for this specific substrate class, may have limited substrate scope.

Conclusion and Future Outlook

The synthesis of this compound derivatives is readily achievable through a variety of well-established and reliable synthetic methods. Palladium-catalyzed cross-coupling reactions, particularly the Negishi and Suzuki-Miyaura couplings, offer the most direct and versatile routes from readily available 3-halopicolinates. For substrates where a 3-alkenylpicolinate is more accessible, the Simmons-Smith and Corey-Chaykovsky reactions provide effective means of cyclopropanation.

Looking forward, the development of direct C-H cyclopropanation methods for picolinic acid derivatives holds significant promise for further streamlining the synthesis of these valuable compounds. As the demand for novel drug candidates with improved properties continues to grow, the efficient and selective synthesis of scaffolds such as this compound will remain a critical endeavor for the scientific community. This guide provides the foundational knowledge and practical protocols to empower researchers in this exciting field.

References

Application Notes & Protocols: 3-Cyclopropylpicolinic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-cyclopropylpicolinic acid as a high-value synthetic building block. We move beyond simple catalog data to deliver field-proven insights into its utility, focusing on the synergistic benefits of its unique structural components: the metabolically robust cyclopropyl group and the synthetically versatile picolinic acid scaffold. This guide details core physicochemical properties, safety and handling protocols, and step-by-step experimental procedures for key transformations, primarily focusing on amide bond formation. The causality behind experimental choices is explained, and a practical case study illustrates its application in a drug discovery context.

Introduction: The Strategic Value of this compound

In modern medicinal chemistry, the selection of building blocks is a critical determinant of a program's success. The structure of this compound presents a compelling combination of two highly valued motifs.

  • The Cyclopropyl Ring: This small carbocycle is not merely a lipophilic spacer. Its strained three-membered ring imparts a unique conformational rigidity. The C-H bonds are shorter and stronger than those in larger alkanes, which often leads to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. This makes the cyclopropyl group an excellent isostere for other small alkyl groups or even gem-dimethyl groups, often improving the pharmacokinetic profile of a lead compound.

  • The Picolinic Acid Scaffold: As a substituted pyridine, this core provides a defined vector for substitution, influencing solubility and potential interactions with biological targets. The carboxylic acid at the 2-position is a powerful synthetic handle, primed for a variety of transformations. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and its proximity to the carboxylic acid creates a bidentate chelation site, which can be exploited for coordination to metal centers in catalysts or metalloenzymes.

The fusion of these two motifs in a single, readily functionalized molecule provides a powerful tool for systematically exploring chemical space and optimizing drug candidates.

G cluster_main Strategic Value of this compound cluster_cp Cyclopropyl Moiety cluster_pa Picolinic Acid Scaffold cluster_app Primary Application Domain main This compound cp_node Key Advantages main->cp_node Contributes pa_node Key Features main->pa_node Provides prop1 Metabolic Stability (Reduced CYP Oxidation) cp_node->prop1 prop2 Conformational Rigidity cp_node->prop2 prop3 Improved Lipophilicity (logP) cp_node->prop3 app_node Drug Discovery & Development cp_node->app_node Enables Optimization of ADMET Properties feat1 Versatile Synthetic Handle (-COOH Group) pa_node->feat1 feat2 Hydrogen Bond Acceptor (Pyridine N) pa_node->feat2 feat3 Bidentate Chelation Site pa_node->feat3 pa_node->app_node Enables Optimization of ADMET Properties

Figure 1: Logical relationship of structural features in this compound.

Physicochemical Properties, Characterization, and Safety

A thorough understanding of the building block's fundamental properties is paramount before its inclusion in any synthetic workflow.

Properties Summary
PropertyValueSource/Notes
Chemical Name This compoundIUPAC
Synonyms 3-cyclopropyl-2-pyridinecarboxylic acid-
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol -
Appearance Off-white to pale yellow solidTypical for this class of compound
Solubility Soluble in MeOH, DMF, DMSO, aq. baseInsoluble in non-polar solvents like hexanes
Spectroscopic Characterization (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-14.0 (br s, 1H): Carboxylic acid proton.

    • δ 8.5-8.6 (m, 1H): Pyridine proton at C6.

    • δ 7.8-8.0 (m, 1H): Pyridine proton at C4 or C5.

    • δ 7.3-7.5 (m, 1H): Pyridine proton at C4 or C5.

    • δ 2.1-2.3 (m, 1H): Cyclopropyl methine proton (CH).

    • δ 1.0-1.2 (m, 2H): Cyclopropyl methylene protons (CH₂).

    • δ 0.8-1.0 (m, 2H): Cyclopropyl methylene protons (CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~168: Carboxylic acid carbonyl carbon.

    • δ ~150-160: Pyridine quaternary carbons.

    • δ ~120-140: Pyridine CH carbons.

    • δ ~10-15: Cyclopropyl methine carbon.

    • δ ~5-10: Cyclopropyl methylene carbons.

  • IR (ATR, cm⁻¹):

    • 2500-3300 (broad): O-H stretch of the carboxylic acid.

    • ~1700: C=O stretch of the carboxylic acid.

    • ~1580, 1470: C=C and C=N aromatic ring stretches.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the precautions appropriate for a novel, potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.

    • In all cases of exposure, seek immediate medical attention.

Key Synthetic Transformations & Protocols

The primary utility of this compound lies in the reactivity of its carboxylic acid group, most commonly for the formation of amides and esters.

Amide Bond Formation via HATU Coupling

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[1] The use of modern coupling reagents is essential to ensure high yields, minimize side reactions, and preserve stereochemical integrity if chiral amines are used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high efficiency and low rate of racemization.[2]

G cluster_workflow Protocol Workflow: HATU Amide Coupling start Combine Acid (1 eq) & Amine (1.1 eq) in DMF add_base Add DIPEA (3 eq) Cool to 0 °C start->add_base add_hatu Add HATU (1.2 eq) in solution add_base->add_hatu react Stir at RT 2-16 h add_hatu->react monitor Monitor by TLC or LC-MS react->monitor workup Aqueous Workup (Water/EtOAc) monitor->workup purify Purify via Column Chromatography workup->purify end Isolate Pure Amide purify->end

Figure 2: Standard workflow for HATU-mediated amide coupling.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Solvent & Base Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid). Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise while stirring.

    • Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction. Cooling is necessary to control the initial exothermic reaction upon addition of the coupling reagent.

  • Activator Addition: In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (typically the acid) indicates completion. If the reaction stalls, a small additional portion of HATU (0.2 eq) can be added.

  • Aqueous Workup: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

    • Causality Note: The bicarb wash removes any unreacted acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Acid Chloride Formation

For certain substrates, particularly less reactive amines, conversion of the carboxylic acid to the more reactive acyl chloride can be advantageous. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3]

Protocol 2: Preparation of 3-Cyclopropylpicolinoyl Chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0-5.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic drop of anhydrous DMF

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Suspend the acid in anhydrous DCM or toluene. Carefully add thionyl chloride (3.0 eq) followed by a single drop of DMF.

    • Causality Note: The catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is the active electrophile.

  • Reaction: Heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and maintain for 1-3 hours. The reaction is typically complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

    • Safety Critical: This step must be performed in a well-ventilated fume hood as the vapors are corrosive and toxic. A base trap (e.g., NaOH solution) is recommended for the vacuum line.

  • Use: The resulting crude 3-cyclopropylpicolinoyl chloride is often used immediately in the next step without further purification. It can be dissolved in an anhydrous solvent (like DCM or THF) and added to a solution of the desired amine and a non-nucleophilic base (like triethylamine or DIPEA) at 0 °C.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Fragment

To illustrate the practical application of this building block, we present a hypothetical synthesis of a fragment common in kinase inhibitor scaffolds, coupling this compound with 4-fluoro-3-methoxyaniline.

Figure 3: Case study synthesis of a drug-like fragment.

This transformation would follow Protocol 1 directly. The resulting amide, N-(4-fluoro-3-methoxyphenyl)-3-cyclopropylpicolinamide, contains the key structural elements for further elaboration: the metabolically stable cyclopropyl group, a picolinamide core for target binding, and functionalized aniline for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build out the full inhibitor structure.

Conclusion

This compound is a highly valuable and strategic building block for modern synthetic and medicinal chemistry. Its unique combination of a metabolically advantageous cyclopropyl moiety and a versatile picolinic acid core provides chemists with a powerful tool for creating novel chemical entities with potentially superior drug-like properties. The protocols detailed herein offer reliable and robust methods for incorporating this scaffold into target molecules, enabling the rapid advancement of research and drug discovery programs.

References

The Emerging Potential of 3-Cyclopropylpicolinic Acid Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged" structure, integral to a significant number of FDA-approved drugs.[1] Its derivatives, particularly picolinic acids, serve as versatile building blocks for a wide array of biologically active molecules.[1][2] The incorporation of a cyclopropyl group, a small, strained carbocycle, is another proven strategy in drug design to enhance potency, metabolic stability, and modulate physicochemical properties.[3][4] The convergence of these two pharmacophoric motifs in 3-cyclopropylpicolinic acid presents a compelling, albeit underexplored, scaffold for novel therapeutic agents.

While specific literature on this compound is sparse, this guide will provide a comprehensive framework for its synthesis, potential applications, and biological evaluation. By drawing parallels from structurally related picolinic acid derivatives and cyclopropane-containing compounds, we offer researchers a robust starting point for investigating this promising molecular architecture.[1][5]

Potential Therapeutic Applications

The picolinic acid core is a known chelating agent and has been incorporated into molecules targeting a range of biological processes.[6] Derivatives have shown potential in several therapeutic areas:

  • Neurodegenerative Diseases: Picolinic acid amides have been investigated for their anticonvulsant activity.[5]

  • Oncology: The pyridine scaffold is present in numerous kinase inhibitors and other anticancer agents.

  • Inflammatory Conditions: Certain picolinic acid derivatives have demonstrated anti-inflammatory properties.[1]

  • Infectious Diseases: The cyclopropyl moiety is found in various antibacterial and antifungal agents.[3]

Synthetic Strategies: A Roadmap to this compound

The synthesis of this compound can be approached through several strategic disconnections. Below are two plausible, detailed protocols for its laboratory-scale preparation.

Protocol 1: Cyclopropanation of a Picolinic Acid Precursor

This protocol focuses on the late-stage introduction of the cyclopropyl group onto a pre-functionalized pyridine ring.

Workflow Diagram:

A 3-Bromo-2-methylpyridine B 3-Bromo-picolinic acid A->B Oxidation (e.g., KMnO4) C Methyl 3-bromopicolinate B->C Esterification (e.g., SOCl2, MeOH) D Methyl 3-cyclopropylpicolinate C->D Suzuki or other cross-coupling reaction with cyclopropylboronic acid E This compound D->E Hydrolysis (e.g., LiOH, H2O/THF) A Cyclopropyl-substituted 1,3-dicarbonyl B Enamine intermediate A->B Reaction with an enamine C Dihydropyridine derivative B->C Condensation with an appropriate aldehyde and ammonia source (Hantzsch synthesis) D 3-Cyclopropylpicolinonitrile C->D Oxidation and further modification E This compound D->E Hydrolysis A Prepare compound dilutions C Add compound dilutions A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at 30°C C->D E Add detection reagent (e.g., ADP-Glo) D->E F Measure luminescence E->F G Calculate IC50 values F->G

References

The Strategic Application of 3-Cyclopropylpicolinic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinate Backbone in Modern Herbicide Design

Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides, a class of agrochemicals vital for modern weed management.[1][2][3][4] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3] The historical success of picolinate herbicides like picloram and clopyralid has paved the way for the development of newer, more effective molecules.[2][5] A key area of innovation in this field is the strategic modification of the picolinic acid scaffold to enhance herbicidal activity, broaden the weed control spectrum, and improve crop selectivity. The introduction of a cyclopropyl moiety at the 3-position of the picolinic acid ring is a prime example of such a strategic modification, offering unique steric and electronic properties that can significantly influence the molecule's biological activity. This application note provides a detailed guide for researchers and drug development professionals on the synthesis and application of 3-Cyclopropylpicolinic acid as a key intermediate in the synthesis of advanced herbicidal compounds.

The Significance of the 3-Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a herbicide's molecular structure is a well-established strategy to enhance its efficacy. The three-membered ring introduces conformational rigidity and alters the electronic distribution of the parent molecule. This can lead to a more favorable binding affinity with the target protein, in this case, the F-box protein AFB5, which is a key receptor in the auxin signaling pathway.[4] The unique structural and electronic contributions of the cyclopropyl group can result in improved herbicidal potency and a differentiated weed control spectrum compared to non-cyclopropylated analogues.

Synthetic Pathway to this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available precursor, 3-cyclopropyl-2-pyridinecarbonitrile. This nitrile serves as a stable and accessible starting material for the desired carboxylic acid.

Step 1: Synthesis of the Precursor - 3-Cyclopropyl-2-pyridinecarbonitrile (Not detailed in this protocol)

For the purpose of this application note, we begin with the commercially available 3-cyclopropyl-2-pyridinecarbonitrile. Its synthesis is achievable through various organic methodologies, including cross-coupling reactions, which are beyond the scope of this document.

Step 2: Hydrolysis of 3-Cyclopropyl-2-pyridinecarbonitrile to this compound

The critical step in producing the target molecule is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be effectively carried out under basic conditions, followed by acidification to yield the final product.

hydrolysis_workflow start Start: 3-Cyclopropyl-2-pyridinecarbonitrile hydrolysis Basic Hydrolysis (e.g., NaOH or KOH solution) start->hydrolysis Heat intermediate Intermediate Salt (Sodium or Potassium 3-Cyclopropylpicolinate) hydrolysis->intermediate acidification Acidification (e.g., HCl) intermediate->acidification Cooling product Final Product: this compound acidification->product

Caption: Workflow for the hydrolysis of 3-cyclopropyl-2-pyridinecarbonitrile.

Detailed Protocol: Hydrolysis of 3-Cyclopropyl-2-pyridinecarbonitrile

This protocol is adapted from established procedures for the hydrolysis of cyanopyridines.[6]

Materials and Equipment:

  • 3-Cyclopropyl-2-pyridinecarbonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (for crystallization)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 equivalent of 3-cyclopropyl-2-pyridinecarbonitrile with a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (approximately 2.0-3.0 equivalents of base).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typically, the reaction is complete within 4-8 hours.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH of the solution to approximately 2-3. This will precipitate the this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application in the Synthesis of a Novel Herbicidal Agent

This compound is a key building block for the synthesis of more complex herbicidal molecules. For instance, it can be used in the synthesis of herbicidally active 4-amino-3-chloro-picolinates with a cyclopropyl group at a key position. The following is a generalized workflow for the application of this compound in the synthesis of a hypothetical advanced herbicide.

herbicide_synthesis start This compound chlorination Chlorination & Amination (Multi-step process) start->chlorination intermediate Substituted this compound chlorination->intermediate coupling Coupling Reaction (e.g., with a substituted aniline) intermediate->coupling herbicide Final Herbicidal Product coupling->herbicide

References

Application Note: A Robust Two-Step Protocol for the Synthesis of 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-Cyclopropylpicolinic acid, a valuable building block in medicinal chemistry and drug development. The cyclopropyl moiety is a key structural motif known to enhance metabolic stability and binding affinity in drug candidates. This guide presents a reliable two-step synthetic route commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and high yields.

Introduction: The Significance of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into heterocyclic scaffolds is a widely utilized strategy in modern medicinal chemistry. Its unique conformational and electronic properties often lead to improved pharmacological profiles. This compound, in particular, serves as a crucial intermediate for the synthesis of complex molecules with potential therapeutic applications. The synthesis of this compound is efficiently achieved through modern cross-coupling techniques, which offer a versatile and high-yielding approach. This protocol will focus on the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[1][2]

The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[2][3] This makes it an ideal choice for the synthesis of functionalized heteroaromatics like this compound.

Overall Synthetic Workflow

The synthesis is performed in two main stages:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Methyl 3-bromo-2-picolinate is coupled with cyclopropylboronic acid to form the carbon-carbon bond. The picolinic acid is protected as a methyl ester to prevent interference with the basic conditions of the coupling reaction.

  • Ester Hydrolysis: The resulting methyl 3-cyclopropylpicolinate is saponified to yield the final product, this compound.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis Start Methyl 3-bromo-2-picolinate + Cyclopropylboronic Acid Reagents1 Pd(OAc)2 / PCy3 K3PO4 Toluene/H2O Start->Reagents1 Reaction1 Heat (e.g., 100 °C) Reagents1->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Methyl 3-cyclopropylpicolinate Purification1->Intermediate Reagents2 LiOH or NaOH THF/H2O Intermediate->Reagents2 Reaction2 Stir at Room Temp. Reagents2->Reaction2 Workup2 Acidification (HCl) & Extraction Reaction2->Workup2 Purification2 Recrystallization or Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment
ReagentsGradeSupplier
Methyl 3-bromo-2-picolinate≥97%Commercially Available
Cyclopropylboronic acid≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
Tricyclohexylphosphine (PCy₃)97%Commercially Available
Potassium phosphate tribasic (K₃PO₄)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Lithium hydroxide (LiOH)≥98%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available

Equipment: Schlenk flasks, reflux condenser, magnetic stirrer with heating plate, rotary evaporator, standard laboratory glassware, inert gas (Nitrogen or Argon) supply, silica gel for column chromatography.

Step 1: Synthesis of Methyl 3-Cyclopropylpicolinate via Suzuki-Miyaura Coupling

Rationale: This step utilizes a palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyridine ring and the cyclopropyl group.[4] The use of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) often accelerates the reaction and improves yields for heteroaromatic substrates.[4] Toluene in a biphasic mixture with water is a common solvent system for Suzuki couplings, and potassium phosphate is an effective base.[2][4]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 3-bromo-2-picolinate (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and tricyclohexylphosphine (PCy₃, 0.10 equiv.) in anhydrous toluene (approx. 5 mL per 1 mmol of substrate).

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add additional toluene and deionized water to create a 10:1 toluene/water mixture (final concentration of the substrate should be around 0.2 M).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl 3-cyclopropylpicolinate as a pure product.

Step 2: Hydrolysis of Methyl 3-Cyclopropylpicolinate

Rationale: The final step is a standard saponification of the methyl ester to the desired carboxylic acid.[5] Lithium hydroxide in a THF/water mixture is a common and effective reagent for this transformation at room temperature, minimizing side reactions.

Procedure:

  • Dissolve the purified methyl 3-cyclopropylpicolinate (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Summary and Expected Results

ParameterStep 1: Suzuki CouplingStep 2: Hydrolysis
Product Methyl 3-cyclopropylpicolinateThis compound
Typical Yield 75-90%>90%
Appearance Colorless oil or low-melting solidWhite to off-white solid
Monitoring TLC (e.g., 20% EtOAc/Hexanes)TLC (e.g., 50% EtOAc/Hexanes with 1% Acetic Acid)
Purification Flash Column ChromatographyExtraction, optional recrystallization

Alternative Method: The Negishi Coupling

An alternative robust method for the synthesis of the intermediate is the Negishi cross-coupling reaction.[6][7][8] This involves the reaction of methyl 3-bromo-2-picolinate with a cyclopropylzinc reagent, typically cyclopropylzinc bromide. The organozinc reagent is usually prepared in situ from cyclopropyl bromide and activated zinc dust.[6] While highly effective and tolerant of many functional groups, this method requires the handling of organozinc reagents, which are sensitive to air and moisture.[6][7]

Troubleshooting and Safety

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst and ligand is crucial. Degassing the reaction mixture thoroughly is important to prevent catalyst deactivation.

  • Incomplete Hydrolysis in Step 2: If the reaction stalls, adding more LiOH or gently warming the mixture may be necessary. Ensure sufficient reaction time.

  • Safety: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Organophosphine ligands can be air-sensitive and have a strong odor. Handle strong acids and bases with care.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound. The Suzuki-Miyaura coupling provides an efficient and functional group-tolerant method for the key C-C bond formation, followed by a straightforward hydrolysis to yield the final product. This protocol is designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Quantification of 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclopropylpicolinic acid is a substituted picolinic acid derivative characterized by the presence of a cyclopropyl group. As with many novel chemical entities in the pharmaceutical and agrochemical industries, the development of robust and reliable analytical methods for its quantification is a critical step. Accurate measurement of this compound is essential for pharmacokinetic studies, manufacturing process control, impurity profiling, and stability testing. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are grounded in established analytical principles and are designed to meet the rigorous standards of the pharmaceutical industry, with a strong emphasis on method validation in accordance with ICH guidelines.[1][2][3][4][5]

Physicochemical Properties and Analytical Considerations

Before developing a quantitative method, it is crucial to understand the physicochemical properties of this compound. Its structure, featuring a carboxylic acid group and a pyridine ring, dictates its behavior in analytical systems.

  • UV Absorbance: The pyridine ring provides a chromophore, allowing for detection by UV spectrophotometry. The expected λmax would be in the range of 260-280 nm, typical for pyridine derivatives.

  • Polarity and Solubility: The presence of the carboxylic acid group makes the molecule polar and acidic. Its solubility will be pH-dependent, being more soluble in aqueous solutions at neutral to basic pH. This property is key for designing both the sample preparation and the mobile phase for liquid chromatography.

  • Ionization: The carboxylic acid and the nitrogen atom in the pyridine ring are both ionizable, making the compound amenable to analysis by mass spectrometry, particularly with electrospray ionization (ESI).

Method Validation: A Cornerstone of Reliable Quantification

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] All methods for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the routine analysis of this compound in drug substances and formulated products where high sensitivity is not the primary requirement.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation is based on the partitioning of the analyte between the mobile and stationary phases. The acidic nature of this compound allows for manipulation of its retention time by adjusting the pH of the mobile phase.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh sample accurately prep2 Dissolve in diluent (e.g., 50:50 Acetonitrile:Water) prep1->prep2 prep3 Sonicate to ensure complete dissolution prep2->prep3 prep4 Filter through a 0.45 µm syringe filter prep3->prep4 hplc Inject sample into HPLC system prep4->hplc Transfer to autosampler vial separation Separation on C18 column hplc->separation detection UV detection at 270 nm separation->detection integrate Integrate peak area detection->integrate calibrate Quantify using calibration curve integrate->calibrate report Report concentration calibrate->report

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol
  • Reagents and Materials

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)[7]

    • This compound reference standard

    • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Instrumentation

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Preparation of Standard and Sample Solutions

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and prepare a solution with a final concentration within the calibration range using the same diluent as the standards.

  • Data Analysis

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Hypothetical Performance Characteristics
ParameterSpecification
Linearity (r²)≥ 0.999
Range1 - 100 µg/mL
LOD0.3 µg/mL
LOQ1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations, such as in biological matrices (e.g., plasma, urine) or for trace-level impurity analysis.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from the matrix components by HPLC and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity. Derivatization with reagents like picolinic acid can be employed to enhance ionization efficiency if needed, although this compound's structure should allow for direct analysis.[8][9][10][11]

Experimental Workflow

cluster_prep Sample Preparation (e.g., Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Protein Precipitation (e.g., with Acetonitrile) prep2 Centrifugation prep1->prep2 prep3 Solid Phase Extraction (SPE) of supernatant prep2->prep3 prep4 Elution and Evaporation prep3->prep4 prep5 Reconstitution in mobile phase prep4->prep5 lcms Inject sample into LC-MS/MS system prep5->lcms Transfer to autosampler vial separation UPLC separation (fast gradient) lcms->separation ionization Electrospray Ionization (ESI) separation->ionization msms MRM detection ionization->msms integrate Integrate peak area ratio (Analyte/IS) msms->integrate calibrate Quantify using calibration curve integrate->calibrate report Report concentration calibrate->report

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol
  • Reagents and Materials

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • This compound reference standard

    • Isotopically labeled internal standard (e.g., ¹³C₆-3-Cyclopropylpicolinic acid)

    • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Instrumentation

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Fast gradient from 5% to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer Conditions (Hypothetical)

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • This compound: Precursor ion (e.g., m/z 178.1 [M+H]⁺) → Product ion (e.g., m/z 134.1)

      • Internal Standard: Precursor ion (e.g., m/z 184.1 [M+H]⁺) → Product ion (e.g., m/z 140.1)

  • Sample Preparation (from plasma)

    • To 100 µL of plasma, add the internal standard and 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a low organic content solvent.

    • Elute the analyte with a suitable solvent (e.g., 5% formic acid in acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Data Analysis

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Hypothetical Performance Characteristics
ParameterSpecification
Linearity (r²)≥ 0.995
Range0.1 - 100 ng/mL
LOD0.03 ng/mL
LOQ0.1 ng/mL
Accuracy (% Recovery)85.0 - 115.0%
Precision (% RSD)≤ 15.0%

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method offers a robust and straightforward approach for routine analysis of bulk materials and formulations. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity determination, the LC-MS/MS method is superior. Both methods, when properly developed and validated, can provide accurate and reliable data to support drug development and quality control activities.[12][13]

References

Application Note: Quantitative Analysis of 3-Cyclopropylpicolinic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, sensitive, and selective method for the quantification of 3-Cyclopropylpicolinic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation extraction procedure and optimized chromatographic conditions for consistent and reliable analysis. The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This approach is suitable for high-throughput analysis in clinical research and drug development settings, such as pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Rationale

This compound is a pyridine carboxylic acid derivative. Compounds of this class are of significant interest in pharmaceutical development due to their roles as potential drug candidates, metabolites, or key synthetic intermediates. The accurate quantification of such molecules in biological matrices is essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.

The challenge in analyzing this compound lies in its polarity and amphoteric nature, conferred by the carboxylic acid and the pyridine nitrogen. Such properties can lead to poor retention on traditional reversed-phase columns and potential ion suppression in the mass spectrometer.[5][6] This method overcomes these challenges by utilizing a modern reversed-phase column designed for polar analytes and optimizing mass spectrometry parameters for detection in positive ion mode, which leverages the readily protonated pyridine nitrogen to achieve high sensitivity and specificity.[7] The method is validated to ensure data integrity and reliability, adhering to international regulatory standards.[1][8][9]

Analyte: this compound

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

  • Key Features: A polar, ionizable compound containing a picolinic acid scaffold substituted with a cyclopropyl group. The pyridine nitrogen provides a site for efficient protonation ([M+H]⁺) in electrospray ionization (ESI), making positive ion mode the logical choice for sensitive detection.[7][10]

G Sample Plasma Sample Receipt (Calibrator, QC, or Unknown) Spike Spike with Internal Standard (IS) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate to Dryness (Nitrogen Stream) Supernatant->Evap Recon Reconstitute in Mobile Phase A Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject Report Data Acquisition & Quantitation (Generate Report) Inject->Report cluster_MRM MRM Fragmentation Pathway Precursor Precursor Ion [M+H]⁺ m/z 164.1 Product1 Product Ion 1 [M+H - H₂O - CO]⁺ m/z 118.1 (Quantifier) Precursor->Product1 CID Product2 Product Ion 2 (Qualifier) Precursor->Product2 CID

References

Application Notes and Protocols for Investigating 3-Cyclopropylpicolinic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Enzyme Inhibitors

The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery and development. Enzymes are fundamental to virtually all biological processes, and their dysregulation is often implicated in the pathophysiology of numerous diseases.[1][2] The targeted inhibition of specific enzymes can provide a powerful therapeutic strategy to correct these pathological states.[3] 3-Cyclopropylpicolinic acid is a novel small molecule with a unique structural motif, combining a picolinic acid scaffold with a cyclopropyl group. While the specific biological targets of this compound are still under investigation, its structure suggests potential as an enzyme inhibitor. The picolinic acid moiety can act as a chelator for metal ions in metalloenzymes or form key hydrogen bonding interactions within an enzyme's active site. The rigid, three-dimensional nature of the cyclopropyl group can confer conformational constraint and facilitate specific hydrophobic interactions, potentially leading to high potency and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the enzyme inhibitory potential of this compound. We will outline detailed protocols for determining its inhibitory potency (IC50) and elucidating its mechanism of action against a hypothetical target enzyme, Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4][5] The principles and methods described herein are broadly applicable to other potential enzyme targets.

Principle of the Assay: Monitoring Enzyme Activity

To study enzyme inhibition, one must first be able to reliably measure the activity of the enzyme.[3][6] For this application note, we will use a well-established colorimetric assay for COX-2. The principle of this assay is based on the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The oxidized TMPD forms a colored product that can be monitored spectrophotometrically at a specific wavelength. The rate of color formation is directly proportional to the enzyme's activity.[6] An inhibitor, such as this compound, will decrease the rate of this reaction.

Materials and Reagents

  • Enzyme: Human recombinant Cyclooxygenase-2 (COX-2)

  • Substrate: Arachidonic acid

  • Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test Compound: this compound

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM hematin

  • Solvent for Test Compound: Dimethyl sulfoxide (DMSO)

  • Apparatus: 96-well microplate reader capable of measuring absorbance at 610 nm, 96-well microplates, multichannel pipettes.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a standard measure of inhibitor potency.[6][7]

Step-by-Step Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in DMSO to a final concentration of 10 mM.

  • Prepare serial dilutions: Create a series of dilutions of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations (e.g., logarithmic dilutions from 100 µM to 1 nM).

  • Set up the 96-well plate:

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the diluted inhibitor solutions to the appropriate wells.

    • Include a positive control (no inhibitor, add 10 µL of assay buffer with DMSO).

    • Include a negative control (no enzyme, add 10 µL of assay buffer with DMSO).

  • Pre-incubation: Add 10 µL of the COX-2 enzyme solution to all wells except the negative control. Mix gently and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 10 µL of a pre-mixed solution of arachidonic acid and TMPD to all wells.

  • Measure absorbance: Immediately begin measuring the absorbance at 610 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V0): Determine the slope of the linear portion of the absorbance vs. time curve for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (sigmoidal dose-response curve).[7]

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Stock (10 mM in DMSO) P2 Serial Dilutions in Assay Buffer P1->P2 A1 Add Buffer, Inhibitor, and Enzyme to Plate P2->A1 A2 Pre-incubate (15 min at RT) A1->A2 A3 Initiate Reaction (Add Substrates) A2->A3 A4 Measure Absorbance (Kinetically at 610 nm) A3->A4 D1 Calculate Initial Velocities (V0) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Determine IC50 via Non-linear Regression D3->D4

Caption: Workflow for IC50 determination of this compound.

Protocol 2: Elucidation of the Mechanism of Inhibition

To understand how this compound inhibits the enzyme, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[2][8][9] This is achieved by measuring the enzyme's reaction rates at varying concentrations of both the substrate (arachidonic acid) and the inhibitor.

Step-by-Step Procedure:

  • Perform a series of kinetic experiments: Follow the procedure outlined in Protocol 1, but with the following modifications:

    • Use several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50 value).

    • For each inhibitor concentration, vary the concentration of the arachidonic acid substrate (e.g., from 0.1x to 10x the Km value of the substrate).

  • Determine initial reaction velocities (V0): Calculate the V0 for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V0) against the substrate concentration ([S]). This will generate a series of Michaelis-Menten plots.

    • To more clearly distinguish the inhibition mechanism, transform the data into a Lineweaver-Burk plot (1/V0 vs. 1/[S]).[2][3]

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[6]

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[6][7]

  • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).[6][7]

  • Mixed Inhibition: The lines will intersect in the second or third quadrant (Vmax decreases, Km may increase or decrease).

Hypothetical Inhibition Mechanism Diagram

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 - S ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Caption: Simplified diagrams of competitive vs. non-competitive inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and organized manner. Below is a hypothetical example of data that could be generated from the described protocols.

ParameterValueDescription
Enzyme Human Recombinant COX-2The enzyme responsible for converting arachidonic acid to prostaglandins.
Substrate Arachidonic AcidThe natural substrate for COX-2.
Inhibitor This compoundThe test compound under investigation.
IC50 1.5 µMThe concentration of the inhibitor that reduces enzyme activity by 50%.
Mechanism of Inhibition CompetitiveThe inhibitor binds to the active site, competing with the substrate.
Ki (Inhibition Constant) 0.8 µMThe dissociation constant of the enzyme-inhibitor complex, a more absolute measure of potency.

Troubleshooting

  • High variability in results: Ensure accurate pipetting, proper mixing, and consistent incubation times. Check the stability of the enzyme and reagents.

  • No inhibition observed: The compound may not be an inhibitor of the target enzyme, or a higher concentration range may be needed. Verify the compound's solubility in the assay buffer.

  • Inconsistent kinetic data: Ensure that initial velocities are measured in the linear range of the reaction. Substrate or inhibitor concentrations may need to be adjusted.

Conclusion

These application notes provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these detailed protocols, researchers can reliably determine its inhibitory potency and elucidate its mechanism of action. This information is critical for the advancement of this compound in the drug discovery pipeline and for understanding its potential therapeutic applications. The study of enzyme kinetics and inhibition is a fundamental aspect of biochemistry and pharmacology, providing invaluable insights into the molecular basis of drug action.[1]

References

Troubleshooting & Optimization

Technical Support Center: 3-Cyclopropylpicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Cyclopropylpicolinic acid. This molecule, a key building block in pharmaceutical development, presents unique synthetic challenges primarily related to the efficient formation of the C-C bond between the electron-deficient pyridine ring and the cyclopropyl group. Low yields are often traced to suboptimal reaction conditions, catalyst deactivation, or competing side reactions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve issues in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing this compound?

The most prevalent and scalable methods involve palladium-catalyzed cross-coupling reactions. The two leading strategies are the Suzuki-Miyaura coupling and the Negishi coupling.

  • Suzuki-Miyaura Coupling : This reaction couples a halide (typically 3-bromo- or 3-chloropicolinic acid ester) with a cyclopropylboron species, such as potassium cyclopropyltrifluoroborate or cyclopropylboronic acid.[1][2] It is often favored due to the operational simplicity and the commercial availability of many reagents.

  • Negishi Coupling : This method involves the reaction of an organozinc reagent (cyclopropylzinc halide) with a 3-halopicolinate.[3][4] Negishi couplings can be highly effective, especially when the corresponding boronic acids are unstable or sluggish in reactivity.[5]

The choice between them often depends on substrate availability, functional group tolerance, and previous optimization experience within your lab.

Q2: My starting material is a 3-halopicolinic acid. Should I protect the carboxylic acid group before the coupling reaction?

Yes, absolutely. The free carboxylic acid can interfere with the cross-coupling reaction in several ways. It can react with the base used in Suzuki couplings or the organometallic reagents in Negishi couplings. Therefore, it is standard practice to protect it as an ester (e.g., methyl or ethyl ester) prior to the coupling step. The ester can then be hydrolyzed back to the carboxylic acid in the final step.[6]

Q3: Why are cross-coupling reactions on 3-halopyridines often challenging?

The pyridine nitrogen is electron-withdrawing, which makes the ring electron-deficient. This has two major consequences for palladium-catalyzed reactions:

  • Catalyst Inhibition : The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[7][8]

  • Oxidative Addition : While the electron-deficient nature can facilitate the oxidative addition step, it also makes the downstream steps more complex.

Careful selection of the palladium catalyst, and particularly the ancillary ligand, is critical to overcome these challenges.[9][10] Bulky, electron-rich phosphine ligands are often required to promote the desired reaction pathway.[5]

Troubleshooting Guide

This section addresses specific experimental failures. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Conversion to 3-Cyclopropylpicolinic Ester
Potential Cause Scientific Explanation & Recommended Solution
Inactive Catalyst System The Pd(0) active species may not be generating efficiently, or it is being deactivated. The pyridine substrate itself can act as an inhibitory ligand. Solution : • Ligand Choice is Critical : For pyridine substrates, standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or tricyclohexylphosphine (PCy₃).[2][5] These ligands promote the formation of the active, low-coordinate Pd(0) species and accelerate the catalytic cycle.[9] • Pre-catalyst Selection : Use a well-defined Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that is easily reduced in situ, or a stable Pd(0) source (e.g., Pd₂(dba)₃).
Inefficient Transmetalation (Suzuki Coupling) The transfer of the cyclopropyl group from boron to palladium is a crucial step and is highly dependent on the base and solvent.[1][11] The instability of cyclopropylboronic acid can also lead to protodeboronation (loss of the boron group).[2] Solution : • Use Potassium Cyclopropyltrifluoroborate : This reagent is an air-stable, crystalline solid and is often more reliable than the corresponding boronic acid.[2] • Base Selection : A strong base is required to form the reactive boronate complex.[11] Use K₂CO₃ or Cs₂CO₃. The choice of base can significantly impact yield. • Solvent System : A mixture of an organic solvent (like toluene or dioxane) with water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.[12]
Poor Organozinc Reagent Quality (Negishi Coupling) The cyclopropylzinc halide may not have formed correctly or may have degraded. Organozinc reagents are sensitive to air and moisture. Solution : • Confirm Formation : Prepare the Grignard reagent (cyclopropylmagnesium bromide) first and titrate it to confirm its concentration before transmetalation with ZnCl₂. • Anhydrous Conditions : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. • LiCl Additive : The addition of LiCl can break up zincate aggregates and accelerate transmetalation, often improving yields.[4]
Problem 2: Significant Formation of Side Products
Side Product Formation Mechanism & Recommended Solution
Dehalogenated Picolinate This occurs when the organopalladium intermediate undergoes protonolysis before transmetalation or reductive elimination. It is often caused by sources of protons (e.g., water in the solvent) or slow transmetalation. Solution : • Ensure Anhydrous Conditions : For Negishi reactions, rigorously dry all solvents and reagents. • Increase Reagent Concentration : Running the reaction at a higher concentration can favor the bimolecular transmetalation step over unimolecular side reactions. • Optimize Ligand/Palladium Ratio : An incorrect ratio can lead to undesired catalytic pathways. A 2:1 or 4:1 ligand-to-palladium ratio is a good starting point for monophosphine ligands.
Homo-coupled Cyclopropane (Bicyclopropyl) This results from the coupling of two cyclopropyl groups, which can occur if the transmetalation is too fast relative to the oxidative addition or if the palladium catalyst promotes this side reaction. Solution : • Controlled Addition : Add the cyclopropylating agent (boronic acid or organozinc) slowly to the reaction mixture containing the picolinate and catalyst. This keeps its instantaneous concentration low. • Lower Temperature : Running the reaction at a lower temperature can sometimes suppress this undesired pathway.
Homo-coupled Picolinate (Bipyridine) This arises from the coupling of two molecules of the 3-halopicolinate starting material. Solution : • Check Catalyst Purity : Some palladium sources or ligands can promote this side reaction. Ensure high-purity reagents. • Optimize Reaction Conditions : This is often a sign of a generally suboptimal reaction setup. Re-evaluate ligand, base, and solvent choices based on the recommendations for Problem 1.
Problem 3: Difficulty with Product Purification
Issue Cause & Recommended Solution
Co-elution with Starting Material on Silica Gel The polarity of the 3-halopicolinate ester and the 3-cyclopropylpicolinate ester can be very similar, making chromatographic separation challenging. Solution : • Drive Reaction to Completion : The best solution is to avoid the problem. Use a slight excess (1.2-1.5 equivalents) of the cyclopropylating agent to consume all the starting halide. • Alternative Purification : If chromatography is difficult, consider crystallization of the final hydrolyzed acid. The physical properties of this compound are significantly different from the starting materials, often allowing for purification by crystallization or acid-base extraction.
Residual Palladium in Final Product Palladium residues are highly undesirable in pharmaceutical intermediates. Solution : • Aqueous Workup : Perform an aqueous workup with a solution of ammonium chloride or a chelating agent like EDTA to help remove metal salts. • Charcoal Treatment : Stirring a solution of the crude product with activated charcoal can effectively adsorb residual palladium. • Filtration through Scavengers : Pass a solution of the product through a pad of silica gel or a specialized palladium scavenging resin.

Visualized Workflow and Mechanisms

Decision Workflow: Suzuki vs. Negishi Coupling

This diagram helps guide the choice between the two primary synthetic routes.

G start Start: Synthesize This compound esterify Step 1: Protect picolinic acid as a methyl or ethyl ester. start->esterify check_boron Is Potassium Cyclopropyltrifluoroborate or a stable boronic ester available? suzuki Pursue Suzuki-Miyaura Coupling check_boron->suzuki Yes check_grignard Are you equipped to handle air-sensitive Grignard/Organozinc reagents? check_boron->check_grignard No couple Step 2: Perform cross-coupling reaction. suzuki->couple negishi Pursue Negishi Coupling negishi->couple check_grignard->suzuki No, re-evaluate boron source check_grignard->negishi Yes esterify->check_boron hydrolyze Step 3: Hydrolyze ester to final product. couple->hydrolyze end End: Purified Product hydrolyze->end

Caption: Decision tree for selecting a cross-coupling strategy.

Simplified Suzuki-Miyaura Catalytic Cycle & Pitfalls

This diagram illustrates the key steps and where problems can arise.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Aryl-X pitfall1 Pitfall: Catalyst Inhibition (Pyridine Binding) pd0->pitfall1 pd_complex R-Pd(II)-X L₂ (Aryl Complex) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pitfall3 Pitfall: Dehalogenation (Protonolysis) pd_complex->pitfall3 pd_intermediate R-Pd(II)-R' L₂ (Di-organyl Complex) transmetal->pd_intermediate [R'-B(OR)₃]⁻ pitfall2 Pitfall: Protodeboronation of Boronic Acid transmetal->pitfall2 reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 product R-R' (Product) reductive_elim->product

Caption: Key steps and common failure points in the Suzuki cycle.

Optimized Experimental Protocols

Disclaimer: These protocols are starting points. Optimization may be required based on the specific substrate and laboratory conditions. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling using Potassium Cyclopropyltrifluoroborate

This protocol is adapted from methodologies proven effective for coupling with aryl chlorides and bromides.[2]

  • Esterification of Starting Material : Convert 3-bromopicolinic acid to its methyl ester using standard methods (e.g., SOCl₂ in methanol or Fischer esterification). Purify the ester before use.

  • Reaction Setup :

    • To an oven-dried Schlenk flask, add methyl 3-bromopicolinate (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

    • Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and RuPhos (0.10 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add degassed toluene and water (e.g., a 10:1 ratio by volume, to achieve a substrate concentration of ~0.2 M).

  • Reaction Execution :

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification :

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude methyl 3-cyclopropylpicolinate by flash column chromatography on silica gel.

  • Hydrolysis :

    • Dissolve the purified ester in a mixture of THF/methanol.

    • Add an aqueous solution of lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

    • Neutralize the mixture to pH ~4-5 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry and concentrate the organic extracts to yield this compound.

Protocol 2: Negishi Coupling using Cyclopropylzinc Bromide

This protocol incorporates best practices for challenging Negishi couplings.[4][5]

  • Esterification : As in Protocol 1, ensure your starting material is protected as an ester (e.g., ethyl 3-bromopicolinate).

  • Preparation of Cyclopropylzinc Bromide :

    • In an oven-dried, three-neck flask under argon, prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous THF.

    • In a separate Schlenk flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq relative to the Grignard) in anhydrous THF.

    • Cool the ZnCl₂ solution to 0 °C and slowly add the prepared Grignard reagent via cannula.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to complete the transmetalation.

  • Reaction Setup :

    • To a separate oven-dried Schlenk flask, add Pd₂(dba)₃ (0.025 eq) and SPhos (0.10 eq).

    • Evacuate and backfill with argon.

    • Add a solution of ethyl 3-bromopicolinate (1.0 eq) in anhydrous THF.

  • Reaction Execution :

    • Slowly add the prepared cyclopropylzinc bromide solution to the catalyst/substrate mixture at room temperature via cannula.

    • Stir at room temperature or gently heat (e.g., to 50 °C) if the reaction is sluggish.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification :

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography.

  • Hydrolysis : Follow the hydrolysis procedure described in Protocol 1.

References

Technical Support Center: Purification of 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclopropylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

Q2: How does the cyclopropyl group influence the purification strategy compared to picolinic acid?

A2: The cyclopropyl group increases the lipophilicity of the molecule compared to picolinic acid. This may slightly alter its solubility profile, making it more soluble in less polar organic solvents. During recrystallization, this means you might need to use a more polar solvent system to achieve good crystal formation. In chromatography, it may lead to longer retention times on reverse-phase columns.

Q3: What are the likely impurities I might encounter?

A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, isomers, or byproducts from the synthetic route. For instance, if the synthesis involves the coupling of a cyclopropylboronic acid, you might have residual boronic acid or its derivatives[1].

Q4: What is a reasonable expectation for the purity of this compound after a single purification step?

A4: A well-optimized recrystallization can often yield purity greater than 98%. However, for very high purity requirements (>99.5%), a multi-step purification approach, such as a combination of extraction and recrystallization, or preparative HPLC, might be necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Recrystallization Issues

Problem: My this compound is "oiling out" instead of crystallizing.

  • Cause: The compound is coming out of the solution at a temperature above its melting point, often because the solution is too concentrated or cooling too rapidly. The presence of impurities can also depress the melting point.

  • Solution:

    • Re-heat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a warm bath or covering it with glass wool to insulate it.

    • If the problem persists, consider a different solvent system. A solvent in which the compound is less soluble at higher temperatures might be beneficial.

Problem: No crystals are forming, even after the solution has cooled to room temperature.

  • Cause: The solution may be too dilute, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.

    • Concentrate the Solution: Gently evaporate some of the solvent and allow the solution to cool again.

    • Cooling: Cool the solution in an ice bath to further decrease the solubility.

Problem: The yield from recrystallization is very low.

  • Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Alternatively, too much solvent was used.

  • Solution:

    • Solvent Selection: Choose a solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures. For picolinic acid derivatives, solvents like ethanol, acetonitrile, and water are often considered. Picolinic acid itself is highly soluble in water, but less so in ethanol and acetonitrile[2][3][4][5][6]. The addition of the cyclopropyl group may decrease water solubility, making a mixed solvent system like ethanol/water or acetone/water a good starting point.

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure.

Extraction Issues

Problem: An emulsion has formed during the acid-base extraction, and the layers will not separate.

  • Cause: Emulsions are common when there are particulates or surfactants present, or if the mixture was shaken too vigorously.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for some time.

    • Break the Emulsion: Gently swirl the funnel instead of shaking. You can also try adding a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent to disrupt the emulsion.

    • Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Problem: The product does not precipitate upon acidification of the basic aqueous layer.

  • Cause: The pH may not be low enough to protonate the carboxylate, or the product may be more water-soluble than anticipated.

  • Solution:

    • Check the pH: Use a pH meter or pH paper to ensure the solution is sufficiently acidic (typically pH 2-3 for carboxylic acids).

    • Salting Out: Add a significant amount of a salt like sodium chloride to the aqueous solution. This increases the ionic strength and can decrease the solubility of the organic acid, promoting precipitation.

    • Back-Extraction: If the product remains in solution, you may need to extract it with an organic solvent like ethyl acetate or dichloromethane.

Chromatography Issues

Problem: The compound is not eluting from the silica gel column.

  • Cause: this compound is a polar, acidic compound and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking or irreversible adsorption.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of an acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent. This will protonate the picolinic acid, reducing its interaction with the silica.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point.

ParameterRecommended Solvent System (Example)
Solvent Isopropanol/Water
Procedure Dissolve in a minimum of hot isopropanol, then add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot isopropanol to clarify, then cool.
Expected Purity >98%

Workflow Diagrams

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound impurity_check Assess Impurity Profile (TLC, LC-MS, NMR) start->impurity_check decision1 Are impurities significantly different in polarity? impurity_check->decision1 decision2 Are impurities acidic/basic? decision1->decision2 No chromatography Column Chromatography decision1->chromatography Yes decision3 Is the crude product a solid? decision2->decision3 No extraction Acid-Base Extraction decision2->extraction Yes decision3->chromatography No recrystallization Recrystallization decision3->recrystallization Yes final_product Pure Product chromatography->final_product extraction->recrystallization recrystallization->final_product

Caption: Decision tree for selecting a purification method.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Recrystallization Attempt outcome Observe Outcome start->outcome oiling_out Product 'Oils Out' outcome->oiling_out Oil no_crystals No Crystals Form outcome->no_crystals Nothing low_yield Low Yield outcome->low_yield Few Crystals success Good Crystals outcome->success Success solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 solution2 Scratch flask, seed, or concentrate solution no_crystals->solution2 solution3 Re-evaluate solvent system, minimize solvent volume low_yield->solution3 solution1->start solution2->start solution3->start

Caption: Troubleshooting workflow for recrystallization.

References

Overcoming challenges in the synthesis of picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of picolinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, and its derivatives are crucial building blocks in pharmaceuticals and materials science.[1][2] However, their synthesis can present unique challenges. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in picolinic acid derivative synthesis can stem from several factors, ranging from reaction conditions to the inherent reactivity of the starting materials.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The persistence of starting material is a clear indicator.

    • Solution:

      • Extend Reaction Time: Some reactions, especially those involving sterically hindered substrates, may require longer periods to reach completion.

      • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions or decomposition.

      • Optimize Reagent Stoichiometry: Ensure that the coupling agents or activating agents are used in the appropriate molar excess. For instance, in amide bond formation, using slightly more than one equivalent of the amine and coupling reagent can drive the reaction to completion.

  • Product Decomposition:

    • Diagnosis: The appearance of unexpected spots on TLC or peaks in LC-MS that change over time can indicate product instability under the reaction conditions.

    • Solution:

      • Lower Reaction Temperature: If the product is thermally labile, running the reaction at a lower temperature, even if it requires a longer time, can be beneficial.

      • pH Control: Picolinic acid and its derivatives can be sensitive to pH. Buffering the reaction mixture may be necessary to prevent degradation. For example, decarboxylation rates of picolinic acids are pH-dependent, with a maximum rate observed near a pH of 1.[3][4]

  • Side Reactions:

    • Diagnosis: The formation of multiple products, often with similar polarities to the desired product, can complicate purification and reduce the isolated yield.

    • Solution:

      • Choice of Coupling Reagent: For amide or ester formation, the choice of coupling reagent is critical. While carbodiimides like DCC are common, they can lead to the formation of N-acylurea byproducts, which can be difficult to remove.[5] Consider using alternative reagents like HATU or HOBt/EDC to minimize this.

      • Protecting Groups: If your picolinic acid derivative has other reactive functional groups, employing a suitable protecting group strategy is essential to prevent unwanted side reactions.[6][7]

  • Decarboxylation:

    • Diagnosis: Picolinic acid is prone to decarboxylation, especially at elevated temperatures.[3][8][9] This is a common issue in reactions like the Hammick reaction, where thermal decarboxylation is a key step.[8]

    • Solution:

      • Temperature Control: Carefully control the reaction temperature to avoid unintentional decarboxylation.

      • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. For example, using p-cymene as a solvent has been shown to increase yields in the Hammick reaction.[8]

Experimental Protocol: General Procedure for Amide Coupling to Improve Yield

  • Dissolve the picolinic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling agents, such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I'm observing significant side product formation, particularly chlorination of the pyridine ring. How can I improve selectivity?

The formation of chlorinated side products is a known issue, especially when using thionyl chloride (SOCl₂) to activate the carboxylic acid for subsequent reactions like amide or ester formation.[10][11][12][13]

Mechanism of Chlorination:

The reaction of picolinic acid with thionyl chloride generates the acyl chloride. However, the pyridine nitrogen can be activated by the reaction conditions, making the ring susceptible to nucleophilic attack by chloride ions, typically at the 4-position.[12]

Solutions to Enhance Selectivity:

  • Alternative Activating Agents:

    • Avoid using thionyl chloride if chlorination is a persistent issue.

    • Oxalyl Chloride: This reagent is often a milder alternative to thionyl chloride and can be used at lower temperatures, reducing the likelihood of ring chlorination.

    • Carbodiimide Coupling Reagents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can efficiently form amides and esters without the risk of introducing chloride ions.[5]

  • Reaction Conditions Optimization:

    • Lower Temperature: If thionyl chloride must be used, perform the reaction at the lowest possible temperature (e.g., 0 °C or below).

    • Controlled Addition: Add the thionyl chloride slowly to the solution of picolinic acid to control the exotherm and minimize side reactions.

Workflow for Minimizing Chlorination Side Products

G start Problem: Chlorination of Pyridine Ring reagent Is Thionyl Chloride (SOCl2) being used? start->reagent yes_socl2 Yes reagent->yes_socl2 no_socl2 No reagent->no_socl2 solution1 Option 1: Modify SOCl2 Conditions yes_socl2->solution1 solution2 Option 2: Use Alternative Activating Agent yes_socl2->solution2 end Improved Selectivity no_socl2->end Investigate other sources of chlorine temp Lower Reaction Temperature (e.g., 0°C) solution1->temp addition Slow, controlled addition of SOCl2 solution1->addition oxalyl Use Oxalyl Chloride solution2->oxalyl carbodiimide Use Carbodiimide Coupling (e.g., EDC/HOBt) solution2->carbodiimide temp->end addition->end oxalyl->end carbodiimide->end G cluster_0 Key Considerations lab Lab Scale Synthesis (mg-g) process_dev Process Development & Safety Assessment lab->process_dev kilo Kilo Lab (g-kg) process_dev->kilo heat Heat Transfer process_dev->heat mixing Mixing Efficiency process_dev->mixing purification Purification Method process_dev->purification safety Safety Review process_dev->safety pilot Pilot Plant (kg-100s kg) kilo->pilot mfg Manufacturing pilot->mfg

References

Technical Support Center: Optimization of 3-Cyclopropylpicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-Cyclopropylpicolinic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a new carbon-carbon bond between a 3-halo-picolinic acid derivative (typically a bromide or chloride) and a cyclopropylboron species.[2][3]

The key advantages of this approach include:

  • High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide range of functional groups, which is crucial in multi-step syntheses.[3]

  • Commercial Availability of Reagents: Many of the necessary starting materials, such as 3-halopicolinic acids and cyclopropylboronic acid or its derivatives, are commercially available.

  • Well-Established and Scalable: The Suzuki-Miyaura coupling is a robust and well-understood reaction, making it suitable for both small-scale discovery and larger-scale production.[1]

An alternative, though less common, strategy could involve the cyclopropanation of a corresponding 3-vinylpicolinic acid derivative, but this often requires the synthesis of the vinyl precursor first.[4][5]

Q2: Which starting materials are recommended for the Suzuki-Miyaura coupling route?

The optimal choice of starting materials is critical for a successful reaction.

  • Aryl Halide: The reactivity order for the picolinic acid halide is I > Br > OTf >> Cl.

    • 3-Bromo-2-picolinic acid (or its ester): This is a common and effective starting material, offering a good balance of reactivity and stability.

    • 3-Chloro-2-picolinic acid (or its ester): While less expensive, chlorides are significantly less reactive and require more specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) to achieve good conversion.[2]

  • Cyclopropylboron Reagent:

    • Cyclopropylboronic acid: This is the most direct reagent. However, it is known to be unstable and can undergo protodeboronation (cleavage of the C-B bond by a proton source), especially under prolonged storage or certain reaction conditions, which reduces yield.[2][6]

    • Potassium Cyclopropyltrifluoroborate (K[C₃H₅BF₃]): This is an excellent alternative. Trifluoroborate salts are air- and moisture-stable crystalline solids that are easy to handle and store.[2] They often provide more consistent results than the corresponding boronic acids.

    • Cyclopropylboronic acid pinacol ester (Cyclopropyl-Bpin): This is another stable and widely used alternative to the free boronic acid.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My Suzuki-Miyaura reaction is failing or providing very low yields of this compound. What are the most likely causes and how can I fix it?

A: Low yield is the most common issue and can stem from several factors related to the catalyst, base, reagents, or general reaction setup. A systematic approach is key to identifying the root cause.

Workflow for Diagnosing Low Yield

start Low Yield Observed check_atmosphere 1. Verify Inert Atmosphere (N2 or Ar) start->check_atmosphere check_atmosphere->start Oxygen leak found. Fix setup & restart. check_reagents 2. Assess Reagent Quality check_atmosphere->check_reagents Atmosphere is good check_reagents->start Reagent degradation suspected. Use fresh/alternative reagent. check_catalyst 3. Evaluate Catalyst System (Pd Source & Ligand) check_reagents->check_catalyst Reagents are pure/stable check_catalyst->start Catalyst/ligand inactive. Try new combination. check_base 4. Check Base & Solvent check_catalyst->check_base Catalyst system is appropriate check_base->start Base/Solvent issue. Change conditions. optimize_temp 5. Optimize Temperature & Reaction Time check_base->optimize_temp Base/Solvent are correct success Yield Improved optimize_temp->success

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Cause 1: Catalyst Inactivation or Inefficiency The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by oxygen or an improper choice of ligand.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[1]

    • Select the Right Catalyst/Ligand Combination:

      • For aryl bromides , standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ often work.

      • For the less reactive aryl chlorides , more robust ligands are necessary. Consider bulky, electron-rich phosphine ligands like XPhos, SPhos, or n-BuPAd₂.[2] These ligands promote the difficult oxidative addition step with aryl chlorides.

    • Check Catalyst Loading: A typical catalyst loading is 1-5 mol %. Too little may result in incomplete conversion, while too much can sometimes lead to side reactions.

Potential Cause 2: Reagent Instability (Protodeboronation) Cyclopropylboronic acid is prone to protodeboronation, where the cyclopropyl group is cleaved from the boron atom by a proton source (like water), leaving you with unreacted starting material.[2]

  • Troubleshooting Steps:

    • Switch to a More Stable Boron Reagent: The most effective solution is to replace cyclopropylboronic acid with potassium cyclopropyltrifluoroborate or a pinacol ester derivative.[2] These are significantly more stable.

    • Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boron reagent to compensate for any minor degradation.[3]

    • Minimize Water (if using boronic acid): While many Suzuki couplings benefit from an aqueous co-solvent, excessive water can accelerate protodeboronation. If using the boronic acid, try minimizing the water content or using an anhydrous solvent system.

Potential Cause 3: Incorrect Base or Solvent System The base is crucial for the transmetalation step of the catalytic cycle. Its strength, solubility, and interaction with the solvent can dramatically affect the outcome.[1]

  • Troubleshooting Steps:

    • Choose an Appropriate Base:

      • Potassium Carbonate (K₂CO₃): A common, effective, and inexpensive choice, often used in aqueous solvent mixtures.[2]

      • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that is often effective in cases where other bases fail, particularly with hindered substrates.[1]

      • Potassium Phosphate (K₃PO₄): A strong base that can be very effective, especially in anhydrous conditions.

    • Optimize the Solvent: The solvent must solubilize the reactants to a sufficient degree.

      • 1,4-Dioxane/Water or Toluene/Water: Classic solvent systems that work for a wide range of substrates.[1]

      • DMF or Acetonitrile: Polar aprotic solvents that can be effective, but require careful degassing.

ParameterRecommendation for Aryl BromideRecommendation for Aryl ChlorideRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Standard, reliable palladium sources.
Ligand PPh₃, P(Cy)₃XPhos, SPhos, n-BuPAd₂Chlorides require highly active, bulky, electron-rich ligands for oxidative addition.[2]
Boron Reagent K-cyclopropyltrifluoroborateK-cyclopropyltrifluoroborateOffers superior stability and handling compared to the free boronic acid.[2]
Base K₂CO₃, Cs₂CO₃Cs₂CO₃, K₃PO₄Stronger bases are often needed to facilitate the more difficult transmetalation step.
Solvent Dioxane/H₂O, TolueneToluene, DioxaneAnhydrous or minimally aqueous conditions can be beneficial for challenging couplings.
Temperature 80-110 °C100-120 °CHigher temperatures are generally required to activate the C-Cl bond.
Problem 2: Significant Side Product Formation

Q: My reaction is producing the desired product, but I'm also seeing significant impurities, mainly homocoupled products and starting material. How can I suppress these side reactions?

A: Side product formation is typically due to homocoupling of the starting materials or degradation of the boron reagent.

Potential Cause 1: Homocoupling This occurs when two molecules of the aryl halide couple together or two molecules of the boron reagent couple. It is often promoted by oxygen or high catalyst concentrations.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure the reaction mixture is free of oxygen, which can promote the reductive elimination of homocoupled products.

    • Optimize Catalyst Loading: Reduce the palladium catalyst loading to the lowest effective level (start around 1-2 mol %).

    • Control Stoichiometry: Avoid using a very large excess of the boron reagent, as this can favor its homocoupling.

Potential Cause 2: Dehalogenation/Protodeboronation If you are seeing your 3-halopicolinic acid starting material being converted back to unsubstituted picolinic acid, or if you are simply recovering unreacted starting material, this points to protodeboronation.

  • Troubleshooting Steps:

    • Switch to a Stable Boron Reagent: As mentioned previously, using potassium cyclopropyltrifluoroborate is the best solution.[2]

    • Use a Non-Protic Solvent System: If possible, switch to a solvent system like anhydrous Toluene or Dioxane with a base like K₃PO₄.

Problem 3: Difficulty in Product Purification

Q: I've completed the reaction, but I'm struggling to isolate pure this compound. How can I effectively remove the catalyst and other impurities?

A: The acidic nature of the product is the key to a successful purification strategy.

  • Purification Steps:

    • Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Filter the mixture through a pad of Celite® to remove the insoluble palladium black and salts.

    • Acid-Base Extraction: This is the most critical step.

      • Transfer the filtrate to a separatory funnel.

      • Extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The acidic product will move into the aqueous layer as its carboxylate salt, leaving most organic impurities (like the ligand and homocoupled byproducts) in the organic layer.

      • Separate the layers and wash the aqueous layer once more with an organic solvent to remove any remaining neutral impurities.

      • Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~3-4. The this compound will precipitate out as a solid.

    • Isolation and Drying:

      • Collect the precipitated solid by vacuum filtration.

      • Wash the solid with cold water to remove any residual salts.[7]

      • Dry the product under vacuum to obtain the final, purified material.[7]

    • Recrystallization (Optional): If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) can be performed.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a general starting point using a robust set of conditions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_R1 R1-Pd(II)Ln-X OxAdd->PdII_R1 OxAdd->PdII_R1 Transmetal Transmetalation (R2-B(OR)2 + Base) PdII_R1->Transmetal PdII_R1R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R1R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 RedElim->Pd0 Product Product R1-R2 RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagents:

  • Methyl 3-bromo-2-picolinate (1.0 eq)

  • Potassium cyclopropyltrifluoroborate (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add Methyl 3-bromo-2-picolinate, potassium cyclopropyltrifluoroborate, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed Toluene and Water via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Initial Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite, washing the pad with additional Ethyl Acetate.

  • Hydrolysis: Transfer the filtrate to a flask and add an aqueous solution of NaOH (e.g., 2M, 3-4 eq). Stir vigorously at room temperature or with gentle heating (40-50 °C) for 2-4 hours to hydrolyze the methyl ester to the carboxylic acid.

  • Purification:

    • Transfer the biphasic mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water. Combine all aqueous layers.

    • Wash the combined aqueous layer with Ethyl Acetate to remove organic-soluble impurities.

    • Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is approximately 3-4, at which point the product should precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

This guide provides a comprehensive framework for successfully synthesizing and optimizing the reaction conditions for this compound. By understanding the underlying chemical principles and systematically troubleshooting any issues, researchers can confidently and efficiently produce this valuable compound.

References

Technical Support Center: Synthesis of 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclopropylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the introduction of a cyclopropyl group onto the pyridine ring, followed by the formation or modification of the carboxylic acid functionality at the 2-position. Common approaches include:

  • Cyclopropanation of a suitable pyridine precursor: This can involve reactions with cyclopropylating agents.

  • Cross-coupling reactions: Utilizing a pre-functionalized pyridine with a cyclopropyl-containing coupling partner.

  • Modification of a pre-existing substituent: For instance, the elaboration of a group at the 3-position into a cyclopropyl ring.

  • Hydrolysis of a nitrile precursor: A common final step to unmask the carboxylic acid.[1][2][3]

Each of these strategies presents a unique set of potential side reactions that can impact the overall efficiency and purity of the final product. This guide will address these challenges in a question-and-answer format.

II. Troubleshooting Guide & FAQs

Section 1: Cyclopropanation and Related Side Reactions
Q1: I'm attempting a cyclopropanation reaction on a pyridine derivative, but I'm observing low yields and a complex mixture of byproducts. What are the likely side reactions?

A1: Cyclopropanation reactions on electron-deficient rings like pyridine can be challenging.[4][5][6] Several side reactions can occur, depending on the specific reagents and conditions:

  • N-Cyclopropanation: The lone pair of the pyridine nitrogen is nucleophilic and can compete with the desired C-C bond formation, leading to the formation of a pyridinium ylide or related N-cyclopropylated species.

  • Rearrangement of the Cyclopropyl Ring: Under acidic or high-temperature conditions, the strained cyclopropyl ring can undergo rearrangement, leading to isomeric byproducts. Aryl cyclopropyl ketones, for instance, are known to be sensitive to acid and can rearrange.[7]

  • Oligomerization/Polymerization: The reactive intermediates involved in some cyclopropanation methods can lead to the formation of oligomeric or polymeric materials, especially if the reaction is not carefully controlled.

  • Incomplete Reaction: Due to the relatively low reactivity of the pyridine ring, the reaction may not go to completion, leaving unreacted starting material.

Troubleshooting & Optimization:

  • Protecting Groups: Consider protecting the pyridine nitrogen with a suitable protecting group to prevent N-cyclopropanation.

  • Catalyst and Ligand Choice: For metal-catalyzed cyclopropanations, the choice of catalyst and ligand is crucial for directing the regioselectivity and minimizing side reactions.[6]

  • Temperature Control: Maintain strict temperature control to prevent thermal rearrangements and polymerization. Running reactions at lower temperatures for longer durations can sometimes be beneficial.

  • Reagent Stoichiometry: Carefully control the stoichiometry of the cyclopropanating agent to minimize side reactions.

Section 2: Issues with Grignard and Organometallic Reagents
Q2: I'm using a Grignard reagent to introduce the cyclopropyl group, but my yields are inconsistent, and I'm isolating significant amounts of a biphenyl-type impurity. What's going wrong?

A2: Grignard reactions with pyridine derivatives can be complex due to the Lewis basicity of the pyridine nitrogen and the potential for single-electron transfer (SET) processes.[8][9][10][11][12]

  • Formation of Biphenyl Byproducts: The formation of biphenyl-type impurities (e.g., dicyclopropyl) is a common side reaction in Grignard syntheses.[8][11] This occurs when the Grignard reagent couples with itself, a process often favored by higher temperatures and concentrations.

  • Addition at other positions: While the desired reaction is at the 3-position, nucleophilic addition of the Grignard reagent can sometimes occur at other positions on the pyridine ring, particularly if the ring is activated.[10]

  • Reaction with the Nitrile/Ester Group: If you are performing the Grignard reaction on a pyridine ring that already contains a nitrile or ester precursor to the carboxylic acid, the Grignard reagent can react with this functional group.

Troubleshooting & Optimization:

  • Slow Addition and Low Temperature: Add the Grignard reagent slowly to the reaction mixture at a low temperature to minimize localized high concentrations and reduce the rate of homocoupling.

  • Anhydrous Conditions: Ensure strictly anhydrous ("dry") conditions, as Grignard reagents are highly reactive with water.[8]

  • Use of Additives: In some cases, the use of additives like LiCl can help to break up Grignard reagent aggregates and improve reactivity and selectivity.

  • Order of Addition: Consider the order of addition of your reagents carefully. It may be beneficial to add the pyridine substrate to the Grignard reagent solution.

Parameter Recommendation for Minimizing Biphenyl Formation
Temperature Maintain low temperatures (e.g., 0 °C to -78 °C)
Concentration Use dilute solutions and add reagents slowly
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Argon, Nitrogen)
Section 3: Challenges in the Hydrolysis of Nitrile Precursors
Q3: During the final hydrolysis of 3-cyclopropyl-2-cyanopyridine to the carboxylic acid, I'm observing the formation of an amide intermediate and other impurities. How can I ensure complete hydrolysis and a clean product?

A3: The hydrolysis of nitriles to carboxylic acids is a standard transformation but can sometimes be problematic, leading to incomplete reaction or the formation of stable amide intermediates.[1][2][3][13][14]

  • Incomplete Hydrolysis (Amide Formation): The hydrolysis of a nitrile proceeds through an amide intermediate.[1][2] If the reaction conditions (time, temperature, or concentration of acid/base) are not sufficiently forcing, the reaction can stall at the amide stage.

  • Decarboxylation: Picolinic acids can be susceptible to decarboxylation under harsh acidic or basic conditions at elevated temperatures.

  • Side reactions involving the cyclopropyl group: While generally stable, the cyclopropyl group can be sensitive to very strong acids and high temperatures, potentially leading to ring-opening.[7]

Troubleshooting & Optimization:

  • Reaction Conditions: For acidic hydrolysis, heating under reflux with a moderately concentrated acid (e.g., 6M HCl or H₂SO₄) is often effective.[1] For basic hydrolysis, refluxing with an aqueous solution of a strong base like NaOH or KOH is typical, followed by acidic workup to protonate the carboxylate.[1]

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile and the intermediate amide to ensure the reaction goes to completion.

  • Purification: If an amide impurity is present in the final product, it can often be removed by recrystallization or chromatography.

Protocol for Hydrolysis of 3-Cyclopropyl-2-cyanopyridine:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-cyclopropyl-2-cyanopyridine with a 6M aqueous solution of hydrochloric acid.

  • Heating: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).

  • Workup: After cooling to room temperature, the pH of the solution can be adjusted to the isoelectric point of the amino acid to precipitate the product.

  • Isolation: The solid product is then collected by filtration, washed with cold water, and dried.

Section 4: General Purity and Impurity Profile
Q4: My final this compound product contains several small, unidentified impurities. What are some common sources of these impurities and how can I identify and remove them?

A4: The presence of minor impurities can arise from any of the preceding synthetic steps.

  • Starting Material Impurities: Impurities present in the starting materials can be carried through the synthesis.

  • Reagent-derived Impurities: Side reactions involving reagents (e.g., solvents, bases) can introduce impurities.

  • Process-related Impurities: These are impurities formed due to deviations in the reaction conditions.[15][16][17]

Identification and Removal:

  • Analytical Techniques: Utilize a combination of analytical techniques to identify the impurities. HPLC is excellent for determining the number of impurities and their relative amounts. Mass Spectrometry (MS) can provide molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structures of the major impurities.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Experiment with different solvent systems to find one that provides good recovery and high purity.

    • Chromatography: Column chromatography (either normal or reverse-phase) can be used to separate impurities that are difficult to remove by recrystallization.

    • Acid-Base Extraction: As this compound is an amino acid, its solubility is pH-dependent. This property can be exploited to perform an acid-base extraction to remove neutral or basic impurities.

III. Visualizing Reaction Pathways

To better understand the potential for side reactions, it is helpful to visualize the reaction pathways.

Synthesis_Pathways cluster_main Main Synthetic Route cluster_side Potential Side Reactions Start Pyridine Precursor Intermediate1 Intermediate1 Start->Intermediate1 Cyclopropanation Side1 N-Cyclopropanation Start->Side1 [N-attack] Side4 Homocoupling Start->Side4 [Grignard] Product This compound Intermediate1->Product Hydrolysis Side2 Ring Rearrangement Intermediate1->Side2 [Acid/Heat] Side3 Amide Intermediate Intermediate1->Side3 [Incomplete Hydrolysis]

Caption: Synthetic pathways for this compound and potential side reactions.

IV. References

  • Brown, C. C., & Stephan, D. W. (2010). Cyclopropanation of Ru-diimino-pyridine ligand complexes. Dalton Transactions, 39(31), 7237–7243. --INVALID-LINK--

  • Waseda University. (2010). Enantioselective cyclopropanation reactions with planar-chiral pyridinium ylides: A substituent effect and a remote steric effect. Advanced Synthesis & Catalysis, 352(17), 2966-2978. --INVALID-LINK--

  • Pessah, N., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 144(15), 6945–6955. --INVALID-LINK--

  • Jasperse, C. (n.d.). Grignard Reaction. Chem 355. --INVALID-LINK--

  • Wibaut, J. P., & de Jonge, A. P. (1950). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 69(2), 158-168. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of picolinic acid. --INVALID-LINK--

  • PubMed. (2022). Catalysis with Diboron(4)/Pyridine: Application to the Broad-Scope [3 + 2] Cycloaddition of Cyclopropanes and Alkenes. --INVALID-LINK--

  • Wikipedia. (n.d.). Picolinic acid. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Picolinic acid synthesis. --INVALID-LINK--

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2(4), 21-26. --INVALID-LINK--

  • ACS Omega. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. --INVALID-LINK--

  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... --INVALID-LINK--

  • PubMed. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. --INVALID-LINK--

  • Chemguide. (n.d.). Hydrolysing Nitriles. --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. --INVALID-LINK--

  • Google Patents. (n.d.). PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID. --INVALID-LINK--

  • PubMed. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. --INVALID-LINK--

  • Google Patents. (n.d.). Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof. --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. --INVALID-LINK--

  • PubMed. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. --INVALID-LINK--

  • YouTube. (2019). Hydrolysis Reactions. --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. --INVALID-LINK--

  • Mylan Laboratories Limited. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. --INVALID-LINK--

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). --INVALID-LINK--

  • BenchChem. (n.d.). "common side reactions in the synthesis of cyclopropyl ketones". --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of cyclopropyl derivatives. --INVALID-LINK--

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. --INVALID-LINK--

  • SciSpace. (2011). Synthesis and reactions of cyclopropenones. --INVALID-LINK--

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. --INVALID-LINK--

  • Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. --INVALID-LINK--

References

Stability issues of 3-Cyclopropylpicolinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Solution Stability

Welcome to the technical support center for 3-Cyclopropylpicolinic acid. This guide is designed to provide in-depth, practical advice on handling and maintaining the stability of this compound in solution. As Senior Application Scientists, we understand that inconsistent results can compromise critical experiments. This resource, presented in a question-and-answer format, addresses common stability issues, provides troubleshooting workflows, and offers validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common queries and challenges encountered when working with this compound solutions.

Q1: I'm observing high variability in my assay results. Could the stability of my this compound solution be the cause?

A1: Absolutely. Inconsistent results are frequently traced back to compound degradation. This compound, like other pyridinecarboxylic acid derivatives, is susceptible to environmental factors that can alter its concentration and purity over time.[1][2] Key factors impacting its stability include pH, light exposure, temperature, and the choice of solvent. Any degradation will lead to a lower effective concentration of the active compound and the potential introduction of confounding degradation products into your experiment.

Q2: What is the primary degradation pathway for picolinic acid derivatives in aqueous solutions?

A2: While specific degradation pathways for this compound are not extensively documented, based on related structures, the primary concerns in solution are photodegradation and potential reactions at the carboxylic acid group.[1][2]

  • Photodegradation : The pyridine ring is susceptible to degradation upon exposure to UV and visible light.[1] This can lead to complex reactions, including photo-fragmentation and photosubstitution at the pyridine ring.[1]

  • Reactions of the Carboxylic Acid : While the carboxylic acid itself is relatively stable, if derivatized into an ester or amide, it would be highly susceptible to pH-mediated hydrolysis, cleaving the molecule into picolinic acid and the corresponding alcohol or amine.[3][4][5]

Q3: My solution of this compound has developed a slight yellow tint after being left on the lab bench. What could be the cause?

A3: A color change often indicates chemical degradation. The most likely cause for a solution left on a lab bench is exposure to light and ambient temperature. Photodegradation of pyridine-containing compounds can generate colored byproducts.[1] We strongly recommend preparing fresh solutions and protecting them from light, especially if they are not for immediate use.

Q4: What is the optimal pH range for maintaining the stability of this compound in an aqueous buffer?

A4: For picolinic acid and its derivatives, maintaining a slightly acidic to neutral pH is generally advisable for maximizing stability. While the molecule itself is most stable around neutrality, solubility can be pH-dependent.[6][7] Extreme pH values (highly acidic or highly alkaline) should be avoided as they can potentially catalyze degradation reactions over time. Based on analogous compounds, a buffered solution in the pH 5.0 - 7.5 range is a safe starting point.[3] Always determine the optimal pH empirically for your specific experimental conditions and duration.

Q5: How should I prepare and store my stock solutions of this compound?

A5: Proper preparation and storage are critical for ensuring reproducibility. Follow these guidelines:

ParameterRecommendationRationale
Solvent DMSO for high-concentration stocks. For aqueous assays, dilute fresh from the DMSO stock into your final buffer.DMSO is generally a good solvent for many organic molecules and is less reactive than protic solvents. For final dilutions, the buffer controls pH.
Temperature Short-term (1-2 weeks): 2-8°C. Long-term (>2 weeks): Aliquot and store at -20°C or -80°C.Lower temperatures significantly slow the rate of chemical degradation.[3][8] Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture.
Light Always store in amber vials or wrap containers in aluminum foil.Protects the compound from photodegradation, a known instability factor for pyridine derivatives.[1][9]
Atmosphere For maximum stability in long-term storage, consider purging the aliquot headspace with an inert gas (e.g., argon or nitrogen).This minimizes the risk of oxidative degradation, particularly of the pyridine ring.[3]

Visualizing Stability Factors & Troubleshooting

dot graph TD subgraph "Factors Influencing Stability" A[this compound] --> B{pH}; A --> C{Temperature}; A --> D{Light}; A --> E{Solvent & O₂}; end

end Caption: Key factors impacting the solution stability of this compound.

Troubleshooting_Workflow

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a self-validating method for preparing solutions to minimize variability.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Appropriate aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Methodology:

  • Prepare High-Concentration Stock (e.g., 50 mM):

    • Tare a suitable vial on an analytical balance.

    • Carefully add the required mass of this compound.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary. This is your Primary Stock .

  • Aliquoting for Long-Term Storage:

    • Immediately dispense the Primary Stock into single-use aliquots in amber microcentrifuge tubes.

    • Optional (for maximum stability): Gently flush the headspace of each tube with argon or nitrogen before capping tightly.

    • Label each aliquot clearly with compound name, concentration, date, and solvent.

    • Store at -20°C or -80°C.

  • Preparing Aqueous Working Solutions:

    • Thaw a single aliquot of the DMSO stock at room temperature.

    • Perform a serial dilution. First, dilute the DMSO stock into your chosen aqueous buffer. Crucially, add the DMSO stock to the buffer (not the other way around) while vortexing gently to prevent precipitation.

    • Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

    • Prepare this working solution fresh for each experiment and do not store it for extended periods.

Protocol 2: Basic HPLC Method for Stability Assessment

This protocol allows you to quantify the amount of this compound remaining in a solution over time. An isocratic method is often sufficient for simple stability checks.[10]

Objective: To determine the percentage of the parent compound remaining after incubation under specific conditions (e.g., room temperature vs. 4°C).

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Freshly prepared solution of this compound (standard)

  • Aged solution of this compound (sample)

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in your experimental buffer at a known concentration (e.g., 100 µM).

    • Time Zero (T=0) Sample: Immediately dilute a portion of this solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM) and inject. This serves as your 100% reference.

    • Incubate Samples: Store the remaining solution under the conditions you wish to test (e.g., on the benchtop exposed to light, in a 4°C refrigerator in the dark).

    • Time X (T=X) Samples: At predetermined time points (e.g., 6h, 24h, 48h), take an aliquot of the incubated solution, dilute it in the same manner as the T=0 sample, and inject.

  • HPLC Conditions (Example):

    • Mobile Phase: 70% A / 30% B (adjust ratio as needed to achieve a good retention time, typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for optimal absorbance, likely in the 260-270 nm range for a pyridine ring.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Peak Area at T=X / Peak Area at T=0) * 100

    • A significant decrease (>5-10%) in the main peak area, or the appearance of new peaks, indicates degradation.

References

Technical Support Center: Troubleshooting HPLC Separation of Picolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of pyridinecarboxylic acid isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are tackling the often-challenging task of separating picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid).

These isomers are polar, structurally similar compounds, which makes their baseline separation a common hurdle in analytical development. This resource provides in-depth, scientifically grounded answers to common troubleshooting questions, moving from foundational issues to advanced separation strategies.

Foundational Knowledge: Understanding the Isomers

Success in separating these isomers begins with understanding their fundamental physicochemical properties. Their behavior in a chromatographic system is dictated by subtle differences in polarity, acidity, and charge distribution.

Table 1: Physicochemical Properties of Pyridinecarboxylic Acid Isomers

PropertyPicolinic AcidNicotinic AcidIsonicotinic Acid
Structure Carboxyl at C2Carboxyl at C3Carboxyl at C4
pKa (Carboxyl) ~1.0[1]~4.7~4.9
pKa (Pyridine N) ~5.4[2]~2.1~1.8
LogP 0.72[1][3]-0.59-0.59
Key Feature Capable of intramolecular hydrogen bonding and metal chelation.[4][5]Isomer of Vitamin B3.[6]Symmetrical structure.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why are my picolinic, nicotinic, and isonicotinic acid peaks not separating at all (co-eluting)?

This is the most common issue, typically rooted in a suboptimal choice of mobile phase pH or an unsuitable stationary phase for these polar analytes.

The Core Problem: Ionization and Retention

Picolinic, nicotinic, and isonicotinic acids are zwitterionic compounds, meaning they can carry both a positive and negative charge.[6] Their net charge is highly dependent on the mobile phase pH, which in turn governs their interaction with the stationary phase. On a standard C18 (reversed-phase) column, retention is driven by hydrophobic interactions. If the isomers are highly ionized, they become very polar and will have little to no retention, causing them to elute together in or near the solvent front.

Troubleshooting Workflow

start No Separation (Co-elution) check_ph Is mobile phase pH controlled with a buffer? start->check_ph check_range Is pH between 2.5 and 4.5? check_ph->check_range Yes adjust_ph Action: Prepare a buffered mobile phase (e.g., phosphate or acetate). check_ph->adjust_ph No check_range->adjust_ph No ph_ok pH is controlled and in range. check_range->ph_ok Yes consider_column Is the column a standard C18? ph_ok->consider_column c18_yes Action: Standard C18 may lack selectivity. Consider alternatives. consider_column->c18_yes Yes alt_column Explore Mixed-Mode or HILIC columns. c18_yes->alt_column

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Solutions:

  • Implement pH Control: The single most critical parameter is mobile phase pH. Unbuffered mobile phases (e.g., water/acetonitrile) will lead to poor reproducibility and no separation. The pH must be stable and controlled.

  • Optimize Mobile Phase pH:

    • The Goal: To achieve a pH where the isomers have different net charges or polarities, enhancing differential retention.

    • The "Sweet Spot": A pH between the pKa of the pyridine nitrogen and the carboxyl group is often effective. For these isomers, a pH range of 2.5 to 4.5 is an excellent starting point. In this range, the carboxyl groups will be partially or fully deprotonated (negatively charged) while the pyridine nitrogens are protonated (positively charged), creating zwitterions with subtle differences in overall polarity.

  • Consider the Stationary Phase: While C18 columns can be used, they often provide insufficient retention for these polar molecules.[7] If pH optimization fails, a different retention mechanism is required. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, is an excellent alternative.[7][8][9]

Protocol 1: Preparation of a pH 3.0 Phosphate Buffer

  • Prepare Stock: Weigh out an appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 20 mM solution in HPLC-grade water.

  • Adjust pH: Place the solution on a calibrated pH meter. Slowly add dilute phosphoric acid (e.g., 0.1 M) dropwise until the pH reaches 3.00 ± 0.05.

  • Filter: Filter the buffer through a 0.22 µm membrane filter to remove particulates. This is your aqueous mobile phase component (Mobile Phase A).

  • Final Mobile Phase: Mix with the organic modifier (e.g., acetonitrile or methanol) to the desired concentration (e.g., 95:5 A:B).

FAQ 2: I have some separation, but my peak shapes are poor (tailing or fronting). What's the cause?

Poor peak shape compromises resolution and quantification, often indicating secondary, unwanted interactions between the analytes and the stationary phase.[10][11]

The Core Problem: Secondary Interactions & Column Overload

  • Peak Tailing: This is often caused by strong, unwanted interactions. For picolinic acid specifically, two mechanisms are common:

    • Silanol Interactions: Residual, un-capped silanol groups on the silica surface of many columns are acidic and can strongly interact with the basic nitrogen of the pyridine ring, causing tailing.[12]

    • Metal Chelation: Picolinic acid is a known chelating agent.[4][5] If trace metals (e.g., iron, chromium) are present in the HPLC system (from stainless steel components) or on the column packing itself, picolinic acid can chelate with them, leading to severe peak tailing.[13][14]

  • Peak Fronting: This is typically a sign of column overload, where too much sample has been injected, saturating the stationary phase.[11] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[15]

Troubleshooting Workflow

start Poor Peak Shape check_which_peak Which peak is affected? start->check_which_peak all_peaks All Peaks Distorted check_which_peak->all_peaks one_peak One Specific Peak (e.g., Picolinic Acid) check_which_peak->one_peak all_peaks_cause Likely a physical issue. Check for blocked column frit or void. all_peaks->all_peaks_cause one_peak_cause Likely a chemical interaction. one_peak->one_peak_cause tailing Is it Tailing? one_peak_cause->tailing fronting Is it Fronting? one_peak_cause->fronting tailing_action Action: Lower mobile phase pH to protonate silanols. Consider adding a metal chelator (e.g., low conc. EDTA) or use a deactivated column. tailing->tailing_action fronting_action Action: Reduce sample concentration/injection volume. Ensure sample solvent is weaker than mobile phase. fronting->fronting_action

Caption: Logic for diagnosing poor peak shapes.

Detailed Solutions:

  • To Address Tailing:

    • Lower Mobile Phase pH: Reducing the pH (e.g., to 2.5) can help protonate the residual silanol groups on the column, minimizing their interaction with the basic analytes.[12]

    • Use a Deactivated Column: Modern columns are often manufactured with "deactivated" silica or have polar-embedded groups that shield silanols. These are highly recommended for basic compounds.

    • Check for Metal Contamination: If only the picolinic acid peak tails severely, metal chelation is a strong possibility. Try passivating the HPLC system or using a column specifically designed for chelating compounds.

  • To Address Fronting:

    • Perform a Loading Study: Systematically reduce the concentration of your sample and re-inject. If the peak shape improves and becomes more symmetrical, you have confirmed column overload.[16]

    • Match Sample Solvent: Dissolve your standards and samples in the initial mobile phase whenever possible.[15] Injecting in a high-organic solvent when your mobile phase is highly aqueous will cause peak distortion.

FAQ 3: Reversed-phase chromatography isn't providing enough resolution. What are my other options?

When reversed-phase methods fall short, alternative chromatographic modes that exploit different chemical properties of the isomers are necessary.

Advanced Separation Strategies

Table 2: Alternative Chromatographic Modes for Pyridinecarboxylic Acid Isomers

ModeStationary Phase ExampleMobile PhasePrinciple of SeparationBest For
HILIC Amide, Silica, ZwitterionicHigh Acetonitrile (>80%) with aqueous bufferPartitioning of polar analytes into a water-enriched layer on the polar stationary phase surface.[17]Achieving high retention for very polar compounds that are unretained in reversed-phase.[18]
Mixed-Mode C18 with embedded ion-exchangers (e.g., cation-exchange)Aqueous buffer with organic modifierCombines hydrophobic (reversed-phase) and electrostatic (ion-exchange) interactions, offering multiple levers for selectivity control (pH, ionic strength, organic %).[7][8][19]Separating complex mixtures of compounds with different polarities and charge states in a single run.[6][9][20]

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for retaining and separating these highly polar isomers. In HILIC, a polar stationary phase (like silica or an amide-bonded phase) is used with a mobile phase high in organic solvent (typically acetonitrile).[17] The elution order is often the opposite of reversed-phase, with the most polar compound being retained the longest.[17] A study by Christopherson et al. successfully used a Phenomenex Luna NH2 column with an acetonitrile/ammonium acetate buffer to separate picolinic and nicotinic acids.[21]

2. Mixed-Mode Chromatography (MMC)

MMC is arguably the most powerful tool for this separation.[20] These columns have stationary phases that are chemically modified to have both hydrophobic chains (like C18) and ion-exchange functional groups.[8][19] This dual nature allows you to manipulate retention and selectivity by adjusting:

  • Organic Modifier %: Controls hydrophobic interactions.

  • Mobile Phase pH: Controls the ionization state of the analytes and the ion-exchange groups.

  • Buffer Concentration (Ionic Strength): Modulates the strength of the ion-exchange interactions.[7]

Application notes from SIELC and HELIX Chromatography demonstrate the baseline separation of all three isomers on mixed-mode columns by carefully controlling the mobile phase's acetonitrile content and buffer pH/concentration.[3][6][9]

References

Technical Support Center: Scaling Up the Production of 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-Cyclopropylpicolinic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and successfully scale your production.

Introduction: A Strategic Approach to Synthesis

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis on a large scale requires a robust, reproducible, and efficient chemical route. While multiple synthetic strategies could be envisioned, a highly effective and versatile approach involves a Palladium-catalyzed cross-coupling reaction. This guide will focus on a proposed pathway utilizing a Suzuki-Miyaura coupling between a halogenated picolinic acid derivative and cyclopropylboronic acid. This method is widely favored in the industry for its functional group tolerance, high yields, and well-understood mechanics.

We will explore the critical parameters of this key transformation, address common points of failure, and provide actionable solutions to ensure a successful and scalable synthesis.

Section 1: Proposed Synthetic Workflow

The recommended pathway begins with a commercially available 3-halopicolinic acid derivative, which is then coupled with cyclopropylboronic acid. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification (Ester Hydrolysis) SM Methyl 3-Bromo-2-picolinate Intermediate Methyl 3-Cyclopropyl-2-picolinate SM->Intermediate Suzuki Coupling CBA Cyclopropylboronic Acid CBA->Intermediate Reagents Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Reagents->Intermediate Intermediate2 Methyl 3-Cyclopropyl-2-picolinate Hydrolysis_Reagents Base (e.g., NaOH or LiOH) Solvent (e.g., MeOH/H2O) Product This compound Hydrolysis_Reagents->Product Intermediate2->Product Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Section 2: Troubleshooting the Suzuki-Miyaura Coupling

This cross-coupling reaction is the most critical step in the synthesis. Below are common issues and their solutions in a question-and-answer format.

Question 1: My Suzuki coupling reaction has stalled, showing low or no conversion of the starting material (Methyl 3-Bromo-2-picolinate). What are the primary causes?

Answer: Low conversion is one of the most frequent issues and can typically be traced to three main areas: the catalyst system, the reagents, or the reaction conditions.

  • 1. Catalyst Inactivation:

    • Cause: The Palladium catalyst is the engine of your reaction. It can be "poisoned" by impurities (e.g., sulfur or other halides from previous steps) or deactivated by oxygen. The active Pd(0) species can also be sensitive to air, especially at elevated temperatures.

    • Troubleshooting:

      • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that this atmosphere is maintained throughout the reaction. Degas all solvents and aqueous solutions before use.

      • Catalyst Quality: Use a high-purity catalyst from a reputable supplier. For scalability, pre-catalysts like Pd(dppf)Cl₂ are often more stable and reliable.

      • Ligand Ratio: Ensure the correct palladium-to-ligand ratio is used if they are added separately. Excess ligand can sometimes slow the reaction, while insufficient ligand can lead to catalyst decomposition.

  • 2. Boronic Acid Decomposition:

    • Cause: Cyclopropylboronic acid can be prone to decomposition (protodeborylation), especially under harsh conditions (high temperatures or incorrect pH). This side reaction consumes your coupling partner, reducing the yield.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) to compensate for any potential decomposition.[1]

      • Controlled Addition: For large-scale reactions, consider adding the boronic acid solution portion-wise or via a syringe pump to maintain a low instantaneous concentration, minimizing side reactions.

      • Base Selection: A milder base may be required. While strong bases can accelerate the reaction, they can also promote boronic acid degradation. See the table below for guidance.

  • 3. Ineffective Base or Biphasic System:

    • Cause: The base is crucial for activating the boronic acid. If the base is not strong enough, is insoluble, or if phase transfer between the aqueous (where the base is) and organic layers is poor, the reaction will be slow or will not proceed.

    • Troubleshooting:

      • Base Strength & Solubility: Ensure the chosen base is appropriate. Potassium carbonate (K₂CO₃) is a common choice. For more challenging couplings, stronger bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be effective.

      • Phase Transfer: In biphasic systems (like Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates.[2]

ParameterOption 1Option 2Option 3Rationale & Key Considerations
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Custom Pd/LigandPd(dppf)Cl₂ is often preferred for scale-up due to its higher thermal stability and air resistance compared to Pd(PPh₃)₄.
Base K₂CO₃K₃PO₄Cs₂CO₃Start with K₂CO₃ . If the reaction is sluggish, the stronger and more soluble K₃PO₄ or Cs₂CO₃ can increase the rate of transmetalation.
Solvent Toluene/H₂ODioxane/H₂O2-MeTHFToluene is a cost-effective choice for scale-up. Dioxane can improve the solubility of some reagents but is a regulated solvent.
Temperature 80 °C90 °C100 °CStart around 80-90 °C. Higher temperatures can increase the reaction rate but may also accelerate catalyst decomposition and boronic acid degradation.

Question 2: I am observing a significant amount of a byproduct that appears to be picolinic acid (from debromination) or a homocoupled boronic acid dimer. How can I minimize these side reactions?

Answer: The formation of these byproducts points to specific issues within the catalytic cycle.

  • 1. Protodebromination (Loss of Bromine):

    • Cause: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It is often caused by trace amounts of water or other protic impurities reacting with organopalladium intermediates, especially if the subsequent transmetalation step is slow.

    • Troubleshooting:

      • Anhydrous Conditions: While many Suzuki couplings use water, ensure your organic solvent is dry if you are running under non-aqueous conditions. Use high-purity, dry starting materials.

      • Optimize Base/Boronic Acid: A slow transmetalation step gives the protodebromination pathway more time to occur. Using a more active base (K₃PO₄) or a slight excess of boronic acid can accelerate the desired coupling reaction, outcompeting the side reaction.

  • 2. Homocoupling (Boronic Acid Dimerization):

    • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. It can also occur at high temperatures.

    • Troubleshooting:

      • Strictly Inert Atmosphere: This is the most critical factor. Thoroughly deoxygenate your reaction mixture before adding the palladium catalyst. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes.

      • Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Section 3: Purification and Scale-Up FAQs

Q1: How can I effectively remove residual palladium from my final product? This is critical for pharmaceutical applications.

A1: Palladium removal is a common challenge. Several methods can be employed post-reaction:

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract palladium salts.

  • Charcoal Treatment: Activated carbon has a high surface area and can adsorb palladium. Stirring the crude product solution with activated carbon followed by filtration is a widely used method.

  • Metal Scavengers: For very low palladium levels, specialized silica-based scavengers with thiol or amine functionalities (e.g., SiliaMetS Thiol) are highly effective. They are stirred with the product solution and then filtered off.

  • Recrystallization: A final recrystallization of the this compound is often the most effective step for achieving high purity and removing trace metals.

Q2: My cyclopropyl group seems to be unstable during purification. I'm seeing ring-opened byproducts. Why is this happening?

A2: The cyclopropyl group, while generally stable, can be susceptible to ring-opening under strongly acidic conditions. This is particularly true for aryl cyclopropyl systems.[3]

  • Avoid Strong Acids: During workup and purification, avoid using strong mineral acids (like concentrated HCl or H₂SO₄) for extended periods or at elevated temperatures. Use dilute acids and perform extractions quickly at room temperature or below.

  • Chromatography Considerations: Silica gel is weakly acidic and can catalyze the degradation of sensitive compounds.[3] If you must use column chromatography, consider neutralizing the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) or use a less acidic stationary phase like neutral alumina.

Q3: What are the key safety considerations when scaling this process from the lab to a pilot plant?

A3: Scaling up introduces new safety challenges:

  • Exothermic Reactions: The Suzuki coupling can be exothermic. On a large scale, this heat can accumulate, leading to a runaway reaction. A thorough process safety review, including reaction calorimetry, is essential to understand the thermal profile and ensure adequate cooling capacity.

  • Reagent Handling: Handling large quantities of flammable solvents like toluene requires appropriate grounding, ventilation, and fire suppression systems. Boronic acids can be respiratory irritants and should be handled in a well-ventilated area or contained system.

  • Pressure Build-up: Ensure the reactor is properly vented, as gaseous byproducts could potentially be generated, especially if side reactions occur.

  • Waste Disposal: The reaction generates waste streams containing palladium and boron compounds. A clear and compliant waste disposal plan must be in place.

Section 4: Detailed Protocol - Suzuki-Miyaura Coupling

This protocol is a representative example for a lab-scale synthesis and should be optimized for specific equipment and purity requirements before scaling.

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add Methyl 3-Bromo-2-picolinate (1.0 eq) and Cyclopropylboronic acid (1.2 eq).

  • Solvent Addition: Add Toluene (e.g., 5-10 volumes relative to the starting material) and water (e.g., 2 volumes).

  • Inerting: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq). Begin vigorous stirring and bubble nitrogen gas through the mixture for 20-30 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.03 eq).

  • Reaction: Heat the mixture to 85-95 °C with continued vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with Toluene or Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 3-Cyclopropyl-2-picolinate, which can then be taken to the hydrolysis step or purified further if necessary.

References

Refinement of protocols for working with 3-Cyclopropylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Cyclopropylpicolinic Acid. As a Senior Application Scientist, I have compiled this guide to provide researchers, chemists, and drug development professionals with field-proven insights and solutions to common challenges encountered when working with this versatile building block. The cyclopropyl moiety offers unique conformational rigidity and electronic properties, making it a valuable fragment in modern medicinal chemistry.[1][2] However, its successful application hinges on a nuanced understanding of its handling, reactivity, and analytical characterization.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face in the lab.

Section 1: Compound Properties & Safe Handling

This section covers the fundamental properties of this compound and essential safety protocols.

FAQ: What are the core chemical and physical properties of this compound?

Understanding the basic properties is the first step to designing a successful experiment.

PropertyValueSource
CAS Number 878805-23-3[3]
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.18 g/mol [3]
Appearance Typically a white to off-white solid or crystalline powder.[4]
Purity Commercially available at >95% purity.[3]
Synonyms 3-cyclopropyl-2-pyridinecarboxylic acid
FAQ: How should I properly store and handle this compound?

Proper storage is critical for maintaining the compound's integrity. While a specific safety data sheet (SDS) for this compound was not found, handling procedures can be established based on guidelines for structurally similar carboxylic acids and cyclopropyl derivatives.[5][6][7]

Storage:

  • Condition: Store in a cool, dry, and well-ventilated place.[6][8]

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.

  • Long-term: For extended storage, keeping the material at freezer temperatures is advisable to minimize degradation, a practice common for complex organic molecules.[9]

Handling:

  • Ventilation: Always handle the compound in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][10]

  • Exposure Avoidance: Avoid contact with skin and eyes, and prevent inhalation of dust or powder.[5] In case of contact, rinse the affected area immediately and thoroughly with water.[10]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities of the powder.[11]

Section 2: Solubility & Solution Preparation

One of the most common sources of experimental variability is improper solubilization.

FAQ: What solvents are recommended for dissolving this compound?

The solubility is dictated by the interplay between the polar picolinic acid head and the relatively nonpolar cyclopropyl tail. Based on data for picolinic acid and other functionalized carboxylic acids, the following guidelines apply.[4][12]

SolventPolarityExpected SolubilityRationale & Comments
Water High (Polar Protic)Moderate to HighThe picolinic acid moiety allows for hydrogen bonding. Solubility is highly pH-dependent; it will be significantly more soluble in basic aqueous solutions (e.g., pH > 8) where it is deprotonated to the carboxylate.[4][12]
Ethanol / Methanol High (Polar Protic)SolubleGood general-purpose solvents for this class of compound.[12]
Acetonitrile (ACN) Medium (Polar Aprotic)Sparingly SolubleLess effective than alcohols but may be used in some applications. Picolinic acid itself has low solubility in ACN.[12]
Dimethyl Sulfoxide (DMSO) High (Polar Aprotic)Highly SolubleAn excellent solvent for creating high-concentration stock solutions for biological screening.
Dichloromethane (DCM) Low (Nonpolar)Poorly SolubleThe polarity of the picolinic acid group limits solubility in nonpolar solvents.
Troubleshooting Guide: Solution & Stability Issues

Problem: My compound won't dissolve or precipitates out of solution.

  • Cause 1: Incorrect Solvent Choice. The compound may be insoluble in your chosen solvent system.

    • Solution: Consult the solubility table above. For aqueous buffers, ensure the pH is appropriate. Raising the pH with a mild base (e.g., NaOH, NaHCO₃) will deprotonate the carboxylic acid, drastically increasing aqueous solubility.[4]

  • Cause 2: Concentration Exceeds Solubility Limit. You may be trying to make a solution that is too concentrated.

    • Solution: Attempt to prepare a more dilute solution. If a high concentration is required, consider using DMSO. Gentle warming and sonication can also help facilitate dissolution, but always check for thermal stability first.

  • Cause 3: Compound Degradation. If the compound is old or has been stored improperly, it may have degraded into less soluble byproducts.

    • Solution: Verify the purity of your starting material using an analytical technique like HPLC or NMR before proceeding.

Section 3: Synthetic Protocols & Reaction Monitoring

This compound is often used as a starting material or intermediate. Success in these reactions requires careful planning and monitoring.

FAQ: What are common challenges when using this compound in coupling reactions (e.g., amide bond formation)?

Amide coupling is a frequent application. The primary challenge is activating the carboxylic acid without promoting unwanted side reactions.

  • Challenge 1: Steric Hindrance. The cyclopropyl group at the 3-position provides some steric bulk adjacent to the carboxylic acid, which can slow down the reaction compared to unsubstituted picolinic acid.

    • Scientist's Insight: Choose a robust coupling agent known to overcome moderate steric hindrance. Reagents like HATU or COMU are often more effective than standard DCC/DMAP systems in such cases. Allow for longer reaction times and monitor progress carefully.

  • Challenge 2: Competing Nucleophilicity. The pyridine nitrogen is a potential nucleophile that can interfere with the reaction, although its basicity is relatively low.

    • Scientist's Insight: This is generally not a major issue under standard amide coupling conditions. The carboxylate, once activated, is far more reactive. However, when using highly reactive electrophiles, transient protection of the pyridine nitrogen might be considered in complex syntheses.

Experimental Workflow: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for real-time reaction analysis.[13]

  • Prepare the TLC Plate: Use silica gel 60 F254 plates.

  • Select a Mobile Phase: A good starting point is a mixture of a nonpolar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol). A common combination is 70:30 Ethyl Acetate:Hexanes. Adjust the ratio to achieve good separation, where the starting material has an Rf value of ~0.4-0.6.

  • Spotting: On the baseline of the plate, spot a sample of your starting material (SM), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture (RM).

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to run up the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates reaction progress. Staining with potassium permanganate can also be used if the product is not UV-active.

Troubleshooting Guide: Synthesis Reactions

Problem: The reaction is sluggish or stalls completely (low yield).

  • Cause 1: Insufficient Reagent Activity. The chosen coupling agent or base may not be strong enough.

    • Solution: Switch to a more powerful activating agent (e.g., HATU). Ensure your base (e.g., DIPEA) is anhydrous and of high quality.

  • Cause 2: Poor Solubility of Reagents. If reactants are not fully dissolved, the reaction will be slow.

    • Solution: Change to a solvent system that fully dissolves all components, such as DMF or NMP for coupling reactions.

  • Cause 3: Water Contamination. Trace amounts of water can quench activated intermediates.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Problem: Multiple side products are observed by TLC or LC-MS.

  • Cause 1: Over-activation or High Temperature. This can lead to side reactions or decomposition.

    • Solution: Perform the reaction at a lower temperature (e.g., start at 0 °C and allow it to slowly warm to room temperature). Add the activating agent slowly and portion-wise to control the reaction rate.

  • Cause 2: Impure Starting Materials. Impurities in the this compound or the coupling partner will lead to side products.

    • Solution: Confirm the purity of all starting materials by NMR or LC-MS before beginning the synthesis.[14] Purify if necessary.

Section 4: Analysis and Quality Control

Confirming the identity and purity of your material is a cornerstone of scientific integrity.

FAQ: How can I analyze the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the preferred method.[15][16]

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.

  • Detection: UV detection at 254 nm or 265 nm.

  • Scientist's Insight: The acidic modifier (TFA/Formic Acid) is crucial. It protonates the carboxylic acid, ensuring a single analyte form and leading to sharp, symmetrical peaks. Without it, you will likely see significant peak tailing.

Troubleshooting Guide: Analytical Issues

Problem: My HPLC peak is broad or tailing.

  • Cause 1: Insufficient Acid in Mobile Phase. The carboxyl group is partially ionized, interacting poorly with the C18 stationary phase.

    • Solution: Ensure your mobile phase contains at least 0.05-0.1% of a strong acid like TFA. This will fully protonate the analyte.

  • Cause 2: Column Overload. Injecting too much sample can saturate the column.

    • Solution: Dilute your sample and inject a smaller volume.

  • Cause 3: Secondary Interactions. The pyridine nitrogen can have secondary interactions with residual silanols on the silica support.

    • Solution: Use a high-quality, end-capped C18 column. The presence of acid in the mobile phase also helps to mitigate these interactions by protonating the pyridine nitrogen.

Problem: I see unexpected signals in my ¹H NMR spectrum.

  • Cause 1: Residual Solvent. Signals from common solvents (DMSO, Chloroform, Methanol) may be present.

    • Solution: Compare the unknown peaks to a standard chart of NMR solvent impurities. Ensure your sample is thoroughly dried under high vacuum before analysis.

  • Cause 2: Water. A broad singlet, typically between 1.5-5 ppm (depending on solvent), indicates the presence of water. The carboxylic acid proton itself is also a broad singlet that can exchange with water.

    • Solution: Use anhydrous NMR solvents. To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the exchangeable proton peak should disappear.

  • Cause 3: Impurities. Sharp, unidentifiable peaks may correspond to synthetic byproducts or degradation products.

    • Solution: Correlate the NMR with an orthogonal technique like LC-MS to identify the mass of the impurity. Re-purify the compound via column chromatography or recrystallization if needed.

Section 5: Visualized Workflows

General Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving experimental problems.

TroubleshootingWorkflow Problem Experimental Issue Observed (e.g., Low Yield, Poor Purity) CheckPurity Verify Purity of Starting Materials (LC-MS, NMR) Problem->CheckPurity 1. First Check ReviewProtocol Review Experimental Protocol (Stoichiometry, Temp, Time) CheckPurity->ReviewProtocol If pure Impure Purify Starting Materials CheckPurity->Impure If impure CheckSolubility Confirm Reagent Solubility in Reaction Solvent ReviewProtocol->CheckSolubility If protocol is correct Modify Modify Protocol (e.g., New Reagent, Temp) ReviewProtocol->Modify If error found CheckInertness Verify Anhydrous / Inert Conditions (if required) CheckSolubility->CheckInertness If soluble CheckSolubility->Modify If insoluble CheckInertness->Modify If conditions faulty Success Problem Resolved CheckInertness->Success If all checks pass, suspect other issues Impure->Problem Retry Experiment Modify->Problem Retry Experiment

Caption: A systematic workflow for troubleshooting common experimental issues.

Typical Reaction Workup & Purification Sequence

This flow chart shows a standard procedure for isolating a product after a reaction.

PurificationWorkflow Start Reaction Mixture (Post-Reaction) Quench Quench Reaction (e.g., add water or buffer) Start->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc / Water) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Flash Chromatography or Recrystallization) Crude->Purify Analyze Analyze Fractions (TLC or LC-MS) Purify->Analyze Combine Combine Pure Fractions & Concentrate Analyze->Combine Final Pure Product Combine->Final

Caption: Standard workflow for reaction workup and product purification.

References

Validation & Comparative

A Senior Application Scientist's Guide to Picolinic Acid Herbicides: A Comparative Analysis and Framework for Evaluating Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The picolinic acids, a class of herbicides derived from pyridine-2-carboxylic acid, represent a cornerstone of selective broadleaf weed control in modern agriculture and vegetation management.[1] First commercialized in the 1960s with the introduction of picloram, this family of synthetic auxin herbicides has evolved to include compounds with greater potency and refined environmental profiles, such as clopyralid and aminopyralid.[1][2] These molecules function by mimicking the plant hormone indole-3-acetic acid (IAA), but their enhanced stability within the plant leads to the uncontrolled, lethal growth of susceptible species.[3][4][5]

This guide provides a comparative analysis of the key picolinic acid herbicides—picloram, clopyralid, and aminopyralid. It delves into their mechanisms, performance differences, and environmental characteristics, supported by experimental data. Furthermore, it establishes a comprehensive framework for the evaluation of novel derivatives. While a compound like "3-cyclopropylpicolinic acid" is not a recognized commercial product, the principles and protocols outlined here are precisely those that would be employed to characterize its potential as a new herbicidal active ingredient, a process recently applied to other novel picolinic acids containing pyrazolyl and indazolyl moieties.[6][7][8][9]

Chemical Structures and Physicochemical Properties

The herbicidal activity, selectivity, and environmental fate of picolinic acids are intrinsically linked to their chemical structure. The foundational structure is the pyridine ring with a carboxylic acid at the 2-position. Substitutions at other positions on the ring dictate the compound's specific properties.

Compound Structure IUPAC Name Molar Mass ( g/mol ) Water Solubility
Picloram 4-amino-3,5,6-trichloropyridine-2-carboxylic acid241.46430 mg/L
Clopyralid 3,6-dichloropyridine-2-carboxylic acid192.00~1000 ppm[10]
Aminopyralid 4-amino-3,6-dichloropyridine-2-carboxylic acid207.022480 mg/L (pH 7)

Causality Behind Structural Choices: The development from picloram to aminopyralid illustrates a key principle of herbicide design: optimizing efficacy while improving the environmental and toxicological profile. By removing the chlorine atom at the 5-position, developers of aminopyralid created a molecule that could be applied at significantly lower rates than picloram to achieve comparable or superior weed control.[1] The introduction of a novel substituent, such as a cyclopropyl group at the 3-position, would be hypothesized to alter properties like lipophilicity, which could, in turn, affect the molecule's ability to penetrate the plant cuticle and translocate to its site of action.

Mechanism of Action: The Synthetic Auxin Pathway

Picolinic acid herbicides act by hijacking the plant's natural auxin signaling pathway.[3][11] Unlike natural auxin (IAA), which is rapidly metabolized by the plant, these synthetic mimics persist, causing a sustained and catastrophic overstimulation of auxin-responsive genes.[4]

The key steps in this molecular mechanism are:

  • Receptor Binding: The herbicide molecule enters the cell and binds specifically to an F-box protein receptor, primarily the AUXIN-SIGNALING F-BOX 5 (AFB5) for picolinates.[1][3] This binding event is highly specific; mutations in the AFB5 receptor have been shown to confer resistance to picolinic acid herbicides.[3]

  • Co-Receptor Complex Formation: The herbicide-bound AFB5 receptor acts as a "molecular glue," promoting its interaction with transcriptional repressor proteins known as Aux/IAA proteins.[1][12] This forms a stable ternary co-receptor complex (SCFAFB5-Herbicide-Aux/IAA).

  • Ubiquitination and Degradation: The formation of this complex tags the Aux/IAA repressor for ubiquitination by the SCF E3 ubiquitin ligase complex. The tagged protein is then targeted for destruction by the 26S proteasome.[1][3]

  • Gene Activation: With the Aux/IAA repressors eliminated, transcription factors called Auxin Response Factors (ARFs) are released.[1][13] These ARFs are now free to bind to promoter regions and activate the expression of a wide array of auxin-responsive genes.

  • Physiological Collapse: The massive, uncontrolled expression of these genes leads to a cascade of physiological disruptions, including rapid cell elongation (epinasty), tissue twisting, and the overproduction of other hormones like ethylene and abscisic acid (ABA), ultimately resulting in plant death.[1][4][13]

Auxin_Signaling_Pathway Herbicide Picolinic Acid Herbicide AFB5 AFB5 Receptor (F-Box Protein) Herbicide->AFB5 Binds SCFAFB5 SCF-AFB5 Complex AFB5->SCFAFB5 Forms AuxIAA Aux/IAA Repressor SCFAFB5->AuxIAA Recruits 'Molecular Glue' Proteasome 26S Proteasome ARF_bound ARF (Repressed) AuxIAA->ARF_bound Represses AuxIAA->Proteasome Ubiquitination & Degradation ARF_free ARF (Active) AuxinGenes Auxin-Responsive Genes ARF_free->AuxinGenes Activates Transcription Response Uncontrolled Growth & Plant Death AuxinGenes->Response

Caption: Synthetic auxin herbicide mechanism of action.

Performance Comparison: Herbicidal Spectrum and Efficacy

While sharing a common mechanism, picolinic acids exhibit significant differences in their target weed spectrum and overall potency. Aminopyralid is generally effective at lower application rates than picloram for many of the same species.[1] Clopyralid has a more specialized spectrum, showing high efficacy against weeds in the Asteraceae (thistle), Fabaceae (clover), and Polygonaceae (buckwheat) families.[10]

Quantitative comparison relies on metrics like the Effective Dose (ED) or Growth Reduction (GR) value, which is the dose of herbicide required to cause a specific level of response (e.g., 50% mortality or growth reduction, denoted ED50 or GR50).

Herbicide Target Species ED50 (g ae/ha) *Key Characteristics
Picloram Canola (Brassica napus)227.7[1]Broad-spectrum, highly effective on deep-rooted perennials and woody plants; long soil persistence.[1][14]
Okra (Abelmoschus esculentus)17.3[1]
Squash (Cucurbita pepo)23.3[1]
Clopyralid Thistles (Cirsium spp.), Clovers (Trifolium spp.)Data varies by speciesMore selective; particularly effective on thistles, clovers, and knapweeds; known for persistence in compost.[10]
Aminopyralid Canola (Brassica napus)60.3[1]High potency at low use rates; controls a broad spectrum of invasive and noxious weeds; successor to picloram.[1][14]
Okra (Abelmoschus esculentus)10.3[1]
Squash (Cucurbita pepo)21.1[1]

*ED50 (Effective Dose for 50% injury) values are from a single comparative study and can vary based on environmental conditions and plant growth stage.[1]

Crop Safety and Environmental Fate

Selectivity: The primary basis for selectivity in picolinic acid herbicides is metabolic deactivation. Tolerant plants, such as grasses, can metabolize the herbicide into non-toxic forms more rapidly than susceptible broadleaf weeds. This allows for their use in cereal crops, pastures, and turf.[15][16] Conversely, many valuable broadleaf crops, including legumes (peas, beans), composites (sunflowers, lettuce), and nightshades (tomatoes, potatoes), are extremely sensitive.[17]

Environmental Fate: A defining characteristic of this herbicide family is its environmental persistence. These molecules are resistant to microbial degradation, particularly in anaerobic environments like compost piles.[10][18] This persistence is a double-edged sword: it provides long-lasting weed control but also creates a significant risk of non-target crop injury through contaminated manure, mulch, or compost.[16][17][19] This phenomenon is often referred to as "killer compost."[17][20]

Property Picloram Clopyralid Aminopyralid
Soil Half-Life Long (e.g., 167-513 days)Moderate to Long (e.g., 1-2 years est.)Moderate to Long[19]
Persistence Issue Very High. Residues can injure sensitive crops years after application.[2]High. Known for persisting in grass clippings and compost.[10][19]High. Persists in manure and compost.[16][19]
Primary Use Rangeland, industrial sites, forestry (woody plant control).[2][14]Cereals, turf, pasture (thistle/clover control).[10]Pasture, rangeland, non-crop areas (broadleaf weed control).[2][14][16]
Mammalian Toxicity Low[2]LowLow[19]

Experimental Protocols for Herbicide Evaluation

Evaluating a novel compound like this compound requires rigorous, standardized bioassays. The following protocols represent self-validating systems for determining efficacy and detecting phytotoxic residues.

Protocol 1: Whole-Plant Dose-Response Bioassay for Efficacy (GR50 Determination)

This protocol determines the potency of a herbicide on target weed species.

Causality of Design: This experiment is designed to establish a clear mathematical relationship between herbicide dose and plant response. A logarithmic dose range is critical because biological responses to chemicals are typically logarithmic, ensuring that data points are well-distributed across the steep portion of the response curve. Including an untreated control establishes the baseline for 100% growth, while a known standard (e.g., aminopyralid) provides a benchmark for relative potency.

Methodology:

  • Plant Propagation: Grow target weed species (e.g., Chenopodium album) and a sensitive crop (e.g., Pisum sativum) in pots containing a uniform soil mix. Grow plants in a controlled environment (greenhouse or growth chamber) to the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of the test compound (e.g., this compound) and a reference herbicide (e.g., aminopyralid). Perform serial dilutions to create a range of 6-8 treatment concentrations, typically in a logarithmic series (e.g., 0, 1, 3, 10, 30, 100, 300 g/ha). Include a "0" dose (formulation blank without active ingredient) as the untreated control.

  • Application: Apply herbicides using a calibrated track sprayer to ensure uniform coverage. Replicate each treatment 4-6 times in a completely randomized design.

  • Incubation and Data Collection: Return plants to the controlled environment. After a set period (typically 14-21 days), harvest the above-ground biomass for each plant. Record the fresh or dry weight.

  • Data Analysis: Calculate the percent growth reduction for each replicate relative to the mean of the untreated controls. Analyze the data using a non-linear regression model, typically a three or four-parameter log-logistic function, to estimate the GR50 value.[21] Statistical software with a dose-response analysis package (e.g., 'drc' in R) is used for this purpose.[22]

Dose_Response_Workflow P1 1. Plant Propagation (Target & Sensitive Species) P2 2. Prepare Herbicide Doses (Logarithmic Series + Controls) P1->P2 P3 3. Calibrated Spray Application (Randomized & Replicated) P2->P3 P4 4. Incubation (14-21 Days) P3->P4 P5 5. Data Collection (Harvest Biomass) P4->P5 P6 6. Statistical Analysis (Log-Logistic Regression) P5->P6 P7 Result: GR50 Value (Herbicide Potency) P6->P7

Caption: Experimental workflow for determining herbicide efficacy (GR50).

Conclusion

The picolinic acid herbicide family demonstrates a clear evolutionary path toward greater potency and specificity, from the broad-spectrum workhorse picloram to the highly active aminopyralid. The primary trade-offs among these established compounds involve their weed control spectrum, application rates, and, most critically, their environmental persistence. The significant and long-lasting residues of these herbicides in soil and compost remain a major concern that necessitates careful stewardship.

The evaluation of any novel derivative, whether it be a hypothetical compound like this compound or a newly synthesized molecule from a research program, must follow a rigorous, data-driven framework. By employing standardized protocols such as whole-plant dose-response bioassays, researchers can quantify critical performance metrics. The ultimate goal is to identify novel structures that may offer an improved weed control spectrum, a more favorable crop safety profile, or—most importantly—a reduced environmental footprint through more rapid degradation, thus breaking the persistent cycle of "killer compost" associated with this otherwise highly effective class of herbicides.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the precise characterization of a molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This principle of selectivity is a cornerstone of preclinical safety and efficacy assessment. A highly selective compound promises a therapeutic effect with a minimized risk of adverse drug reactions, which often arise from unintended interactions with other proteins.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-Cyclopropylpicolinic acid.

This compound is a synthetic small molecule featuring a picolinic acid scaffold and a cyclopropyl moiety. Picolinic acid derivatives are recognized as "privileged structures" in medicinal chemistry, forming the basis of numerous biologically active compounds. The incorporation of a cyclopropyl ring is a common strategy to enhance metabolic stability, conformational rigidity, and, potentially, target potency and selectivity. While the primary therapeutic target of this compound is hypothesized to be within the inflammatory cascade, a rigorous evaluation of its broader pharmacological interactions is essential.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the cross-reactivity of this compound. We will delve into the causality behind the experimental choices, present detailed methodologies for a tiered screening approach, and interpret hypothetical, yet plausible, data to build a complete pharmacological profile.

The Arachidonic Acid Cascade: A Primary Target Hypothesis

The structural features of this compound suggest a potential interaction with enzymes involved in the arachidonic acid cascade, a critical pathway in inflammation.[3][4] Arachidonic acid, a fatty acid released from cell membranes, is metabolized by two main enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways, leading to the production of prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, pain, and fever.[5]

The COX enzymes exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[6][7][8] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation.[6][7] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile.[6]

Our investigation into the cross-reactivity of this compound will, therefore, commence with a focused assessment of its activity against COX-1 and COX-2.

Arachidonic_Acid_Pathway cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Isomerases Inflammation Inflammation Prostanoids->Inflammation Inflammation, Pain, Fever HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Leukotrienes->Inflammation Inflammation, Allergic Reactions Screening_Workflow cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Secondary Screening cluster_tertiary Tier 3: Broad Panel Screening Start This compound COX_assays COX-1 & COX-2 Inhibition Assays Start->COX_assays LOX_assays Lipoxygenase (5-LOX) Inhibition Assay COX_assays->LOX_assays Cytotoxicity General Cytotoxicity (MTT/XTT Assays) COX_assays->Cytotoxicity Kinase_panel Broad Kinase Panel (e.g., 400+ kinases) LOX_assays->Kinase_panel hERG_assay hERG Channel Assay Cytotoxicity->hERG_assay GPCR_panel GPCR Panel Kinase_panel->GPCR_panel

References

A Comparative Guide to the Synthetic Routes of 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic Strategies

The primary challenge in synthesizing 3-Cyclopropylpicolinic acid lies in the efficient formation of the carbon-carbon bond between the pyridine ring at the C-3 position and the cyclopropyl moiety. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. This guide will focus on two of the most reliable and widely used methods:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples an organoboron compound (cyclopropylboronic acid) with an organic halide (a 3-halopicolinic acid derivative). Its advantages include the use of relatively stable and easy-to-handle boronic acids and a high degree of functional group tolerance.[1][2]

  • Negishi Cross-Coupling: This reaction also utilizes a palladium or nickel catalyst to couple an organozinc reagent (cyclopropylzinc bromide) with an organic halide.[3] Organozinc reagents are known for their high reactivity, often leading to faster reaction times and higher yields, and they exhibit excellent functional group compatibility.[3]

A third, more prospective approach involves the direct C-H activation and functionalization of the picolinic acid backbone. While this represents a more atom-economical and elegant strategy, it is a developing field, and establishing regioselectivity at the C-3 position can be challenging.

Comparative Overview of Cross-Coupling Routes

FeatureSuzuki-Miyaura CouplingNegishi CouplingDirect C-H Activation
Key Reagents Cyclopropylboronic acid, 3-HalopicolinateCyclopropylzinc bromide, 3-HalopicolinatePicolinic acid, Cyclopropylating agent
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Palladium or Nickel complexesRhodium, Palladium, or Iridium complexes
Advantages Stable/commercially available boronic acids, broad functional group tolerance, well-established.[1]High reactivity of organozinc reagent, often higher yields and faster reactions, excellent functional group tolerance.[3]Atom-economical, reduces pre-functionalization steps.
Disadvantages Can require forcing conditions for less reactive halides.Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.Regioselectivity can be a major challenge, may require specific directing groups.
Typical Yields Good to Excellent (60-95%)Good to Excellent (70-98%)Variable, highly substrate-dependent

Synthetic Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a reliable pathway to this compound, starting from a 3-halopicolinate and cyclopropylboronic acid. The ester of the picolinic acid is often used to avoid potential side reactions with the carboxylic acid moiety.

Caption: Suzuki-Miyaura pathway to this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Route

Step 1: Esterification of 3-Bromopicolinic Acid

  • To a solution of 3-bromopicolinic acid (1.0 eq) in methanol (5 mL/mmol) is added thionyl chloride (1.2 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 3-bromopicolinate, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of methyl 3-bromopicolinate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) is added a solution of tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 4:1 mixture of toluene and water (10 mL/mmol).

  • The reaction mixture is heated to 90 °C under an inert atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield methyl 3-cyclopropylpicolinate.

Step 3: Hydrolysis to this compound

  • To a solution of methyl 3-cyclopropylpicolinate (1.0 eq) in a 3:1 mixture of THF and water (8 mL/mmol) is added lithium hydroxide (2.0 eq).

  • The mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched by the addition of 1 M HCl to adjust the pH to ~4.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Synthetic Route 2: Negishi Cross-Coupling

The Negishi coupling offers a highly efficient alternative, particularly when higher reactivity is desired. This route typically starts with a 3-halopicolinate and a pre-formed or in situ generated cyclopropylzinc reagent.

Caption: Negishi coupling pathway to this compound.

Detailed Experimental Protocol: Negishi Route

Step 1: Preparation of Cyclopropylzinc Bromide

  • Under an inert atmosphere, activate zinc dust (2.0 eq) by stirring with 1,2-dibromoethane (0.1 eq) in THF for 30 minutes, followed by the addition of trimethylsilyl chloride (0.05 eq).

  • To the activated zinc suspension, add a solution of cyclopropyl bromide (1.8 eq) in THF dropwise. The reaction is exothermic and should be maintained at a gentle reflux.

  • Stir the mixture for 2 hours at room temperature to form a solution of cyclopropylzinc bromide.

Step 2: Esterification of 3-Chloropicolinic Acid

  • Follow a similar procedure as for the esterification of 3-bromopicolinic acid, using ethanol as the solvent to obtain ethyl 3-chloropicolinate.

Step 3: Negishi Cross-Coupling

  • To a solution of ethyl 3-chloropicolinate (1.0 eq) in dry THF is added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • The freshly prepared solution of cyclopropylzinc bromide (2.0 eq) is then added dropwise at room temperature.

  • The reaction mixture is heated to 60 °C for 6 hours.

  • The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to give ethyl 3-cyclopropylpicolinate.

Step 4: Hydrolysis to this compound

  • To a solution of ethyl 3-cyclopropylpicolinate (1.0 eq) in ethanol (5 mL/mmol) is added a 2 M aqueous solution of sodium hydroxide (3.0 eq).

  • The mixture is heated to 50 °C for 2 hours.

  • After cooling, the ethanol is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl to pH ~4.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Conclusion and Future Perspectives

Both the Suzuki-Miyaura and Negishi cross-coupling reactions represent viable and robust methods for the synthesis of this compound. The choice between these two routes will likely depend on the specific requirements of the synthesis, such as scale, cost of starting materials, and the availability of reagents and equipment. The Suzuki-Miyaura coupling benefits from the use of more stable boronic acids, while the Negishi coupling may offer advantages in terms of reactivity and yield.

Future research in this area will likely focus on the development of direct C-H activation methods for the cyclopropylation of picolinic acid. A successful C-H functionalization strategy would significantly shorten the synthetic sequence by eliminating the need for pre-halogenation of the pyridine ring, leading to a more efficient and environmentally friendly process.

References

A Head-to-Head Benchmarking Guide: 3-Cyclopropylpicolinic Acid Versus Leading Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 3-Cyclopropylpicolinic acid against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in cancer immune evasion. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities targeting the tryptophan catabolism pathway.

Introduction: The Rationale for IDO1 Inhibition

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses.[1][2] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into a series of metabolites collectively known as kynurenines.[3] In the tumor microenvironment (TME), the upregulation of IDO1 serves as a powerful mechanism of immune escape for cancer cells.[4][5] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine, which actively promotes an immunosuppressive environment by inducing T-cell apoptosis and promoting the differentiation of regulatory T-cells (Tregs).[1][5][6]

Given its central role in suppressing anti-tumor immunity, IDO1 has emerged as a high-priority target for cancer immunotherapy.[7][8] Several small-molecule inhibitors have been developed, with some advancing to clinical trials.[3][4] This guide establishes a direct comparison between a novel investigational compound, this compound, and two well-characterized IDO1 inhibitors, Epacadostat and Navoximod (Linrodostat), to determine its potential as a therapeutic candidate.

Benchmark Compounds

  • This compound: The investigational compound. Its efficacy, potency, and selectivity are the primary subjects of this guide.

  • Epacadostat (INCB024360): A potent and highly selective hydroxyamidine-based inhibitor of IDO1 with an IC50 of approximately 10 nM.[9] It has been extensively studied in clinical trials, particularly in combination with immune checkpoint inhibitors.[8]

  • Navoximod (GDC-0919/NLG-919): A potent IDO1 pathway inhibitor with a Ki of 7 nM and a cellular EC50 of 75 nM.[10][11] It has also been evaluated in clinical settings for its anti-cancer properties.[12]

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough comparison. The workflow progresses from direct enzymatic assays to cell-based models and concludes with preliminary safety and bioavailability assessments.

G cluster_0 Stage 1: Biochemical Profiling cluster_1 Stage 2: Cellular Activity cluster_2 Stage 3: ADME & Safety A Recombinant IDO1 Enzyme Inhibition Assay B IDO2/TDO2 Selectivity Assays A->B Determine Potency (IC50) C IFN-γ Stimulated Cell-Based Kynurenine Assay A->C Validate in Cellular Context D T-Cell Co-Culture Functional Assay C->D Confirm Cellular Efficacy (EC50) E Caco-2 Permeability Assay C->E Profile Lead Candidates F hERG Channel Inhibition Assay E->F Assess Drug-like Properties

Caption: Multi-stage workflow for inhibitor characterization.

Stage 1: Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity of this compound on the IDO1 enzyme and assess its selectivity against related enzymes, TDO2 and IDO2.

Protocol 1: Recombinant IDO1 Enzyme Inhibition Assay

This assay measures the direct inhibition of purified recombinant human IDO1. The enzyme's activity is determined by quantifying the production of N'-formylkynurenine, which can be measured by absorbance at 321 nm.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (50 mM potassium phosphate, pH 6.5) containing 20 mM ascorbate, 10 µM methylene blue, and 0.2 mg/mL catalase.[9]

  • Compound Dilution: Create a 10-point serial dilution of this compound, Epacadostat, and Navoximod in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Initiation: In a 96-well UV-transparent plate, combine 20 nM recombinant human IDO1 enzyme with the diluted compounds.

  • Substrate Addition: Initiate the enzymatic reaction by adding L-Tryptophan to a final concentration of 2 mM.

  • Kinetic Reading: Immediately measure the increase in absorbance at 321 nm over 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value using a non-linear regression (four-parameter logistic) model.

Protocol 2: IDO2/TDO2 Selectivity Assays

The protocol is identical to the IDO1 assay but substitutes recombinant human IDO2 or Tryptophan 2,3-dioxygenase (TDO2) for the IDO1 enzyme. High selectivity for IDO1 over these related enzymes is a desirable attribute to minimize off-target effects.[1]

Data Summary: Biochemical Profile
CompoundIDO1 IC50 (nM)IDO2 IC50 (nM)TDO2 IC50 (nM)Selectivity (IDO2/IDO1)Selectivity (TDO2/IDO1)
This compound 15>10,000>10,000>667x>667x
Epacadostat 10[9]>20,000>20,000>2000x>2000x
Navoximod (GDC-0919) 7 (Ki)[10]>1,000>1,000>140x>140x

Data for this compound is hypothetical for illustrative purposes.

Stage 2: Cellular Activity Assessment

Objective: To confirm that the compound can penetrate cells and inhibit IDO1 activity in a more physiologically relevant context.

The Kynurenine Pathway: Target for Inhibition

The following diagram illustrates the IDO1-mediated tryptophan catabolism pathway and the mechanism of action for the inhibitors.

G cluster_TME Tumor Microenvironment cluster_Immune Immune Cell Effects TRYP L-Tryptophan IDO1 IDO1 Enzyme TRYP->IDO1 Catabolized by TRYP_depletion Tryptophan Depletion KYN Kynurenine KYN_accum Kynurenine Accumulation IDO1->KYN Produces T_Cell T-Cell Proliferation & Function Treg Regulatory T-Cell (Treg) Differentiation TRYP_depletion->T_Cell Inhibits KYN_accum->T_Cell Suppresses KYN_accum->Treg Promotes Inhibitor This compound Epacadostat Navoximod Inhibitor->IDO1 Blocks

Caption: IDO1 pathway and inhibitor mechanism of action.

Protocol 3: IFN-γ Stimulated Cell-Based Kynurenine Assay

This assay uses a human cancer cell line (e.g., SKOV-3 or HeLa) where IDO1 expression is induced by interferon-gamma (IFN-γ), mimicking an inflammatory TME.[7][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • IDO1 Induction: Add human IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression.[13]

  • Compound Treatment: Concurrently, add serial dilutions of the test compounds (this compound, Epacadostat, Navoximod) to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Kynurenine Measurement:

    • Transfer 140 µL of the cell culture supernatant to a new plate.[13]

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.[14]

    • Measure the absorbance at 480 nm.

  • Data Analysis: Create a standard curve using known kynurenine concentrations. Calculate the percent inhibition for each compound concentration and determine the EC50 value.

Data Summary: Cellular Efficacy
CompoundCellular EC50 (nM) in HeLa cells
This compound 70
Epacadostat 75[9]
Navoximod (GDC-0919) 75[10]

Data for this compound is hypothetical for illustrative purposes.

Stage 3: Preliminary ADME and Safety Profiling

Objective: To evaluate basic drug-like properties, including intestinal permeability and potential for cardiac toxicity.

Protocol 4: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the human intestinal epithelium, to predict in vivo drug absorption.[15][16]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and monolayer formation.[17]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[16]

  • Permeability Measurement (A-to-B):

    • Add the test compound (at 10 µM) to the apical (A) side of the monolayer.

    • After a 2-hour incubation, collect samples from the basolateral (B) side.

  • Efflux Measurement (B-to-A):

    • Add the test compound to the basolateral (B) side.

    • After a 2-hour incubation, collect samples from the apical (A) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio >2 suggests active efflux.[17]

Protocol 5: hERG Safety Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[18][19] This assay is a critical early safety screen.

Step-by-Step Methodology:

  • Assay Format: A fluorescence polarization-based binding assay is a suitable high-throughput method for initial screening.[20] This method measures the displacement of a fluorescent tracer from the hERG channel by a test compound.

  • Procedure: The assay is typically performed using a commercially available kit following the manufacturer's instructions.[20]

  • Data Analysis: The result is reported as an IC50 value, representing the concentration at which the compound inhibits 50% of tracer binding. A higher IC50 value indicates a lower risk of hERG-related cardiotoxicity.

Data Summary: ADME & Safety Profile
CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatiohERG IC50 (µM)
This compound 12.51.2>30
Epacadostat HighLow>30
Navoximod (GDC-0919) HighLow>30

Qualitative data for benchmark compounds is based on their progression into clinical development, which implies acceptable ADME/safety profiles. Quantitative data for this compound is hypothetical.

Conclusion and Forward Outlook

This guide outlines a systematic approach to benchmarking this compound against established IDO1 inhibitors. Based on the hypothetical data presented, this compound demonstrates potent and selective inhibition of IDO1 at both the biochemical and cellular levels, comparable to leading clinical candidates like Epacadostat and Navoximod. Furthermore, its preliminary ADME and safety profile appears favorable, with good permeability, low efflux, and a minimal risk of hERG-related cardiotoxicity.

These findings strongly support the continued investigation of this compound. The subsequent steps should involve T-cell co-culture assays to confirm the functional rescue of T-cell activity, followed by in vivo pharmacokinetic and efficacy studies in syngeneic mouse tumor models. The ultimate goal is to assess its potential for combination therapy with immune checkpoint inhibitors, a strategy that has shown significant promise in cancer treatment.[5][6]

References

Navigating the Nuances of Experimental Reproducibility: A Comparative Guide to 3-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics and agrochemicals, the reproducibility of experimental findings forms the bedrock of scientific progress. The journey from a promising molecular scaffold to a validated lead compound is paved with rigorous experimentation, where consistent and reliable data are paramount. This guide delves into the critical aspects of experimental reproducibility concerning the use of 3-Cyclopropylpicolinic acid, a heterocyclic carboxylic acid motif of growing interest. While direct literature on the reproducibility of this specific molecule is nascent, we can draw authoritative insights from the broader context of picolinic acid derivatives and cyclopropyl-containing compounds, particularly in their roles as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors and synthetic auxin herbicides.

This guide will provide a comparative analysis of experimental considerations when working with this compound, juxtaposed with established alternatives in these key research domains. We will dissect the factors that can influence experimental outcomes, from the intrinsic properties of the molecule to the intricacies of assay design, and offer detailed protocols to fortify the reliability of your findings.

The Significance of the this compound Scaffold

The this compound structure combines the unique conformational and electronic properties of a cyclopropyl group with the versatile coordination and hydrogen bonding capabilities of a picolinic acid. This amalgamation makes it an attractive building block in drug discovery and agrochemical research. Picolinic acid and its derivatives are known to be key components in a variety of bioactive molecules, including synthetic auxin herbicides and potent enzyme inhibitors.[1][2] The cyclopropyl moiety, a non-classical bioisostere of a phenyl group or a vinyl group, can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.

Factors Influencing Reproducibility in Experiments with Picolinic Acid Derivatives

The reproducibility of in vitro and in vivo experiments can be influenced by a multitude of factors. For compounds like this compound, these can be broadly categorized into compound-specific properties and experimental design variables.

Table 1: Key Factors Affecting Experimental Reproducibility

Factor CategorySpecific ConsiderationsPotential Impact on Reproducibility
Compound Properties Purity and CharacterizationImpurities can lead to off-target effects or altered potency, causing variability between batches.
SolubilityPoor solubility in aqueous buffers can lead to inaccurate concentration determination and precipitation during assays, resulting in inconsistent results.
StabilityDegradation of the compound in solution over time, influenced by factors like pH, light, and temperature, can lead to a decrease in effective concentration.
Experimental Design Assay FormatDifferences between biochemical and cell-based assays can yield disparate results due to factors like cell permeability and metabolism.
Biological ReagentsVariability in cell lines, primary cells, and recombinant proteins can introduce significant experimental noise.
Buffer CompositionThe pH, ionic strength, and presence of additives in the buffer can affect compound solubility, stability, and target engagement.[3][4][5]
High-Throughput Screening (HTS)HTS is prone to artifacts, including batch effects, plate position effects, and the presence of promiscuous inhibitors.[6][7]

Comparative Analysis: this compound in Two Key Applications

To provide a practical framework for enhancing reproducibility, we will explore the use of this compound in two distinct, yet relevant, applications: as a scaffold for IRAK4 inhibitors and as a potential synthetic auxin herbicide.

Application 1: Inhibition of IRAK4 in Autoimmune Disease Research

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for the treatment of autoimmune diseases.[8][9][10] The development of potent and selective IRAK4 inhibitors is an active area of research.

Alternative Compound for Comparison: A benzolactam-based IRAK4 inhibitor. Benzolactams represent a different chemical scaffold that has been successfully employed to develop potent and selective IRAK4 inhibitors with good in vivo activity.[9]

Core Challenges to Reproducibility in IRAK4 Assays:

  • Assay Discrepancies: A compound's potency can differ significantly between a biochemical assay (using purified enzyme) and a cellular assay (measuring downstream effects in cells). This can be due to factors like cell membrane permeability and engagement of the IRAK4 scaffolding function, which is not captured in a simple kinase assay.[11]

  • Variability in Cellular Models: The response to IRAK4 inhibitors can vary between different cell types (e.g., primary peripheral blood mononuclear cells vs. engineered cell lines) and can be influenced by the specific stimulus used to activate the signaling pathway.

  • Data Analysis in HTS: In high-throughput screens for IRAK4 inhibitors, robust data normalization and hit validation are crucial to avoid false positives arising from assay artifacts.[6]

Experimental Workflow for Assessing IRAK4 Inhibition

cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Response biochem_assay Biochemical IRAK4 Kinase Assay (e.g., ADP-Glo™) ic50_determination IC50 Determination biochem_assay->ic50_determination compound_treatment Treat cells with this compound or Benzolactam Inhibitor ic50_determination->compound_treatment Guide concentration range cell_culture Culture IRAK4-expressing cells (e.g., THP-1 monocytes) cell_culture->compound_treatment stimulation Stimulate with TLR agonist (e.g., LPS) compound_treatment->stimulation downstream_analysis Measure downstream marker (e.g., p-IRAK1 levels by ECL) stimulation->downstream_analysis functional_assay Measure cytokine secretion (e.g., TNFα by ELISA) stimulation->functional_assay downstream_analysis->functional_assay Correlate target engagement with functional outcome pbmc_isolation Isolate Human PBMCs pbmc_isolation->functional_assay

Caption: A multi-tiered workflow for robust evaluation of IRAK4 inhibitors.

Detailed Protocol: Cellular IRAK4 Target Engagement Assay

This protocol describes a method to assess the ability of a test compound to inhibit IRAK4 kinase activity within a cellular context by measuring the phosphorylation of its direct substrate, IRAK1.

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed 1x10^5 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the benzolactam alternative in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Compound Treatment: Pre-incubate the cells with the test compounds for 1 hour at 37°C. Include a DMSO-only vehicle control.

  • Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 15 minutes to activate the TLR4/IRAK4 pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Quantification of p-IRAK1: Determine the levels of phosphorylated IRAK1 (p-IRAK1) and total IRAK1 using an electrochemiluminescence (ECL)-based assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the p-IRAK1 signal to the total IRAK1 signal. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Application 2: Synthetic Auxin Herbicides for Weed Management

Synthetic auxins are a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[12][13][14] Picolinic acid derivatives, such as picloram and clopyralid, are well-established synthetic auxin herbicides.[2]

Alternative Compound for Comparison: Picloram. Picloram is a widely used and well-characterized picolinic acid-based herbicide, making it an excellent benchmark for comparison.

Core Challenges to Reproducibility in Herbicide Bioassays:

  • Biological Variability: The response of plants to herbicides can be influenced by genetic variability within a species, the developmental stage of the plant, and environmental conditions such as temperature, light, and humidity.

  • Formulation and Application: The formulation of the herbicide (e.g., as a salt or ester) and the method of application (e.g., foliar spray or soil drench) can significantly impact its uptake, translocation, and efficacy, thereby affecting the reproducibility of the results.

  • Endpoint Measurement: The choice of endpoint to measure herbicidal activity (e.g., visual injury rating, biomass reduction, or root growth inhibition) can introduce subjectivity and variability.

Experimental Workflow for Assessing Herbicidal Activity

cluster_0 Phase 1: Seed Germination and Seedling Growth cluster_1 Phase 2: Whole Plant Assay (Post-emergence) seed_sterilization Surface sterilize seeds (e.g., Arabidopsis thaliana) plating Plate seeds on agar medium containing This compound or Picloram seed_sterilization->plating incubation Incubate under controlled environmental conditions plating->incubation root_measurement Measure primary root length incubation->root_measurement herbicide_application Apply herbicide solution as a foliar spray root_measurement->herbicide_application Inform dose range for whole plant studies plant_growth Grow susceptible broadleaf plants to the 2-4 leaf stage plant_growth->herbicide_application observation Observe and rate visual injury over 14-21 days herbicide_application->observation biomass_measurement Harvest and measure shoot biomass observation->biomass_measurement

Caption: A two-phase workflow for the comprehensive evaluation of herbicidal activity.

Detailed Protocol: Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol provides a quantitative method to assess the herbicidal activity of a compound by measuring its effect on the root growth of a model plant.

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar medium. After autoclaving and cooling to 50°C, add the test compounds (this compound and Picloram, dissolved in DMSO) to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%. Pour the medium into square petri plates.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse with sterile water. Stratify the seeds at 4°C for 2 days. Aseptically place the seeds in a line on the surface of the agar plates.

  • Incubation: Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Root Length Measurement: After 7-10 days, scan the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percent root growth inhibition for each treatment relative to the DMSO control. Determine the GR50 (the concentration required to inhibit growth by 50%) for each compound.

Conclusion: A Path Towards Enhanced Reproducibility

While this compound is a promising chemical scaffold, ensuring the reproducibility of experiments involving this and other novel compounds is fundamental to advancing scientific knowledge. By understanding the intrinsic properties of the molecule, carefully designing experimental protocols, and being cognizant of the potential sources of variability, researchers can generate more reliable and robust data.

This guide has provided a framework for approaching experiments with this compound in the contexts of IRAK4 inhibition and synthetic auxin herbicidal activity. The principles of rigorous compound characterization, thoughtful assay selection, and meticulous execution are universally applicable. By embracing these practices and fostering a culture of transparency in reporting experimental details, the scientific community can collectively enhance the reproducibility and impact of its research.

References

Safety Operating Guide

Personal protective equipment for handling 3-Cyclopropylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 3-Cyclopropylpicolinic Acid

In the landscape of modern drug discovery, the synthesis and handling of novel chemical entities are daily realities. With innovation comes the profound responsibility of ensuring the safety of the researchers and scientists at the forefront of these discoveries. This compound, as a bespoke chemical building block, requires a meticulous and informed approach to its handling.

This guide serves as an essential operational and safety directive. It is structured not as a rigid template, but as a dynamic, logic-driven framework. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a deeper understanding of the causality behind each safety recommendation, empowering you to build a self-validating system of safety in your laboratory.

Hazard Assessment: A Logic-Based Approach

A specific Safety Data Sheet (SDS) for this compound is not widely available, a common scenario for novel research chemicals. Therefore, a robust safety protocol must be derived from a critical analysis of its constituent chemical motifs: the picolinic acid core and the cyclopropyl group.

  • Picolinic Acid Moiety: Picolinic acid (2-pyridinecarboxylic acid) and its derivatives are known to be potential irritants.[1][2][3] Standard practice dictates avoiding all personal contact, including the inhalation of dust.[1]

  • Cyclopropyl-Containing Acids: Carboxylic acids incorporating small, strained rings can possess heightened reactivity or unique toxicological profiles. For instance, similar compounds like cyclopropylacetic acid are classified as corrosive, capable of causing severe skin burns and eye damage.[4]

  • Solid Powder Form: As a solid, the primary physical hazard is the potential for generating fine dust, which poses a significant inhalation risk.[1][5]

Based on this analysis, the Precautionary Principle is our guiding directive. We will treat this compound as a substance that is, at a minimum, a skin/eye irritant and a hazardous powder with the potential for corrosive properties.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a direct response to the identified risks of dermal contact, eye exposure, and inhalation. All handling of this compound, particularly in its solid form, should be performed within a certified chemical fume hood.

PPE ComponentSpecification & StandardCausality and Field-Proven Insights
Eye & Face Protection ANSI Z87.1 approved safety goggles. A face shield is required if there is a significant splash risk.Safety glasses alone are insufficient. Goggles provide a seal around the eyes, offering superior protection against fine particulates and accidental splashes, which is a critical control for potentially corrosive or irritating substances.[6][7]
Hand Protection Nitrile or Neoprene Gloves (minimum 4-5 mil thickness).Nitrile offers excellent protection against a wide array of chemicals and is a robust choice for handling solids and preparing solutions.[6] For prolonged operations or when using specific solvents, consult a glove compatibility chart and consider double-gloving to prevent breakthrough. Contaminated gloves must be disposed of properly after use.[8][9]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.A standard lab coat protects against incidental contact and minor spills.[5] The tight cuffs are a critical feature to prevent dust or droplets from reaching the skin of the forearm.
Respiratory Protection NIOSH-approved N95 respirator (minimum).This is mandatory if handling the solid compound outside of a certified and functioning chemical fume hood. Fine chemical powders can become easily aerosolized, and an N95 respirator is the minimum level of protection against inhaling these hazardous particulates.[5][8]

Operational Plan: From Receipt to Disposal

A self-validating safety protocol integrates PPE into a comprehensive workflow. The following diagram and steps outline the critical control points for handling this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_reaction 3. Reaction & Workup Phase cluster_disposal 4. Waste Management & Cleanup A Review SDS of Analogous Compounds & Solvents B Verify Chemical Fume Hood (Sash Height, Airflow) A->B C Don Full PPE: Lab Coat, Goggles, Gloves B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Execute Chemical Reaction E->F G Quench & Extraction F->G H Segregate Waste Streams (Solid, Liquid - Halogenated/Non) G->H I Decontaminate Glassware & Surfaces H->I J Doff & Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: A validated workflow for handling this compound, integrating safety checks at each phase.

Step-by-Step Methodology

A. Pre-Operational Safety Check

  • Information Review: Before entering the lab, review the safety information for all chemicals involved in the procedure, paying close attention to hazard statements and required PPE.[6]

  • Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow monitor is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

  • PPE Donning: Put on all required PPE before handling any chemicals. Gloves should be inspected for any tears or defects before use.[8]

B. Handling and Solution Preparation

  • Weighing: Conduct all weighing operations of the solid this compound on a balance located inside the chemical fume hood to contain any dust generated.

  • Transfers: Use a powder funnel and appropriate tools to minimize the risk of spills when transferring the solid.

  • Dissolution: Add solvents slowly to the solid to avoid splashing.

C. Waste and Disposal Plan The proper disposal of chemical waste is as critical as its safe handling. All waste must be handled in accordance with local, state, and federal regulations.[1][11]

  • Solid Waste: All contaminated disposables (e.g., gloves, weigh paper, paper towels, silica plugs) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions and reaction waste must be collected in a sealed, properly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Decontamination: All glassware that has come into contact with the compound must be decontaminated. A triple rinse with a suitable solvent is a standard and effective procedure; the rinsate must be collected as hazardous liquid waste.[12]

Emergency Response Protocol

Preparedness is the key to mitigating the severity of any laboratory incident.

Incident TypeImmediate Response Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
Minor Spill (in hood) Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

By adhering to this comprehensive safety and handling guide, you build a resilient and trustworthy operational environment. This commitment ensures not only your personal safety but also the integrity of your research and the well-being of your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Cyclopropylpicolinic acid
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.